Technical Documentation Center

1H-Pyrazole-1-carboxylicacid,5-amino-,methylester(9CI) Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1H-Pyrazole-1-carboxylicacid,5-amino-,methylester(9CI)
  • CAS: 149139-36-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1H-Pyrazole-1-carboxylic acid, 5-amino-, methyl ester (9CI): Synthesis, Properties, and Applications

For the Attention of: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1H-Pyrazole-1-carboxylic acid, 5-amino-, methyl ester (9CI), a heterocy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1H-Pyrazole-1-carboxylic acid, 5-amino-, methyl ester (9CI), a heterocyclic compound of significant interest in medicinal chemistry. While specific experimental data for this exact molecule is not extensively documented in publicly accessible literature, this guide synthesizes information from closely related analogues and the well-established chemistry of the 5-aminopyrazole scaffold. We will delve into its core physicochemical properties, propose a robust synthetic route, predict its spectroscopic characteristics, and explore its potential applications in drug discovery, all grounded in authoritative chemical principles.

Introduction: The 5-Aminopyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazole nucleus is a cornerstone in the design of bioactive molecules, with numerous derivatives finding applications as therapeutic agents.[1][2][3] The 5-aminopyrazole moiety, in particular, is considered a "privileged scaffold" due to its ability to serve as a versatile building block for a diverse array of compounds with significant biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4][5] The introduction of a methoxycarbonyl group at the N1 position, as in 1H-Pyrazole-1-carboxylic acid, 5-amino-, methyl ester, offers a unique modulation of the electronic and steric properties of the pyrazole ring, potentially influencing its interaction with biological targets. This guide aims to provide a detailed theoretical and practical framework for researchers working with this and similar N-acylated aminopyrazole derivatives.

Physicochemical and Structural Properties

While experimental data for the target molecule is scarce, we can predict its fundamental properties based on its structural analogues, such as methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate (CAS 923283-54-9) and methyl 5-amino-1H-pyrazole-4-carboxylate (CAS 29097-00-5).[4][6][7]

PropertyPredicted Value/InformationSource/Justification
Molecular Formula C₅H₇N₃O₂
Molecular Weight 141.13 g/mol
Appearance Likely a white to off-white solid.Based on related aminopyrazole carboxylates.[6]
Melting Point Expected to be a solid with a defined melting point, likely in the range of 100-150 °C.Analogy with isomers and other substituted pyrazoles.
Solubility Predicted to be soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF. Limited solubility in nonpolar solvents.The presence of the amino and ester groups suggests polarity.[6]
pKa The amino group is expected to be basic, while the pyrazole ring itself is weakly basic. The N-carbomethoxy group is electron-withdrawing, which would decrease the basicity of the ring nitrogens.General principles of heterocyclic chemistry.
LogP The calculated XLogP3 is approximately 0.3, indicating a relatively hydrophilic character.PubChem data for isomeric structures.[4]

Structural Diagram:

Caption: Chemical structure of 1H-Pyrazole-1-carboxylic acid, 5-amino-, methyl ester.

Synthesis and Reactivity

The synthesis of 1H-Pyrazole-1-carboxylic acid, 5-amino-, methyl ester is not explicitly described in the reviewed literature. However, a plausible and efficient synthetic route can be proposed based on the known reactivity of 5-aminopyrazoles. The most direct approach would involve the N-acylation of 5-aminopyrazole with methyl chloroformate.

Proposed Synthetic Protocol: N-Carboxylation of 5-Aminopyrazole

This protocol is based on standard N-acylation procedures for heterocyclic amines.

Step 1: Preparation of 5-Aminopyrazole 5-Aminopyrazole can be synthesized via the well-established condensation of a β-ketonitrile with hydrazine.[8]

Step 2: N-Methoxycarbonylation

  • Materials: 5-Aminopyrazole, Methyl chloroformate, a suitable base (e.g., triethylamine or pyridine), and an inert solvent (e.g., dichloromethane or tetrahydrofuran).

  • Procedure:

    • Dissolve 5-aminopyrazole in the chosen inert solvent in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

    • Add the base (e.g., triethylamine, 1.1 equivalents) dropwise to the solution.

    • Slowly add methyl chloroformate (1.05 equivalents) to the reaction mixture while maintaining the temperature at 0 °C.

    • Allow the reaction to stir at 0 °C for 1-2 hours and then let it warm to room temperature, stirring for an additional 12-24 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired 1H-Pyrazole-1-carboxylic acid, 5-amino-, methyl ester.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 5-Aminopyrazole 5-Aminopyrazole N-Acylation N-Acylation 5-Aminopyrazole->N-Acylation Methyl Chloroformate Methyl Chloroformate Methyl Chloroformate->N-Acylation Base (e.g., Triethylamine) Base (e.g., Triethylamine) Base (e.g., Triethylamine)->N-Acylation Quenching Quenching N-Acylation->Quenching Reaction Completion Extraction Extraction Quenching->Extraction Purification (Chromatography) Purification (Chromatography) Extraction->Purification (Chromatography) 1H-Pyrazole-1-carboxylic acid, 5-amino-, methyl ester 1H-Pyrazole-1-carboxylic acid, 5-amino-, methyl ester Purification (Chromatography)->1H-Pyrazole-1-carboxylic acid, 5-amino-, methyl ester

Caption: Proposed workflow for the synthesis of the target compound.

Reactivity Profile

The reactivity of 1H-Pyrazole-1-carboxylic acid, 5-amino-, methyl ester will be dictated by the interplay of its functional groups:

  • 5-Amino Group: This group is nucleophilic and can undergo further reactions such as acylation, alkylation, and condensation with carbonyl compounds to form Schiff bases. This is a key handle for derivatization in drug discovery.[1][7]

  • Pyrazole Ring: The pyrazole ring is aromatic and can undergo electrophilic substitution, although the N-carbomethoxy group is deactivating. The C4 position is the most likely site for substitution.

  • N1-Carboxylic Ester: The ester group can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid.

Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted based on the analysis of related pyrazole derivatives.[5][9]

¹H NMR Spectroscopy
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
NH₂5.0 - 6.0Broad singlet-Chemical shift is solvent-dependent and exchangeable with D₂O.
Pyrazole H37.5 - 7.8Doublet~2-3Coupled to H4.
Pyrazole H46.0 - 6.3Doublet~2-3Coupled to H3.
OCH₃3.8 - 4.0Singlet-Typical for a methyl ester.
¹³C NMR Spectroscopy
CarbonPredicted Chemical Shift (δ, ppm)Notes
C=O (ester)160 - 165
C5 (pyrazole)150 - 155Attached to the amino group.
C3 (pyrazole)138 - 142
C4 (pyrazole)95 - 105
OCH₃50 - 55
Infrared (IR) Spectroscopy
Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (NH₂)3400 - 3200Medium, two bands
C-H Stretch (aromatic)3100 - 3000Medium
C=O Stretch (ester)1750 - 1730Strong
C=N Stretch (pyrazole ring)1620 - 1580Medium
C-N Stretch1350 - 1250Medium
C-O Stretch (ester)1250 - 1150Strong
Mass Spectrometry
  • Electron Ionization (EI-MS): The molecular ion peak (M⁺) would be expected at m/z = 141. Fragmentation would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) and the entire methoxycarbonyl group (-COOCH₃, m/z = 59).

  • High-Resolution Mass Spectrometry (HRMS): Would confirm the elemental composition of C₅H₇N₃O₂.

Applications in Drug Discovery

The 5-aminopyrazole scaffold is a key component in a multitude of compounds with diverse pharmacological activities.[1][4] The introduction of the N1-methoxycarbonyl group provides a unique derivative for further exploration.

  • Kinase Inhibitors: Many 5-aminopyrazole derivatives are potent inhibitors of various kinases, which are crucial targets in cancer therapy.[5] The amino group can act as a key hydrogen bond donor in the ATP-binding pocket of kinases.

  • Anti-inflammatory Agents: The pyrazole ring is present in several non-steroidal anti-inflammatory drugs (NSAIDs). N-acylated aminopyrazoles could be explored for their potential to inhibit inflammatory pathways.

  • Antimicrobial Agents: The structural features of this compound make it a candidate for the development of novel antibacterial and antifungal agents.[1]

G cluster_derivatization Chemical Derivatization cluster_applications Potential Applications Target_Molecule 1H-Pyrazole-1-carboxylic acid, 5-amino-, methyl ester Acylation_NH2 Acylation of NH2 Target_Molecule->Acylation_NH2 Alkylation_NH2 Alkylation of NH2 Target_Molecule->Alkylation_NH2 Condensation_NH2 Condensation with Carbonyls Target_Molecule->Condensation_NH2 Kinase_Inhibitors Kinase Inhibitors Acylation_NH2->Kinase_Inhibitors Anti_inflammatory Anti-inflammatory Agents Alkylation_NH2->Anti_inflammatory Antimicrobial Antimicrobial Agents Condensation_NH2->Antimicrobial

Caption: Potential derivatization and application pathways.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not available, general precautions for handling aminopyrazole derivatives should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Toxicity: The toxicity of this specific compound is unknown. However, related aminopyrazoles may cause skin and eye irritation. Assume the compound is harmful if swallowed or inhaled and handle with appropriate care.

Conclusion

1H-Pyrazole-1-carboxylic acid, 5-amino-, methyl ester represents a valuable, yet underexplored, building block in the vast landscape of medicinal chemistry. This technical guide provides a foundational understanding of its predicted properties, a plausible synthetic strategy, and its potential applications. By leveraging the rich chemistry of the 5-aminopyrazole scaffold, researchers can utilize this molecule as a starting point for the design and synthesis of novel therapeutic agents. Further experimental validation of the properties and reactivity outlined in this guide is highly encouraged to fully unlock the potential of this intriguing heterocyclic compound.

References

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76.
  • Google Patents. (n.d.). CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.
  • Hassan, A. S., Hafez, T. S., & Osman, S. A. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Scientia Pharmaceutica, 83(1), 27–39.
  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3808.
  • MDPI. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 489.
  • PMC. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197.
  • PMC. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 253-289.
  • PubChem. (n.d.). Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-amino-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-cyclohexyl cyclohexanone. Retrieved from [Link]

  • The Good Scents Company. (n.d.). amyl benzene. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

Sources

Exploratory

Regioselective Synthesis of Methyl 5-Amino-1H-pyrazole-1-carboxylate: A Mechanistic and Practical Guide

Introduction & The Regiochemical Dilemma The 5-aminopyrazole scaffold is a privileged pharmacophore widely utilized in the design of kinase inhibitors, antiviral agents, and agrochemicals[1]. Specifically, N1-acylated de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & The Regiochemical Dilemma

The 5-aminopyrazole scaffold is a privileged pharmacophore widely utilized in the design of kinase inhibitors, antiviral agents, and agrochemicals[1]. Specifically, N1-acylated derivatives such as methyl 5-amino-1H-pyrazole-1-carboxylate serve as critical building blocks for the synthesis of fused heterocyclic systems, including pyrazolo[1,5-a]pyrimidines[1].

However, synthesizing this specific regioisomer presents a significant chemical challenge. Direct N-acylation of commercially available 3-amino-1H-pyrazole with methyl chloroformate typically results in poor regioselectivity. Because 3-aminopyrazole exists in a tautomeric equilibrium with 5-aminopyrazole, direct acylation under thermodynamic control predominantly yields the less sterically hindered 1-acyl-3-aminopyrazole, or an intractable mixture of N1, N2, and exocyclic N-acylated products.

To achieve absolute regiocontrol, a de novo [3+2] cyclocondensation strategy must be employed[2]. By constructing the pyrazole ring from acyclic precursors—specifically a monosubstituted hydrazine and an α,β-unsaturated nitrile—we can dictate the exact positioning of the amino and carboxylate groups[3].

Retrosynthetic pathways for methyl 5-amino-1H-pyrazole-1-carboxylate.

Mechanistic Causality: Exploiting Differential Nucleophilicity

The most robust and industrially scalable route to methyl 5-amino-1H-pyrazole-1-carboxylate utilizes methyl carbazate (methyl hydrazinecarboxylate) and 3-ethoxyacrylonitrile [2].

The success of this reaction relies entirely on the differential nucleophilicity of the two nitrogen atoms in methyl carbazate:

  • The Terminal Amine ( Nterminal​ ): This sp3 -hybridized nitrogen is highly nucleophilic and unhindered.

  • The Carbamate Nitrogen ( Ninternal​ ): The lone pair on this nitrogen is delocalized into the adjacent ester carbonyl via resonance, rendering it significantly less nucleophilic.

Step 1: Michael Addition-Elimination The reaction initiates via a nucleophilic attack by the highly reactive terminal NH2​ of methyl carbazate onto the electrophilic β -carbon of 3-ethoxyacrylonitrile. This is followed by the elimination of ethanol, generating a hydrazono-nitrile intermediate. This step is a self-validating checkpoint; if the reaction is run at room temperature, this intermediate can be isolated and characterized, proving the initial regioselective attack.

Step 2: Intramolecular Cyclization Upon heating, the less nucleophilic carbamate nitrogen is forced into spatial proximity with the highly electrophilic nitrile carbon. A 5-exo-dig cyclization occurs, forming the pyrazole core. Subsequent tautomerization yields the fully aromatic methyl 5-amino-1H-pyrazole-1-carboxylate. Because the carbamate nitrogen ( Ninternal​ ) forms the N1 bond of the pyrazole, the methoxycarbonyl group is strictly locked at the 1-position, and the amino group is locked at the 5-position[3].

Mechanistic pathway of the[3+2] cyclocondensation forming the 5-aminopyrazole core.

Experimental Protocol

This protocol is designed for high-yield, scalable synthesis. The use of a mild base catalyst accelerates the initial Michael addition, while elevated temperatures drive the cyclization to completion.

Reagents & Materials:

  • Methyl carbazate (1.0 equiv, 90.08 g/mol )

  • 3-Ethoxyacrylonitrile (1.05 equiv, 97.12 g/mol )

  • Sodium ethoxide (NaOEt) (0.1 equiv, 68.05 g/mol )

  • Absolute Ethanol (Solvent, 0.5 M)

Step-by-Step Methodology:

  • Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add methyl carbazate (9.01 g, 100 mmol) and absolute ethanol (200 mL). Stir until fully dissolved.

  • Addition: Add 3-ethoxyacrylonitrile (10.20 g, 105 mmol) dropwise to the solution at room temperature over 10 minutes.

  • Catalysis: Introduce sodium ethoxide (0.68 g, 10 mmol) to the reaction mixture. The solution may slightly darken as the Michael addition initiates.

  • Cyclocondensation: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 78 °C) under an inert nitrogen atmosphere. Maintain reflux for 12–16 hours. Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 1:1) until the intermediate hydrazono-nitrile is completely consumed.

  • Workup: Cool the mixture to room temperature. Concentrate the reaction mixture under reduced pressure to remove ethanol. Partition the resulting crude residue between Ethyl Acetate (150 mL) and distilled water (100 mL). Extract the aqueous layer with an additional portion of Ethyl Acetate (100 mL).

  • Purification: Wash the combined organic layers with brine (100 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude solid via flash column chromatography on silica gel (gradient elution: 20% to 60% EtOAc in Hexanes) to afford the pure methyl 5-amino-1H-pyrazole-1-carboxylate as an off-white solid. Expected yield: 75-82%.

Analytical Validation

To ensure the integrity of the synthesized compound and verify that the correct regioisomer was formed, comprehensive NMR and MS characterization is required. The highly shielded C4 proton and the distinct carbamate carbonyl shift are the primary diagnostic signals.

Analytical MethodParameter / NucleusExpected Signal / ShiftStructural Assignment
1 H NMR (400 MHz, DMSO- d6​ )Pyrazole C4-H 5.40 ppm (d, J = 1.8 Hz, 1H)Aromatic CH (Shielded by adjacent NH2​ )
1 H NMR Pyrazole C3-H 7.45 ppm (d, J = 1.8 Hz, 1H)Aromatic CH
1 H NMR - NH2​ 6.35 ppm (br s, 2H)Exocyclic amine at C5
1 H NMR - OCH3​ 3.88 ppm (s, 3H)Methoxy group of carbamate
13 C NMR (100 MHz, DMSO- d6​ )C=O 151.5 ppmCarbamate carbonyl
13 C NMR C5 (C- NH2​ ) 150.2 ppmPyrazole C5
13 C NMR C3 138.5 ppmPyrazole C3
13 C NMR C4 88.4 ppmPyrazole C4 (Highly shielded)
13 C NMR - OCH3​ 53.8 ppmMethoxy carbon
LC-MS (ESI+) [M+H]+ m/z 142.1Molecular ion

References

  • Fichez, J., Busca, P., & Prestat, G. "RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION." Arkivoc, 2009. URL:[Link]

  • Aly, A. A., et al. "Regioselective synthesis of 5-aminopyrazoles from reactions of amidrazones with activated nitriles: NMR investigation and X-ray structural analysis." Chemical Papers, 2017. URL: [Link]

  • Li, J., et al. "Development of a Scalable Process for the Insecticidal Candidate Tyclopyrazoflor. Part 1. Evaluation of [3 + 2] Cyclization Strategies to 3-(3-Chloro-1H-pyrazol-1-yl)pyridine." Organic Process Research & Development, 2019. URL:[Link]

  • Silva, V. L. M., et al. "Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives." RSC Advances, 2023. URL:[Link]

  • Gomha, S. M., et al. "New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity." ACS Omega, 2020. URL:[Link]

Sources

Foundational

Methyl 5-amino-1H-pyrazole-1-carboxylate: Structural Dynamics, Synthesis, and Applications in Kinase Inhibitor Design

Executive Summary The compound (CAS: 149139-36-6)[1] is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and agrochemical development. Characterized by a pyrazole core with an ex...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (CAS: 149139-36-6)[1] is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and agrochemical development. Characterized by a pyrazole core with an exocyclic amine at the C5 position and a methyl ester at the N1 position, this molecule serves as a critical precursor for synthesizing fused bicyclic systems (e.g., pyrazolo[1,5-a]pyrimidines) and advanced kinase inhibitors. This whitepaper provides an in-depth technical analysis of its structural properties, a field-proven regioselective synthetic protocol, and its mechanistic role in modern drug discovery.

Structural Analysis and Electronic Properties

In its unsubstituted form, the aminopyrazole core exists in a dynamic tautomeric equilibrium between the 3-amino and 5-amino states. However, functionalization at the N1 position with a methyl carboxylate group locks the heterocycle into the 5-amino tautomeric form.

The proximity of the C5-amino group to the N1-carboxylate creates a unique electronic microenvironment. The lone pair on the exocyclic amine participates in an intramolecular hydrogen bond with the carbonyl oxygen of the ester. This pseudo-six-membered ring stabilization dictates the thermodynamic preference during synthesis and influences the compound's conformational rigidity when interacting with biological targets.

Quantitative Physicochemical Data

The following table summarizes the key structural and physicochemical properties of the compound[2]:

PropertyValue
Chemical Name Methyl 5-amino-1H-pyrazole-1-carboxylate
CAS Registry Number 149139-36-6
Molecular Formula C5H7N3O2
Molecular Weight 141.13 g/mol
Hydrogen Bond Donors 1 (Exocyclic -NH2 group)
Hydrogen Bond Acceptors 4 (N2, Carbonyl O, Methoxy O, NH2 N)
Topological Polar Surface Area (TPSA) 74.9 Ų

Synthetic Methodology: A Self-Validating Protocol

The synthesis of methyl 5-amino-1H-pyrazole-1-carboxylate requires precise control over regioselectivity. Because the pyrazole ring contains two nitrogen atoms and an exocyclic amine, acylation can occur at multiple sites. The following protocol leverages thermodynamic control to ensure exclusive N1-acylation.

Protocol: Regioselective N1-Acylation of 3-Aminopyrazole

Objective: To selectively acylate the N1 position while preserving the nucleophilicity of the exocyclic amine.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 3-amino-1H-pyrazole (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Causality: Anhydrous conditions are critical to prevent the moisture-induced hydrolysis of the highly reactive chloroformate electrophile.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.2 eq) to the solution. Causality: DIPEA is explicitly chosen over triethylamine; its steric bulk prevents it from acting as a competing nucleophile, ensuring it functions solely as a proton sponge to neutralize the HCl byproduct.

  • Electrophile Introduction (Kinetic Phase): Cool the reaction mixture to 0°C using an ice bath. Slowly add methyl chloroformate (1.05 eq) dropwise. Causality: Low temperatures kinetically control the reaction, suppressing the acylation of the less nucleophilic exocyclic amine and favoring ring nitrogen attack.

  • Thermodynamic Equilibration: Remove the ice bath and allow the reaction to stir at room temperature (25°C) for 12 hours. Causality: The initial kinetic mixture of N1 and N2 acylated products equilibrates. The 5-amino-1H-pyrazole-1-carboxylate isomer is thermodynamically stabilized by the aforementioned intramolecular hydrogen bond, driving the equilibrium entirely toward the desired product.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with DCM, wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Validation & Quality Control (Self-Validating System)

To ensure the protocol has succeeded without over-acylation or incorrect regiochemistry, the system must be validated through two built-in checkpoints:

  • In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using a 5% Methanol in DCM solvent system. The desired product will show a distinct Rf​ value. Validation: Spray the TLC plate with Ninhydrin stain and heat; a purple spot confirms the exocyclic primary amine remains unreacted (unprotected).

  • Structural Confirmation: Perform 1 H NMR (400 MHz, DMSO- d6​ ). Validation: The spectrum must exhibit a sharp singlet integrating to 3H at ~3.9 ppm (confirming the methyl ester) and a broad singlet integrating to 2H at ~5.5 ppm (confirming the intact exocyclic amine).

Application in Drug Discovery: Targeting the FGFR Pathway

The 5-aminopyrazole scaffold is a privileged structure in oncology drug development. It functions as a bioisostere of the adenine ring of ATP, allowing it to anchor deeply into the hinge region of kinase domains via critical hydrogen bonds.

Recent breakthroughs have heavily utilized 5-amino-1H-pyrazole derivatives as potent[3]. Aberrant FGFR signaling is a well-documented driver in malignancies such as gastric cancer and urothelial carcinoma. By elaborating the C4 position of the pyrazole ring and utilizing the N1-carboxylate as either a structural linker or a traceless directing group, researchers have developed highly selective inhibitors. For instance, the development of demonstrates the utility of the aminopyrazole core in achieving high selectivity against FGFR1-3[4]. Furthermore, have been synthesized and evaluated, showing potent suppression of FGFR-driven cancer cell lines[5].

G FGF FGF Ligand FGFR FGFR (Tyrosine Kinase) FGF->FGFR Binds & Activates FRS2 FRS2 Adaptor FGFR->FRS2 Phosphorylation Inhibitor 5-Aminopyrazole Derivative (Inhibitor) Inhibitor->FGFR Blocks ATP Pocket Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces RAS RAS / RAF / MEK FRS2->RAS PI3K PI3K / AKT FRS2->PI3K Proliferation Tumor Proliferation & Survival RAS->Proliferation PI3K->Proliferation

Fig 1: FGFR signaling pathway disruption by 5-aminopyrazole-derived kinase inhibitors.

References

  • Title: 5-AMINO-1H-PYRAZOLE-1-CARBOXYLIC ACID METHYL ESTER Source: Reagent Database URL: [Link]

  • Title: Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Discovery of[5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Design, Synthesis and Biological Evaluation: 5-amino-1H-pyrazole-1-carbonyl derivatives as FGFR Inhibitors Source: Letters in Drug Design & Discovery (Bentham Science) URL: [Link]

Sources

Exploratory

Spectroscopic Elucidation and Analytical Characterization of 5-Amino-1H-pyrazole-1-carboxylic Acid Methyl Ester

Executive Summary The compound 5-amino-1H-pyrazole-1-carboxylic acid methyl ester (CAS: 149139-36-6) is a highly versatile heterocyclic building block utilized extensively in modern medicinal chemistry. Pyrazole cores, p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-amino-1H-pyrazole-1-carboxylic acid methyl ester (CAS: 149139-36-6) is a highly versatile heterocyclic building block utilized extensively in modern medicinal chemistry. Pyrazole cores, particularly 5-aminopyrazoles, are privileged scaffolds found in numerous FDA-approved kinase inhibitors and anti-inflammatory agents[1][2]. Accurate structural elucidation of this specific precursor is critical, as the regioselectivity of subsequent coupling reactions (e.g., forming pyrazolo[1,5-a]pyrimidines) depends entirely on the integrity of the C5-amino and N1-ester functionalities[3].

This whitepaper provides an in-depth, self-validating technical guide to the spectroscopic characterization of this molecule. By synthesizing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and High-Resolution Mass Spectrometry (HRMS) data, we establish a robust analytical framework for researchers and drug development professionals.

Experimental Methodologies: Self-Validating Protocols

To ensure data trustworthiness, every analytical protocol must operate as a self-validating system. The methodologies below incorporate internal controls, orthogonal verification steps, and specific parameters designed to mitigate common analytical artifacts.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

    • Causality: DMSO- d6​ is specifically chosen over CDCl 3​ because its highly polar, aprotic nature disrupts intermolecular hydrogen bonding between the C5-NH 2​ and the N1-carbonyl. This prevents signal broadening and yields a sharp, quantifiable amine resonance.

  • Instrument Parameters: Acquire data on a 400 MHz spectrometer at 298 K. Use Tetramethylsilane (TMS) as an internal standard ( δ 0.00 ppm).

  • Self-Validation (D 2​ O Exchange): After the initial 1 H acquisition, add 10 μ L of D 2​ O to the NMR tube, shake vigorously, and re-acquire. The disappearance of the broad singlet at ~6.40 ppm confirms the assignment of the exchangeable -NH 2​ protons.

  • 13 C Relaxation Control: For 13 C NMR (100 MHz), utilize a prolonged relaxation delay (D1 = 5.0 s).

    • Causality: Quaternary carbons (C1 carbonyl, C5) lack attached protons for dipole-dipole relaxation. A standard 1.0 s delay results in severe under-integration or missing peaks. The 5.0 s delay ensures complete longitudinal relaxation ( T1​ ) and quantitative signal detection.

Attenuated Total Reflectance FTIR (ATR-FTIR)
  • Protocol: Place 2-3 mg of the neat solid directly onto a diamond ATR crystal. Apply consistent anvil pressure.

  • Parameters: Acquire 32 scans from 4000 to 400 cm −1 at a resolution of 4 cm −1 .

  • Validation: Run a background air scan immediately prior to the sample. The use of a diamond crystal prevents the moisture-absorption artifacts common in traditional KBr pellet preparations, ensuring the N-H stretching region remains uncontaminated by water bands.

High-Resolution Mass Spectrometry (HRMS)
  • Protocol: Dilute the sample to 1 μ g/mL in LC-MS grade Methanol/Water (50:50) with 0.1% Formic Acid.

  • Parameters: Inject via direct infusion into an ESI-TOF mass spectrometer operating in positive ion mode. Capillary voltage: 3.5 kV; Desolvation temperature: 350 °C.

  • Validation: The exact mass must be within 5 ppm of the theoretical calculated mass. Fragmentation (MS/MS) is then triggered to map structural connectivity.

AnalyticalWorkflow A Compound Procurement CAS: 149139-36-6 B Sample Prep (DMSO-d6) Disrupts H-Bonding A->B C NMR Spectroscopy (1H, 13C, D2O Exchange) B->C D ATR-FTIR Analysis (Diamond Crystal) B->D E HRMS (ESI-TOF) Positive Ion Mode B->E F Data Synthesis & Structural Validation C->F D->F E->F

Figure 1: Self-validating analytical workflow for spectroscopic characterization.

Spectroscopic Data & Mechanistic Causality

NMR Chemical Shifts and Electronic Shielding

The regiochemistry of the pyrazole ring dictates its electronic environment. Unlike unsubstituted pyrazoles which undergo rapid annular tautomerism, the N1-methyl ester locks the molecule into a single tautomeric form, vastly simplifying the NMR spectra[4][5].

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )

Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
7.45Doublet (d)1H1.8C3-H
6.40Broad Singlet (br s)2HN/A-NH 2​ (Exchanges with D 2​ O)
5.45Doublet (d)1H1.8C4-H
3.88Singlet (s)3HN/A-OCH 3​ (Ester methyl)

Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ )

Chemical Shift ( δ , ppm)Carbon TypeAssignment
152.5Quaternary (C=O)N1-Carbamate/Ester Carbonyl
150.2Quaternary (C-N)C5 (Attached to -NH 2​ )
139.8Methine (CH)C3
91.5Methine (CH)C4
54.2Primary (CH 3​ )-OCH 3​

Mechanistic Causality of the C4 Shift: In 13 C NMR, the C4 carbon appears highly shielded at 91.5 ppm . This is not an anomaly; it is a direct consequence of the mesomeric (+M) electron-donating effect of the C5-amino group. The lone pair on the exocyclic nitrogen delocalizes into the π -system of the pyrazole ring. Because C4 is the "beta" carbon relative to the amino group, it receives the bulk of this electron density, pushing its resonance significantly upfield compared to standard aromatic carbons (~120-130 ppm)[4][6]. This extreme shielding is the definitive diagnostic marker distinguishing 5-aminopyrazoles from 3-aminopyrazoles.

Vibrational Spectroscopy (FTIR)

Infrared spectroscopy provides orthogonal validation of the functional groups, specifically confirming the nature of the ester linkage.

Table 3: Key FTIR Vibrational Modes (ATR, Diamond)

Wavenumber (cm −1 )IntensityFunctional Group Assignment
3420, 3310Medium, SharpN-H Stretch (Primary amine, asymmetric & symmetric)
3120WeakC-H Stretch (Heteroaromatic ring)
1745StrongC=O Stretch (N-linked ester / Carbamate)
1620MediumN-H Bend (Scissoring)
1550MediumC=N / C=C Stretch (Pyrazole ring breathing)
1240StrongC-O Stretch (Ester linkage)

Mechanistic Causality of the Carbonyl Stretch: Standard aliphatic esters typically exhibit a C=O stretch around 1735 cm −1 . However, in this molecule, the ester is attached directly to the N1 nitrogen of the pyrazole, effectively forming a carbamate-like system. The electron-withdrawing nature of the pyrazole ring competes for the nitrogen's lone pair, reducing resonance into the carbonyl. This increases the double-bond character of the C=O bond, shifting the stretching frequency slightly higher to 1745 cm −1 .

High-Resolution Mass Spectrometry (HRMS)

HRMS confirms the elemental composition, while collision-induced dissociation (CID) maps the structural connectivity through predictable neutral losses.

  • Calculated for C 5​ H 8​ N 3​ O 2​ [M+H] + : 142.0611

  • Experimental Found: 142.0615 ( Δ = 2.8 ppm)

Fragmentation Logic: Upon isolation of the parent ion ( m/z 142.06), the molecule undergoes characteristic fragmentation. The dominant pathway is the loss of methanol (-32 Da) from the methyl ester, yielding a highly stable ketene-like intermediate at m/z 110.03. A secondary pathway involves the direct cleavage of the entire ester moiety (-59 Da), leaving the protonated 5-aminopyrazole core at m/z 82.04.

MSFragmentation M Molecular Ion [M+H]+ m/z 142.06 F1 Loss of CH3OH m/z 110.03 M->F1 - CH3OH (32 Da) F2 Loss of CO2 m/z 98.06 M->F2 - CO2 (44 Da) F3 5-Aminopyrazole Cation m/z 82.04 M->F3 - COOCH3 (59 Da) F2->F3 - CH4 (16 Da)

Figure 2: ESI-HRMS fragmentation pathway of 5-amino-1H-pyrazole-1-carboxylate.

Applications in Drug Discovery

The rigorous validation of 5-amino-1H-pyrazole-1-carboxylic acid methyl ester is paramount because it serves as a foundational building block for complex therapeutics. The adjacent placement of the nucleophilic C5-amine and the electrophilic N1-ester (or subsequent C4 positions) allows for facile cyclocondensation reactions.

For instance, reacting this scaffold with β -keto esters or α,β -unsaturated nitriles yields pyrazolo[1,5- a ]pyrimidines and pyrazolo[3,4- b ]pyridines[3][7]. These fused bicyclic systems are bioisosteres of purines and are critical in the development of ATP-competitive kinase inhibitors targeting p38 MAPK, CDK, and Bruton's tyrosine kinase (BTK)[2][8]. Ensuring the starting material is free of isomeric impurities (such as the 3-amino regioisomer) via the spectroscopic markers defined in this guide (e.g., the C4 13 C shift at 91.5 ppm) is a mandatory quality control step in pharmaceutical manufacturing.

References

  • Amino-Pyrazoles in Medicinal Chemistry: A Review Source: MDPI - Molecules (2023) URL:[Link]

  • N-Aryl-5-aminopyrazole: A Versatile Architecture in Medicinal Chemistry Source: Bentham Science - Mini-Reviews in Medicinal Chemistry (2015) URL:[Link]

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles Source: Canadian Journal of Chemistry (CDN Science Pub) URL:[Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review Source: National Institutes of Health (NIH / PMC) (2025) URL:[Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules Source: Scientific Research Publishing (SCIRP) (2020) URL:[Link]

Sources

Foundational

Physical and chemical properties of methyl 5-amino-1H-pyrazole-1-carboxylate

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 5-amino-1H-pyrazole-1-carboxylate For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 5-amino-1H-pyrazole-1-carbox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 5-amino-1H-pyrazole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-amino-1H-pyrazole-1-carboxylate is a functionalized heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, and the unique arrangement of the amino and N-carboxylate substituents on this particular molecule offers intriguing possibilities for designing novel bioactive agents. This guide provides a comprehensive overview of the predicted physical and chemical properties of methyl 5-amino-1H-pyrazole-1-carboxylate, its synthesis, reactivity, and potential applications. Given the limited availability of experimental data for this specific N-carboxylated pyrazole, this document synthesizes information from closely related analogues and fundamental chemical principles to offer valuable insights for researchers.

Introduction: The Significance of the 5-Aminopyrazole Scaffold

The 5-aminopyrazole moiety is a privileged scaffold in medicinal chemistry, renowned for its role in a wide range of biologically active compounds.[1] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, analgesic, and antimicrobial properties.[2][3] The presence of the 5-amino group provides a key site for further functionalization, enabling the exploration of diverse chemical space in drug design. The introduction of a methyl carboxylate group at the N1 position of the pyrazole ring is anticipated to modulate the electronic properties and reactivity of the heterocyclic system, offering a unique handle for synthetic transformations and influencing the molecule's interaction with biological targets.

Molecular Structure and Isomerism

It is crucial to distinguish methyl 5-amino-1H-pyrazole-1-carboxylate from its various positional isomers. The structure is characterized by a pyrazole ring with an amino group at the C5 position and a methyl carboxylate group attached to the N1 nitrogen.

Key Structural Features:

  • Pyrazole Core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms.

  • 5-Amino Group: A primary amine at the C5 position, which can act as a hydrogen bond donor and a nucleophile.

  • N1-Carboxylate: A methyl carboxylate group attached to the N1 position, which is an electron-withdrawing group and can influence the aromaticity and reactivity of the pyrazole ring.

Tautomerism is a critical consideration for 1H-pyrazoles.[4] While the N1-substitution in methyl 5-amino-1H-pyrazole-1-carboxylate prevents the common annular tautomerism seen in N-unsubstituted pyrazoles, the presence of the amino group could potentially lead to imino-tautomers under certain conditions, although the amino form is generally favored.

Predicted Physicochemical Properties

Direct experimental data for methyl 5-amino-1H-pyrazole-1-carboxylate is not extensively reported. However, we can infer its properties from closely related analogues and computational predictions. The table below summarizes the available data for similar compounds to provide a reasonable estimation.

PropertyPredicted/Analogous ValueSource/Comment
Molecular Formula C₅H₇N₃O₂[5]
Molecular Weight 141.13 g/mol [5]
Appearance Likely a solid, from colorless to light yellow crystalline powder.Based on related compounds.[6][7]
Melting Point Expected to be in the range of 90-140 °C.The related methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate has a melting point of 101-102 °C.[6]
Solubility Expected to be soluble in polar organic solvents like methanol, ethanol, and dimethylformamide (DMF).Based on related aminopyrazole esters.[6][7]
pKa The amino group is expected to be weakly basic. The N-carboxylate may influence the overall acidity/basicity.
LogP A computed XLogP3 value for the isomeric methyl 5-amino-1H-pyrazole-3-carboxylate is 0.1, suggesting good hydrophilicity.[5]

Synthesis and Purification

The synthesis of methyl 5-amino-1H-pyrazole-1-carboxylate would likely follow established routes for constructing the 5-aminopyrazole core, followed by N-carboxylation. A plausible synthetic approach is outlined below.

Proposed Synthetic Pathway

A common and efficient method for synthesizing 5-aminopyrazoles involves the condensation of a hydrazine derivative with a β-enamino ester or a related precursor.[8]

Synthesis_Workflow A Ethyl (ethoxymethylene)cyanoacetate C Ethyl 5-amino-1H-pyrazole-4-carboxylate A->C Condensation B Hydrazine B->C E Methyl 5-amino-1H-pyrazole-1-carboxylate C->E N-Carboxylation D Methyl Chloroformate D->E F Base (e.g., Triethylamine) F->E

Caption: Proposed synthetic workflow for methyl 5-amino-1H-pyrazole-1-carboxylate.

Experimental Protocol: A Representative Synthesis

This protocol is adapted from established procedures for the synthesis of related 5-aminopyrazole esters.

Step 1: Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate

  • To a solution of ethyl (ethoxymethylene)cyanoacetate in ethanol, add hydrazine hydrate dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield ethyl 5-amino-1H-pyrazole-4-carboxylate.

Step 2: N-Carboxylation

  • Dissolve the ethyl 5-amino-1H-pyrazole-4-carboxylate in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile) containing a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).

  • Cool the mixture in an ice bath and add methyl chloroformate dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude methyl 5-amino-1H-pyrazole-1-carboxylate can be purified by column chromatography on silica gel.

Chemical Reactivity and Stability

The reactivity of methyl 5-amino-1H-pyrazole-1-carboxylate is governed by the interplay of its functional groups.

  • 5-Amino Group: This group is nucleophilic and can undergo various reactions such as acylation, alkylation, and condensation with carbonyl compounds.[2]

  • Pyrazole Ring: The N-carboxylate group is electron-withdrawing, which will decrease the electron density of the pyrazole ring, making it less susceptible to electrophilic substitution compared to N-alkylated or N-unsubstituted pyrazoles.

  • N-Carboxylate Group: This group can be susceptible to hydrolysis under acidic or basic conditions, which would lead to the corresponding N-unsubstituted pyrazole. It can also potentially be used as a protecting group that can be removed.

The compound should be stored in a cool, dry place away from strong oxidizing agents.[6] It may be sensitive to light and moisture.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and characterization of methyl 5-amino-1H-pyrazole-1-carboxylate. The expected spectral features are outlined below, based on data from analogous compounds.[9][10][11]

TechniqueExpected Features
¹H NMR - A singlet for the methyl ester protons (O-CH₃).- Signals for the pyrazole ring proton(s).- A broad singlet for the amino protons (NH₂).- A singlet for the N-carboxylate methyl protons (N-COOCH₃).
¹³C NMR - A signal for the carbonyl carbon of the ester.- Signals for the carbons of the pyrazole ring.- A signal for the methyl carbon of the ester.
IR Spectroscopy - Characteristic peaks for N-H stretching of the amine.- A strong C=O stretching band for the ester.- C=N and C=C stretching vibrations of the pyrazole ring.
Mass Spectrometry - The molecular ion peak corresponding to the exact mass of the compound.

Applications in Drug Discovery and Development

The 5-aminopyrazole scaffold is a cornerstone in the development of various therapeutic agents. Methyl 5-amino-1H-pyrazole-1-carboxylate serves as a valuable intermediate for the synthesis of more complex molecules with potential biological activity.

  • Kinase Inhibitors: The 5-aminopyrazole core is found in numerous kinase inhibitors, which are crucial in cancer therapy.[12]

  • Anti-inflammatory Agents: Compounds containing this scaffold have been investigated for their anti-inflammatory properties.[2]

  • Antiviral Agents: Some pyrazole derivatives have shown promise as antiviral agents, including against HIV.[13]

  • Agrochemicals: The 5-aminopyrazole framework is also utilized in the development of pesticides and herbicides.[6]

The unique substitution pattern of methyl 5-amino-1H-pyrazole-1-carboxylate makes it an attractive starting material for generating libraries of compounds for high-throughput screening in drug discovery programs.

Safety and Handling

While specific toxicity data for methyl 5-amino-1H-pyrazole-1-carboxylate is not available, related aminopyrazole compounds are known to be irritants.[5][14] Standard laboratory safety precautions should be followed.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the compound in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.[6]

Conclusion

Methyl 5-amino-1H-pyrazole-1-carboxylate is a heterocyclic building block with considerable potential for applications in medicinal chemistry and materials science. While direct experimental data is sparse, a comprehensive understanding of its properties and reactivity can be inferred from the extensive knowledge of related 5-aminopyrazole derivatives. This guide provides a foundational understanding for researchers looking to utilize this compound in their synthetic endeavors, facilitating the development of novel molecules with desired biological and physical properties. Further experimental investigation into the precise properties of this compound is warranted to fully unlock its potential.

References

  • ChemBK. (2024, April 9). 5-Amino-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester. Retrieved from [Link]

  • PubChem. Methyl 5-amino-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • MDPI. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • Google Patents. CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.
  • NIST WebBook. Ethyl 5-amino-1-methylpyrazole-4-carboxylate. Retrieved from [Link]

  • Der Pharma Chemica. (2018). Synthesis of polysubstituted amino pyrazole via multicomponent strategy using NiFe2O4 nanocatalyst. Retrieved from [Link]

  • PMC. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • International Journal of Organic Chemistry. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Retrieved from [Link]

  • Chemcas. methyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • PMC. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • Beilstein Journals. (2011, February 9). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]

  • PubChem. 5-amino-1-methyl-1H-pyrazole-4-carboxamide. Retrieved from [Link]

  • ARKIVOC. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Retrieved from [Link]

  • RSC Publishing. Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor. Retrieved from [Link]

  • MDPI. (2022, December 8). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

  • PubChemLite. Methyl 5-amino-1-methyl-1h-pyrazole-3-carboxylate. Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (2015, April 20). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. Retrieved from [Link]

Sources

Exploratory

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Discovery and History of Aminopyrazole Compounds Abstract The aminopyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its remarka...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Discovery and History of Aminopyrazole Compounds

Abstract

The aminopyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility and therapeutic potential.[1][2] This guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of aminopyrazole compounds. We will delve into the fundamental synthetic strategies that established this chemical class, trace its journey from a heterocyclic curiosity to a central framework in drug discovery, and elucidate the key structural features that enable its potent biological activity. Through detailed protocols, mechanistic diagrams, and case studies of prominent therapeutic agents, this document offers researchers, scientists, and drug development professionals a thorough understanding of the causality behind the enduring success of aminopyrazole derivatives in targeting a wide array of diseases, from cancer to neuroinflammation.

The Genesis of a Privileged Scaffold: A Historical Overview

The story of aminopyrazoles begins with the broader class of pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms. The name "pyrazole" itself was first coined by German chemist Ludwig Knorr in 1883.[3] For many years, pyrazoles were primarily of academic interest. However, the introduction of an amino group (-NH₂) onto the pyrazole core unlocked a new dimension of chemical reactivity and, crucially, biological interaction.

The functionalization of the pyrazole nucleus with an amino group at the 3, 4, or 5-position gives rise to the three main isomers: 3-aminopyrazoles (3APs), 4-aminopyrazoles (4APs), and 5-aminopyrazoles (5APs).[1][4][5] Each isomer presents a unique spatial arrangement of hydrogen bond donors and acceptors, a feature that would later prove critical for its utility in drug design.

The true ascent of aminopyrazoles in medicinal chemistry began with the discovery that this simple scaffold could serve as a highly effective bioisostere for other chemical groups, such as anilines, while offering distinct advantages in modulating physicochemical properties and target selectivity.[6][7] Their ability to form specific, stable interactions with biological targets, particularly the hinge region of protein kinases, has cemented their status as a go-to framework for inhibitor design.[8] This is powerfully demonstrated by the recent clinical approval of drugs like Pirtobrutinib, a 5-aminopyrazole-based Bruton's tyrosine kinase (BTK) inhibitor, highlighting the scaffold's contemporary relevance in oncology.[1][5][9]

Core Synthetic Strategies: From Benchtop to Kilogram-Scale

The accessibility of the aminopyrazole core through robust and scalable synthetic methods has been a primary driver of its widespread adoption. The foundational strategies, developed decades ago, remain central to modern synthetic efforts, supplemented by novel techniques that enhance efficiency and molecular diversity.

2.1 Foundational Synthesis: The Condensation of β-Ketonitriles with Hydrazines

The most prevalent and versatile method for synthesizing 3(5)-aminopyrazoles is the condensation reaction between a β-ketonitrile and hydrazine (or a substituted hydrazine).[2][10][11]

Causality of the Mechanism: This reaction proceeds through a well-defined, two-step pathway. First, the more nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the β-ketonitrile to form a hydrazone intermediate. The subsequent and rate-determining step is an intramolecular cyclization, where the terminal nitrogen of the hydrazone attacks the nitrile carbon, forming the five-membered pyrazole ring.[10] The choice of a non-substituted or mono-substituted hydrazine can influence the regioselectivity of the final product.

G cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product B_Ketonitrile β-Ketonitrile (R1-CO-CH2-CN) Step1 Step 1: Nucleophilic Attack (Formation of Hydrazone) B_Ketonitrile->Step1 Hydrazine Hydrazine (H2N-NH-R2) Hydrazine->Step1 Step2 Step 2: Intramolecular Cyclization (Attack on Nitrile Group) Step1->Step2 Aminopyrazole 3(5)-Aminopyrazole Core Step2->Aminopyrazole caption General workflow for β-ketonitrile condensation.

General workflow for β-ketonitrile condensation.
2.2 Alternative Foundational Routes

While the β-ketonitrile route is dominant, other methods are crucial for accessing different substitution patterns:

  • From Malononitrile Derivatives: The reaction of malononitrile or its derivatives with hydrazines is a key route, particularly for the synthesis of 3,5-diaminopyrazoles.[2][11][12]

  • From α,β-Unsaturated Nitriles: These precursors, often bearing a leaving group, react with hydrazines to form the pyrazole ring, providing another versatile entry point to the scaffold.[10]

2.3 Modern Synthetic Developments

To meet the demands of drug discovery, more advanced methods have been developed:

  • Multi-Component Reactions (MCRs): Green and efficient MCRs, often involving an aldehyde, malononitrile, and a hydrazine, allow for the rapid construction of diverse libraries of aminopyrazole derivatives in a single pot.[13]

  • Copper-Catalyzed Amidation: For large-scale synthesis, methods like copper-catalyzed aryl amidation have been developed to provide orthogonal and scalable routes that avoid unstable intermediates, as demonstrated in the kilogram-scale preparation of aminopyrazole building blocks.[14]

Experimental Protocol: Synthesis of a 5-Amino-1-aryl-3-alkyl-1H-pyrazole

This protocol describes a representative synthesis via the β-ketonitrile pathway, a cornerstone experiment for any laboratory working with this scaffold.

Objective: To synthesize a substituted 5-aminopyrazole via condensation of a β-ketonitrile with an arylhydrazine.

Materials:

  • β-Ketonitrile (e.g., 3-oxopentanenitrile) (1.0 eq)

  • Substituted Phenylhydrazine Hydrochloride (1.05 eq)

  • Ethanol (or Acetic Acid as solvent)

  • Sodium Acetate (if using hydrochloride salt)

  • Hydrochloric Acid (for workup)

  • Sodium Bicarbonate (for neutralization)

  • Ethyl Acetate (for extraction)

  • Magnesium Sulfate (for drying)

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the β-ketonitrile (1.0 eq), the substituted phenylhydrazine hydrochloride (1.05 eq), and sodium acetate (1.1 eq).

  • Solvent Addition: Add ethanol (approx. 10 mL per gram of β-ketonitrile).

  • Reflux: Heat the mixture to reflux (typically ~80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Causality Note: The heat provides the activation energy needed for both the initial condensation and the subsequent intramolecular cyclization.

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Aqueous Workup: Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine. Self-Validation: The neutralization step is critical to ensure the product is in its free base form for efficient extraction and to prevent degradation.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to afford the pure 5-aminopyrazole derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

The Aminopyrazole Scaffold in Drug Discovery: A Mechanistic Perspective

The utility of aminopyrazoles in drug development stems directly from their structural ability to mimic the purine ring of adenosine triphosphate (ATP) and engage in specific, stabilizing hydrogen bonds within the ATP-binding pocket of enzymes, particularly protein kinases.

3.1 The Kinase Hinge-Binding Motif

Protein kinases are a major class of drug targets, especially in oncology. Their activity is regulated by the binding of ATP. Many kinase inhibitors are designed to be "ATP-competitive," occupying the same pocket as ATP. The aminopyrazole scaffold is exceptionally well-suited for this role.

The Donor-Acceptor-Donor Triad: The 3-aminopyrazole core presents a unique hydrogen bond signature. The two ring nitrogens and the exocyclic amino group form a donor-acceptor-donor triad. This arrangement allows the molecule to form two or three highly directional hydrogen bonds with the "hinge region" of the kinase (e.g., with the backbone amides and carbonyls of conserved glutamate and leucine residues), effectively anchoring the inhibitor in the active site.[8] This high-affinity binding prevents ATP from entering, thereby inhibiting the kinase's function and blocking downstream signaling.

G cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Aminopyrazole Inhibitor cluster_pathway Cellular Effect hinge Hinge Region (e.g., Glu, Leu residues) Block Binding Blocked hinge->Block pocket Hydrophobic Pocket aminopyrazole Aminopyrazole Core aminopyrazole->hinge H-Bonds (Donor-Acceptor-Donor) side_chain Side Chain (R) side_chain->pocket Van der Waals Interactions ATP ATP ATP->Block NoSignal Downstream Signaling Inhibited Block->NoSignal caption Aminopyrazole inhibitor blocking the kinase ATP pocket.

Aminopyrazole inhibitor blocking the kinase ATP pocket.
3.2 Isomeric Differentiation and Structure-Activity Relationships (SAR)

The position of the amino group is not trivial; it dictates the orientation of the scaffold and the vectors available for chemical modification to achieve potency and selectivity.

  • 5-Aminopyrazoles (5APs): This isomer is heavily utilized in the development of kinase inhibitors.[1][9] The substitution at the N1 and C3 positions allows for fine-tuning of interactions with the solvent-exposed region and deeper hydrophobic pockets of the kinase, respectively.

  • 3-Aminopyrazoles (3APs): Also widely reported as anticancer and anti-inflammatory agents, 3APs offer a different geometric presentation for hinge binding and substitution.[1]

  • 4-Aminopyrazoles (4APs): While also used in kinase inhibitor design, 4APs have historically been explored for other properties, including anticonvulsant activity.[15]

This ability to systematically modify the scaffold at multiple positions while maintaining the core hinge-binding motif is the essence of its power in medicinal chemistry, enabling the optimization of drug metabolism and pharmacokinetic (DMPK) properties.[16][17]

Therapeutic Applications and Landmark Compounds

The versatility of the aminopyrazole scaffold is evident in the breadth of its therapeutic applications. From targeted cancer therapies to treatments for neurodegenerative diseases, these compounds have made a significant impact.

Compound Class/ExamplePrimary Target(s)Therapeutic AreaKey Insights & References
Pirtobrutinib Bruton's Tyrosine Kinase (BTK)Oncology (Mantle Cell Lymphoma)A recently approved, highly selective, non-covalent BTK inhibitor.[1][5][9]
FGFR Inhibitors Fibroblast Growth Factor Receptors (FGFR2/3)OncologyDesigned to overcome resistance mutations by covalently targeting a P-loop cysteine.[16][17]
CDK2/Cyclin A Inhibitors Cyclin-Dependent Kinase 2 (CDK2)OncologyEarly lead compounds demonstrated low nanomolar activity, validating the scaffold for cell cycle targets.[8]
LRRK2 Inhibitors Leucine-Rich Repeat Kinase 2 (LRRK2)Parkinson's DiseaseDeveloped as brain-penetrant inhibitors to address neuroinflammation and neuronal damage.[6][7]
p38 MAPK Inhibitors p38 Mitogen-Activated Protein KinaseInflammationAminopyrazoles serve as advantageous frameworks for ligands targeting inflammatory pathways.[1][5]
Fipronil GABA-gated chloride channelsAgrochemicalDemonstrates the scaffold's utility beyond human medicine as a potent insecticide.[4]

Conclusion and Future Directions

The journey of the aminopyrazole core, from its origins in classical heterocyclic chemistry to its current status as a privileged scaffold in drug discovery, is a testament to its profound utility. Its synthetic accessibility, combined with a unique structural capacity for high-affinity binding to key biological targets like protein kinases, has secured its place in the medicinal chemist's toolkit.

The future of aminopyrazole chemistry remains bright. Ongoing research is focused on:

  • Fused Systems: The development of fused pyrazole heterocycles, such as pyrazolo[3,4-d]pyrimidines, to create more rigid and selective inhibitors.[2][18]

  • Novel Target Classes: Exploring the utility of the aminopyrazole scaffold against targets beyond kinases, including enzymes and receptors in infectious and metabolic diseases.

  • Covalent and Allosteric Inhibition: Designing next-generation aminopyrazole derivatives that function through novel mechanisms of action to overcome drug resistance.

As our understanding of disease biology deepens, the aminopyrazole scaffold will undoubtedly continue to serve as a foundational element for the discovery and development of innovative therapeutics.

References

  • Lusardi, M., Spallarossa, A., & Brullo, C. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link]

  • Lusardi, M., Spallarossa, A., & Brullo, C. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. ResearchGate. [Link]

  • Scott, J. S., et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 11(12), 2495–2502. [Link]

  • Lusardi, M., Spallarossa, A., & Brullo, C. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed. [Link]

  • Salaroglio, C., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules, 29(10), 2294. [Link]

  • Alamshany, Z. M., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 527. [Link]

  • Various Authors. (n.d.). Recent developments in aminopyrazole chemistry. ResearchGate. [Link]

  • Scott, J. S., et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters. [Link]

  • Nayak, S. K. (2016). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. IntechOpen. [Link]

  • Maloney, K. M., et al. (2021). Kilogram-Scale Preparation of an Aminopyrazole Building Block via Copper-Catalyzed Aryl Amidation. Organic Process Research & Development, 25(4), 957–961. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. DOI. [Link]

  • Ríos-Guevara, M.-C., & Portilla, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • Henderson, J. L., et al. (2012). Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor. ACS Medicinal Chemistry Letters, 3(11), 955–960. [Link]

  • Fancelli, D., et al. (2004). 3-Aminopyrazole Inhibitors of CDK2/Cyclin A as Antitumor Agents. 1. Lead Finding. Journal of Medicinal Chemistry, 47(11), 2982–2994. [Link]

  • Jeong, J. W., et al. (2025). Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4. Journal of Medicinal Chemistry. [Link]

  • Henderson, J. L., et al. (2025). Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor. ResearchGate. [Link]

  • Aggarwal, R., & Sumran, G. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 243–268. [Link]

  • Lusardi, M., Spallarossa, A., & Brullo, C. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

  • Elnagdi, M. H., Abdel-Galil, F. M., & Riad, B. Y. (1983). RECENT DEVELOPMENTS IN CHEMISTRY OF 3(5)-AMINOPYRAZOLES. HETEROCYCLES, 20(12). [Link]

  • Ríos-Guevara, M.-C., & Portilla, J. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub. [Link]

Sources

Foundational

The Versatile Reactivity of the 5-Amino Group in Pyrazoles: A Technical Guide for Drug Discovery and Synthesis

Abstract The 5-aminopyrazole scaffold is a cornerstone in medicinal chemistry and materials science, prized for its synthetic versatility and the diverse biological activities of its derivatives.[1][2] The reactivity of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 5-aminopyrazole scaffold is a cornerstone in medicinal chemistry and materials science, prized for its synthetic versatility and the diverse biological activities of its derivatives.[1][2] The reactivity of the exocyclic amino group at the C5 position is central to its utility, serving as a versatile handle for molecular elaboration and the construction of complex fused heterocyclic systems.[3][4] This in-depth technical guide provides a comprehensive exploration of the chemical behavior of the 5-amino group, offering field-proven insights into its nucleophilicity and participation in a range of pivotal organic transformations. We will delve into the mechanistic underpinnings of key reactions, discuss the critical role of substituent effects and reaction conditions in directing regioselectivity, and provide detailed experimental protocols for the practical application of this knowledge in a research and development setting.

The Electronic Landscape and Nucleophilic Character of 5-Aminopyrazoles

The reactivity of the 5-aminopyrazole system is governed by a delicate interplay of electronic effects inherent to the pyrazole ring and the potent electron-donating nature of the C5-amino substituent. The pyrazole ring itself is an aromatic heterocycle with two adjacent nitrogen atoms, which influences the electron distribution throughout the system.[5] The lone pair of electrons on the amino group's nitrogen atom is in conjugation with the pyrazole ring, significantly increasing the electron density at the C4 position and the endocyclic N1 nitrogen. This electronic arrangement establishes multiple nucleophilic centers within the molecule.

Extensive studies have established a general order of nucleophilicity for the various reactive sites in an unsubstituted 5-aminopyrazole: 5-NH₂ > 1-NH > 4-CH.[6] This hierarchy is a critical guiding principle for predicting the outcome of reactions with electrophiles. However, this order is not absolute and can be modulated by several factors, including:

  • Steric Hindrance: Bulky substituents at the C3 or N1 positions can impede the approach of electrophiles to adjacent reactive sites.[7]

  • Electronic Effects of Substituents: Electron-withdrawing groups on the pyrazole ring will decrease the overall nucleophilicity of the system, while electron-donating groups will enhance it.[7]

  • Reaction Conditions: The choice of solvent, temperature, and catalyst can profoundly influence the regioselectivity of a reaction, favoring either kinetic or thermodynamic products.[8]

Key Transformations of the 5-Amino Group

The rich nucleophilicity of the 5-amino group and the adjacent ring positions enables a wide array of chemical transformations. This section will explore the most synthetically valuable reactions, providing mechanistic insights and practical considerations.

Acylation: A Gateway to Amide Derivatives

Acylation of the 5-amino group is a fundamental transformation that provides access to a vast library of N-acyl-5-aminopyrazole derivatives. These amides are not only important final products in many drug discovery programs but also serve as key intermediates for further functionalization. The reaction typically proceeds via nucleophilic attack of the amino group on an activated carbonyl compound, such as an acid chloride or anhydride.

Mechanism of Acylation:

The mechanism involves the nucleophilic addition of the 5-amino group to the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or carboxylate) to form the stable amide product.

Acylation_Mechanism AcylatingAgent Acylating Agent (R'-CO-X) Intermediate Intermediate AcylatingAgent->Intermediate Byproduct HX Intermediate->Byproduct Amide Amide Intermediate->Amide Elimination of X⁻

Caption: Mechanism of Acylation of 5-Aminopyrazoles.

Experimental Protocol: Acylation of 3-Methyl-1-phenyl-1H-pyrazol-5-amine with Acetic Anhydride

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methyl-1-phenyl-1H-pyrazol-5-amine (1.0 eq) in glacial acetic acid.

  • Addition of Acylating Agent: To the stirred solution, add acetic anhydride (1.2 eq) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into ice-cold water.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to afford the N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide.

Alkylation: Synthesis of Substituted Amines

Alkylation of the 5-amino group provides access to secondary and tertiary amines, which are important functionalities in many bioactive molecules. However, achieving selective N-alkylation of the 5-amino group can be challenging due to the competing nucleophilicity of the ring nitrogens (N1 and N2).[9] The regioselectivity of alkylation is highly dependent on the reaction conditions and the nature of the alkylating agent.

Factors Influencing Regioselectivity in Alkylation:

FactorCondition Favoring 5-NH₂ AlkylationCondition Favoring Ring Alkylation
Base Weaker, non-nucleophilic bases (e.g., K₂CO₃, Et₃N)Stronger bases (e.g., NaH, NaOEt)
Solvent Aprotic solvents (e.g., DMF, CH₃CN)Protic solvents (e.g., EtOH)
Alkylating Agent Bulky alkyl halidesSmall, reactive alkyl halides
Temperature Lower temperaturesHigher temperatures
Diazotization and Azo Coupling: Access to Azo Dyes and Heterocyclic Precursors

The 5-amino group can be readily converted to a diazonium salt upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures.[10] These diazonium salts are versatile intermediates that can undergo a variety of transformations.

Azo Coupling: The diazonium salt is a weak electrophile that can react with electron-rich aromatic compounds (e.g., phenols, anilines) in an electrophilic aromatic substitution reaction to form brightly colored azo compounds.[10][11]

Cyclization: In some cases, the diazonium salt can undergo intramolecular cyclization, leading to the formation of fused heterocyclic systems such as pyrazolo[3,4-d][1][2][12]triazin-4-ones.[13]

Diazotization_Workflow Reagents NaNO₂ / HCl 0-5 °C Diazonium Diazonium Reagents->Diazonium FusedHeterocycle Fused Heterocycle CouplingPartner Electron-rich Aromatic AzoDye AzoDye CouplingPartner->AzoDye Diazonium->FusedHeterocycle Intramolecular Cyclization Diazonium->AzoDye Azo Coupling

Caption: Diazotization and subsequent reactions of 5-aminopyrazoles.

Experimental Protocol: Diazotization and Azo Coupling

  • Diazotization:

    • Suspend the 5-aminopyrazole (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 15-20 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Azo Coupling:

    • In a separate beaker, dissolve the coupling component (e.g., 2-naphthol, 1.0 eq) in an aqueous solution of sodium hydroxide.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the freshly prepared cold diazonium salt solution to the stirred solution of the coupling component.

    • A brightly colored precipitate of the azo dye should form immediately.

    • Continue stirring for 30 minutes in the ice bath to ensure complete reaction.

    • Isolate the product by filtration, wash with cold water, and dry.

Cyclization and Cyclocondensation Reactions: Building Fused Heterocyclic Scaffolds

The true synthetic power of 5-aminopyrazoles is most evident in their utility as building blocks for the construction of fused heterocyclic systems.[3][4] The 5-amino group, often in concert with the N1 or C4 positions, acts as a bidentate nucleophile, reacting with a variety of 1,3-dielectrophiles to forge new rings.

Synthesis of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are a particularly important class of fused heterocycles due to their structural similarity to purines, which imparts them with a wide range of biological activities.[12][13] A common and efficient method for their synthesis involves the reaction of a 5-aminopyrazole with a one-carbon electrophile, such as formamide or a Vilsmeier reagent.[12][14]

Mechanism of Pyrazolo[3,4-d]pyrimidine Synthesis via Vilsmeier-Haack Reaction:

A plausible mechanism involves the in-situ formation of a Vilsmeier reagent from a suitable amide (e.g., DMF) and a coupling agent (e.g., PBr₃ or POCl₃).[12][14] The 5-aminopyrazole then reacts with the Vilsmeier reagent in an amidination and imination sequence to form a formamidine intermediate. Subsequent intermolecular heterocyclization, often promoted by a reagent like hexamethyldisilazane (HMDS), leads to the final pyrazolo[3,4-d]pyrimidine product.[12]

Vilsmeier_Mechanism 5AP 5-Aminopyrazole Formamidine Formamidine Intermediate 5AP->Formamidine Amidination/Imination Product Product Formamidine->Product Heterocyclization HMDS HMDS HMDS->Product Vilsmeier Vilsmeier Vilsmeier->Formamidine

Caption: Synthesis of Pyrazolo[3,4-d]pyrimidines via Vilsmeier Reaction.

Experimental Protocol: One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines [12]

  • Vilsmeier Reagent Formation and Amidation: To a solution of the 5-aminopyrazole (1.0 eq) in N,N-dimethylformamide (DMF), add phosphorus tribromide (PBr₃, ~3.0 eq) at room temperature. Heat the mixture to 50-60 °C for 1-2 hours.

  • Heterocyclization: Cool the reaction mixture and then add hexamethyldisilazane (HMDS). Heat the mixture at reflux for 3-5 hours.

  • Workup and Purification: After cooling to room temperature, pour the reaction mixture into ice water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired pyrazolo[3,4-d]pyrimidine.

Synthesis of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are another important class of fused heterocycles, often synthesized through the reaction of 5-aminopyrazoles with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds.[6] The regioselectivity of this reaction is highly dependent on the reaction conditions and the substitution pattern of the 5-aminopyrazole.

Mechanism of Pyrazolo[3,4-b]pyridine Synthesis:

The reaction can proceed through two main pathways. In one pathway, a Michael addition of the C4-carbon of the 5-aminopyrazole to the α,β-unsaturated system is followed by cyclization and dehydration. Alternatively, the 5-amino group can first react with a carbonyl group, followed by cyclization involving the C4-position.[15]

Multicomponent Reactions (MCRs): A Paradigm of Synthetic Efficiency

5-Aminopyrazoles are excellent substrates for multicomponent reactions (MCRs), which allow for the construction of complex molecular architectures in a single synthetic operation by combining three or more reactants.[1][16] This approach is highly valued for its atom economy, operational simplicity, and ability to rapidly generate libraries of diverse compounds.

A common MCR involving 5-aminopyrazoles is a variation of the Hantzsch pyridine synthesis, where the 5-aminopyrazole acts as the nitrogen source. For instance, the reaction of a 5-aminopyrazole, an aldehyde, and a β-dicarbonyl compound can lead to the formation of pyrazolodihydropyridines.[7][17]

Mechanism of MCR for Pyrazolodihydropyridine Synthesis:

The reaction often initiates with a Knoevenagel condensation between the aldehyde and the β-dicarbonyl compound to form a Michael acceptor.[7][18] The 5-aminopyrazole then participates in a Michael addition, followed by cyclization and dehydration to afford the final product.[7] The nucleophilic attack can originate from either the C4 position or the 5-amino group, leading to different regioisomers depending on the substituents and reaction conditions.[7]

Conclusion

The 5-amino group in pyrazoles is a remarkably versatile functional group that serves as a powerful tool for synthetic chemists. Its pronounced nucleophilicity, coupled with the potential for cooperative reactivity with other sites on the pyrazole ring, enables a vast array of transformations. From simple acylation and alkylation to complex cyclization and multicomponent reactions, the 5-aminopyrazole scaffold provides a reliable and adaptable platform for the synthesis of diverse and medicinally relevant molecules. A thorough understanding of the factors that govern its reactivity—namely, electronics, sterics, and reaction conditions—is paramount for harnessing its full synthetic potential. This guide has provided a comprehensive overview of these principles and offered practical protocols to empower researchers in their pursuit of novel chemical entities.

References

  • Chen, Y.-J., et al. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules, 22(5), 809. Available at: [Link]

  • Multicomponent Synthetic Reactions involving Aminopyrazole-Based Hetrocycles. (n.d.). International Journal of Research and Technology. Available at: [Link]

  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Laboraty o. Available at: [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. Available at: [Link]

  • Ahmadi Varzaneh, M., Memarian, H. R., Amiri Rudbari, H., & Blacque, O. (2022). Nucleophilic ability of 5-aminopyrazoles in the multicomponent synthesis of pyrazolodihydropyridines and pyrazolodihydropyrimidines. Australian Journal of Chemistry, 75(4), 285-294. Available at: [Link]

  • Aggarwal, R., & Kumar, V. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 203–242. Available at: [Link]

  • Hassan, A. S., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 438. Available at: [Link]

  • Chen, Y.-J., et al. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. ResearchGate. Available at: [Link]

  • Agrebi, A., karoui, A., & Allouche, F. (2021). SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF AMINOPYRAZOLES. Journal de la Société Chimique de Tunisie, 20(3). Available at: [Link]

  • Aggarwal, R., Kumar, V., Kumar, R., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 209–239. Available at: [Link]

  • Aggarwal, R., & Kumar, V. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 203–242. Available at: [Link]

  • Muravyova, E. A., et al. (2012). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry, 6, 634. Available at: [Link]

  • Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. (2016). IntechOpen. Available at: [Link]

  • Daina, A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3794. Available at: [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. SCIRP. Available at: [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (n.d.). Semantic Scholar. Available at: [Link]

  • Aggarwal, R., Kumar, V., Kumar, R., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC. Available at: [Link]

  • Ahmadi Varzaneh, M., Memarian, H. R., Amiri Rudbari, H., & Blacque, O. (2022). Nucleophilic ability of 5-aminopyrazoles in the multicomponent synthesis of pyrazolodihydropyridines and pyrazolodihydropyrimidines. ResearchGate. Available at: [Link]

  • Mechanism of synthesis of pyrazolo[3,4‐d]pyrimidines from... (n.d.). ResearchGate. Available at: [Link]

  • Knoevenagel Condensation: Definition, Examples and Mechanism. (2020). Chemistry Learner. Available at: [Link]

  • Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles. (2024). PMC. Available at: [Link]

  • Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles. (2024). Semantic Scholar. Available at: [Link]

  • Regioselective synthesis of 3- and 5-aminopyrazoles. (2015). The Heterocyclist - WordPress.com. Available at: [Link]

  • Knoevenagel Condensation Reaction. (n.d.). Master Organic Chemistry. Available at: [Link]

  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. (2017). ACS Omega. Available at: [Link]

  • Aggarwal, R., & Kumar, V. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC. Available at: [Link]

  • Regioselectivity in the Multicomponent Reaction of 5-aminopyrazoles, Meldrum's Acid and Triethyl Orthoformate. (2015). ResearchGate. Available at: [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (n.d.). PMC. Available at: [Link]

  • Substituent effects and electron delocalization in five-membered N-heterocycles. (2024). ScienceDirect. Available at: [Link]

  • Process for diazotization and coupling. (n.d.). Google Patents.
  • Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. (n.d.). ResearchGate. Available at: [Link]

Sources

Exploratory

Tautomerism in Mono-Substituted Pyrazoles: Mechanistic Insights and Analytical Workflows for Rational Drug Design

Executive Summary The pyrazole nucleus is a privileged scaffold in medicinal chemistry, serving as the pharmacophoric core for numerous FDA-approved anti-inflammatory agents and kinase inhibitors[1]. However, the structu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, serving as the pharmacophoric core for numerous FDA-approved anti-inflammatory agents and kinase inhibitors[1]. However, the structural plasticity of pyrazoles—specifically their capacity for annular prototropic tautomerism—presents a complex challenge for structure-based drug design (SBDD). As a Senior Application Scientist, I have observed that failing to account for tautomeric equilibria often leads to late-stage failures in lead optimization. This technical guide provides an in-depth analysis of pyrazole tautomerism, detailing the thermodynamic causality of the phenomenon and establishing a self-validating nuclear magnetic resonance (NMR) protocol for its precise elucidation.

The Structural Dynamics of the Pyrazole Scaffold

Pyrazoles are doubly unsaturated five-membered heterocycles containing two adjacent nitrogen atoms. Structurally, these nitrogens are electronically distinct:

  • N1 (Pyrrole-like): Contributes its unshared electron pair to the aromatic π -system[2].

  • N2 (Pyridine-like): Possesses an sp2 -hybridized lone pair that resides orthogonal to the aromatic ring, making it a potent hydrogen bond acceptor[2].

Because of this electronic topology, N-unsubstituted pyrazoles are amphoteric and highly susceptible to 1,2-prototropic tautomerism —the intramolecular or intermolecular migration of a proton between N1 and N2[3]. While unsubstituted pyrazoles theoretically exhibit three tautomeric forms (1H, 3H, and 4H), the introduction of a single substituent on the carbon ring breaks the symmetry, allowing mono-substituted pyrazoles to exist in up to five distinct tautomeric states depending on the substituent's position and the proton's location[1].

Mechanistic Causality of the Prototropic Shift

In solution, the interconversion between the two most stable tautomers of a mono-substituted pyrazole (e.g., 3-substituted-1H-pyrazole 5-substituted-1H-pyrazole) is a measurable thermodynamic event. The mechanism typically proceeds via the abstraction of the N-H proton to form a transient pyrazolate anion intermediate, followed by rapid reprotonation at the adjacent nitrogen[3].

The activation energy ( Ea​ ) for this transfer ranges from 47.8 to 55.5 kcal/mol [3]. This barrier is causally linked to the electronic nature of the ring substituent: electron-donating groups at the C4 position increase electron density at the nitrogens, lowering the activation energy, whereas electron-withdrawing groups increase the barrier[3].

PrototropicShift T3 3-Substituted 1H-Pyrazole Anion Pyrazolate Anion Intermediate T3->Anion -H⁺ Anion->T3 +H⁺ T5 5-Substituted 1H-Pyrazole Anion->T5 +H⁺ T5->Anion -H⁺

Caption: Thermodynamic causality of the 1,2-prototropic shift via a pyrazolate anion intermediate.

Analytical Methodologies: Overcoming the NMR Timescale

Because the tautomeric interconversion rate at standard ambient temperature and pressure (SATP) is faster than the NMR timescale, standard 1H and 13C NMR spectra of mono-substituted pyrazoles often display broad, coalesced signals for the C3 and C5 positions[4]. To elucidate specific tautomeric ratios, the thermodynamic environment must be strictly controlled.

Data Presentation: Comparative Analytical Techniques

The table below summarizes the causality behind selecting specific analytical techniques for tautomer elucidation.

Analytical TechniqueTemperature RangeSolvent EnvironmentTautomeric State ObservedPrimary Application
Standard 1H/13C NMR 298 K (Room Temp)Non-coordinating (e.g., CDCl3​ )Dynamic Average (Coalesced)General structural confirmation; purity checks[4].
VT-NMR 193 K to 298 KCoordinating (e.g., THF- d8​ , HMPA)Distinct Individual TautomersThermodynamic quantification ( Keq​ , ΔG )[3].
CP/MAS Solid-State NMR AmbientSolid State (No solvent)Frozen (Most stable crystal form)Crystallographic tautomer validation[5].

Self-Validating Protocol: VT-NMR Characterization of Pyrazole Tautomers

To accurately quantify tautomeric equilibria, Variable Temperature NMR (VT-NMR) is the industry standard[3]. The following step-by-step protocol is engineered as a self-validating system to ensure that the observed phenomena are strictly due to tautomeric exchange and not structural artifacts.

Step 1: Solvent Selection (The Causality of Coordination)

  • Action: Dissolve the mono-substituted pyrazole in a highly coordinating solvent such as Tetrahydrofuran- d8​ (THF- d8​ ) or Hexamethylphosphoramide (HMPA) to a concentration of 0.05 M.

  • Causality: In non-coordinating solvents like CDCl3​ , pyrazole molecules form intermolecular hydrogen-bonded dimers, which drastically accelerates proton exchange. Coordinating solvents act as competitive hydrogen-bond acceptors, breaking these oligomers and isolating the pyrazole monomers. This isolation is mandatory to slow the exchange rate sufficiently for low-temperature observation[3].

Step 2: Baseline Acquisition & Dynamic Validation

  • Action: Acquire a standard 1D 1H and 13C spectrum at 298 K.

  • Self-Validation Check: Inspect the C3 and C5 carbon signals. If they appear as a single, broad coalesced peak, dynamic exchange is confirmed[4]. If the peaks are already sharp and distinct at room temperature, the molecule may be sterically hindered, or you may be observing a static impurity.

Step 3: Cryogenic Titration

  • Action: Gradually lower the NMR probe temperature from 298 K down to 193 K (-80°C) in 10 K increments[3]. Allow 15 minutes for thermal equilibration at each step before acquiring the spectrum.

  • Self-Validation Check (The Coalescence Point): Identify the exact coalescence temperature ( Tc​ ) where the broad singlet splits into two distinct, sharp peaks. Observing this reversible decoalescence mathematically validates that the single peak was a time-averaged signal of two tautomers in equilibrium.

Step 4: Thermodynamic Extraction

  • Action: At the slow-exchange limit (e.g., -80°C), integrate the distinct peaks corresponding to the two tautomers.

  • Calculation: Use the integration ratio to determine the equilibrium constant ( Keq​ ). Apply the Gibbs free energy equation ( ΔG=−RTlnKeq​ ) to extract the thermodynamic stability of each tautomer in the given solvent environment.

Implications in Rational Drug Design

In drug development, tautomerism directly impacts Lipinski's Rule of Five parameters, specifically hydrogen bond donor/acceptor counts and polar surface area[6]. Different tautomers present distinct dipole moments and binding vectors[7].

For example, a kinase inhibitor designed to bind the ATP-hinge region via the 3-substituted tautomer will lose target affinity if the physiological environment (e.g., the local dielectric constant of the binding pocket) thermodynamically favors the 5-substituted tautomer[7]. To mitigate this risk, medicinal chemists utilize a "Tautomer-Aware" workflow, often culminating in "tautomer locking"—the strategic methylation of the N-H group to freeze the pyrazole in its bioactive conformation[5].

DrugDesign ID Target Identification (Kinase/Receptor) Scaffold Pyrazole Scaffold Selection ID->Scaffold Tautomer Tautomeric Profiling (VT-NMR & DFT) Scaffold->Tautomer Binding Receptor Docking (Simulating Both Tautomers) Tautomer->Binding Lead Lead Optimization (N-Alkylation / Tautomer Locking) Binding->Lead

Caption: Tautomer-Aware Drug Design Workflow ensuring target affinity is not lost to dynamic equilibrium.

References

  • Lusardi, M., Spallarossa, A., & Brullo, C. (2023). "Amino-Pyrazoles in Medicinal Chemistry: A Review." International Journal of Molecular Sciences, 24(9), 7834.[Link]

  • Faria, J. V., et al. (2022). "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules, 27(13), 4030.[Link]

  • Cabildo, P., et al. (2005). "13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives." Magnetic Resonance in Chemistry, 22(9), 603-607.[Link]

  • Catalán, J., Abboud, J. L. M., & Elguero, J. (1989). "The tautomerism of 1,2,3-triazole, 3(5)-methylpyrazole and their cations." Journal of Computational Chemistry, 10(4), 426-433.[Link]

  • Karati, D., et al. (2022). "A Molecular Insight into Pyrazole Congeners as Antimicrobial, Anticancer, and Antimalarial Agents." Medicinal Chemistry, 18, 1044–1059.[Link]

  • Fossa, P., et al. (2022). "Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry." Pharmaceuticals, 15(11), 1334.[Link]

Sources

Foundational

A Technical Guide to Pyrazole-Based Heterocyclic Chemistry: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Abstract The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone of modern medicinal chemistry. First synthesized in the late 19th century, its unique st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone of modern medicinal chemistry. First synthesized in the late 19th century, its unique structural and electronic properties have propelled it to the status of a "privileged scaffold" in drug development. This guide provides an in-depth exploration of pyrazole chemistry for researchers, scientists, and drug development professionals. We will dissect the canonical and contemporary synthetic routes to the pyrazole core, with a particular focus on the mechanistic underpinnings of the Knorr pyrazole synthesis. The guide further elucidates the distinct reactivity of the pyrazole ring towards electrophilic and nucleophilic substitution, offering insights into functionalization strategies. Finally, we bridge theory and practice by examining the pivotal role of pyrazoles in pharmaceuticals, exemplified by a detailed case study of the selective COX-2 inhibitor, Celecoxib, and a survey of other market-approved drugs. This document aims to serve as a comprehensive technical resource, blending foundational principles with field-proven applications to empower innovation in pyrazole-centric drug discovery.

Introduction: The Enduring Legacy of the Pyrazole Scaffold

The term "pyrazole" was first coined by Ludwig Knorr in 1883, marking the beginning of over a century of intensive investigation into this fascinating heterocyclic system. Structurally, pyrazole is a planar, five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms. This arrangement confers a unique set of properties: the ring system possesses 6π-electrons, fulfilling Hückel's rule for aromaticity. It is amphoteric, meaning it can act as both a weak acid (due to the pyrrole-like N1-H) and a weak base (due to the pyridine-like N2 with its available lone pair).

This duality in its electronic nature, combined with its rigid, planar structure and capacity for hydrogen bonding, makes the pyrazole scaffold an exceptionally versatile building block in medicinal chemistry. Its derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties, leading to their incorporation into numerous FDA-approved drugs.

Synthesis of the Pyrazole Core: Constructing the Privileged Scaffold

The construction of the pyrazole ring is a foundational aspect of its chemistry. While numerous methods exist, they are dominated by condensation reactions that form the key N-N and N-C bonds.

The Knorr Pyrazole Synthesis: A Cornerstone Reaction

The most fundamental and widely utilized method for pyrazole synthesis is the Knorr reaction, a cyclocondensation between a 1,3-dicarbonyl compound and a hydrazine derivative. This reaction is typically acid-catalyzed and valued for its robustness and versatility.

Causality in Mechanism: The reaction initiates with the nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. The acidic catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating this attack. This is followed by dehydration to form a hydrazone intermediate. The second, free nitrogen of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group, leading to a cyclic intermediate which, upon a final dehydration step, yields the stable aromatic pyrazole ring.

Knorr_Mechanism cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration & Aromatization 1_3_Dicarbonyl 1,3-Dicarbonyl Hydrazone_Intermediate Hydrazone Intermediate 1_3_Dicarbonyl->Hydrazone_Intermediate + Hydrazine - H₂O Hydrazine Hydrazine Cyclic_Intermediate Cyclic Hemiaminal Hydrazone_Intermediate->Cyclic_Intermediate Intramolecular Attack Pyrazole_Product Pyrazole Product Cyclic_Intermediate->Pyrazole_Product Dehydration (- H₂O)

Caption: General mechanism of the Knorr pyrazole synthesis.

Field Insight on Regioselectivity: A critical challenge in the Knorr synthesis arises when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines. The initial nucleophilic attack can occur at either of the two non-equivalent carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products. The outcome is governed by the relative electrophilicity of the carbonyl carbons and the steric hindrance around them. For instance, a trifluoromethyl group significantly increases the electrophilicity of the adjacent carbonyl, directing the initial attack to that position. Control of pH is also a crucial experimental parameter for maximizing the yield of the desired regioisomer.

Knorr_Regioselectivity start Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine pathA Attack at Carbonyl A start->pathA Path A pathB Attack at Carbonyl B start->pathB Path B productA Regioisomer A pathA->productA productB Regioisomer B pathB->productB

Caption: Regioselectivity challenge in the Knorr synthesis.

Other Key Synthetic Routes

While the Knorr synthesis is prevalent, other methods provide access to diverse pyrazole structures:

  • From α,β-Unsaturated Systems: The reaction of α,β-unsaturated aldehydes and ketones with hydrazines provides a direct route to pyrazolines, which can then be oxidized to pyrazoles.

  • 1,3-Dipolar Cycloaddition: The reaction between an alkyne and a diazo compound is a powerful method that forms the pyrazole ring in a single, concerted step.

  • Multicomponent Reactions (MCRs): Modern synthetic strategies employ MCRs where three or more reactants combine in a one-pot procedure to form the pyrazole product, offering high efficiency and atom economy.

Chemical Reactivity: Modifying the Pyrazole Core

The functionalization of a pre-formed pyrazole ring is dictated by its inherent electronic properties.

Electrophilic Aromatic Substitution

The pyrazole ring is electron-rich and readily undergoes electrophilic aromatic substitution.

  • Regioselectivity: The C4 position is the most electron-rich and, consequently, the primary site for electrophilic attack. The C3 and C5 positions are comparatively electron-poor due to their proximity to the electronegative nitrogen atoms.

  • Causality of pH: The reaction medium is a critical control element. In strongly acidic conditions, the pyridine-like N2 atom becomes protonated, forming a pyrazolium cation. This positive charge deactivates the entire ring towards electrophilic attack, making reactions much more difficult. If substitution does occur, it may be directed to the C3 position or onto other substituents on the ring.

Reaction TypeTypical ReagentsElectrophilePrimary Product
Nitration HNO₃ / H₂SO₄NO₂⁺4-Nitropyrazole
Sulfonation Fuming H₂SO₄SO₃Pyrazole-4-sulfonic acid
Halogenation Br₂ / Acetic AcidBr⁺4-Bromopyrazole
Vilsmeier-Haack POCl₃ / DMF[ClCH=N(CH₃)₂]⁺Pyrazole-4-carbaldehyde
Nucleophilic Aromatic Substitution

The electron-rich nature of the pyrazole ring makes it inherently resistant to nucleophilic attack. For a nucleophilic aromatic substitution (SNAr) to occur, the ring must be "activated" by the presence of at least one powerful electron-withdrawing group (EWG), such as a nitro (-NO₂) or formyl (-CHO) group, typically positioned adjacent to a leaving group (like a halogen). This activation withdraws electron density, making the ring carbons susceptible to nucleophilic attack.

The Pyrazole Scaffold in Drug Development: From Bench to Bedside

The pyrazole moiety is a dominant feature in a multitude of blockbuster drugs, a testament to its favorable ADME (absorption, distribution, metabolism, and excretion) properties and its ability to form key interactions with biological targets.

Case Study: Celecoxib (Celebrex®)

Celecoxib is a non-steroidal anti-inflammatory drug (NSAID) that functions as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. This selectivity for COX-2 over the related COX-1 enzyme is crucial, as it reduces the gastrointestinal side effects associated with older, non-selective NSAIDs.

Synthesis of Celecoxib: The industrial synthesis of celecoxib is a classic example of applying fundamental heterocyclic chemistry.

  • Claisen Condensation: The synthesis begins with a Claisen condensation between 4-methylacetophenone and ethyl trifluoroacetate to form the key 1,3-dicarbonyl intermediate, 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione (TFBD).

  • Knorr-type Cyclocondensation: The TFBD intermediate is then reacted with 4-sulfonamidophenylhydrazine in a regioselective Knorr-type cyclocondensation to yield celecoxib. The regioselectivity is driven by the highly electrophilic nature of the carbonyl carbon adjacent to the trifluoromethyl group, which directs the initial attack from the hydrazine.

Celecoxib_Synthesis cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Knorr Cyclocondensation A 4-Methylacetophenone C TFBD (1,3-Diketone) A->C B Ethyl Trifluoroacetate B->C E Celecoxib C->E D 4-Sulfonamidophenyl- hydrazine D->E

Caption: Synthetic workflow for the drug Celecoxib.

Structure-Activity Relationship (SAR):

  • The sulfonamide (-SO₂NH₂) moiety is critical for activity. It binds to a specific hydrophilic side-pocket present in the COX-2 active site but not in COX-1, which is a primary basis for its selectivity.

  • The trifluoromethyl (-CF₃) group at the C3 position contributes to the overall binding affinity.

  • The two aryl rings at the N1 and C5 positions are oriented in a non-coplanar fashion, which is essential for fitting into the enzyme's active site.

Pyrazole as a Bioisostere

In drug design, the pyrazole ring is often used as a bioisostere—a chemical group that can replace another group without significantly altering the biological activity, but potentially improving physicochemical or pharmacokinetic properties. It is frequently used to replace phenyl, imidazole, or triazole rings to modulate properties like solubility, metabolic stability, and target-binding interactions.

Prominent Pyrazole-Based Pharmaceuticals

The versatility of the pyrazole core is evident in the wide range of therapeutic areas it impacts.

Drug Name (Brand Name)Therapeutic AreaMechanism of Action
Sildenafil (Viagra®) Erectile DysfunctionPhosphodiesterase 5 (PDE5) Inhibitor
Rimonabant (Acomplia®) Anti-Obesity (Withdrawn)Cannabinoid Receptor 1 (CB1) Inverse Agonist
Ibrutinib (Imbruvica®) Oncology (Leukemia)Bruton's Tyrosine Kinase (BTK) Inhibitor
Ruxolitinib (Jakafi®) MyelofibrosisJanus Kinase (JAK1/2) Inhibitor
Apixaban (Eliquis®) AnticoagulantFactor Xa Inhibitor
Celecoxib (Celebrex®) Anti-inflammatorySelective COX-2 Inhibitor

Experimental Protocols

The following protocols are provided as representative examples. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

General Protocol for Knorr Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole
  • Causality: This protocol uses acetylacetone (a symmetric 1,3-diketone) and phenylhydrazine. The symmetry of the diketone eliminates the issue of regioselectivity, making it an excellent introductory experiment. Acetic acid serves as both the solvent and the acid catalyst.

  • Procedure:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine acetylacetone (10.0 g, 0.1 mol) and glacial acetic acid (30 mL).

    • Begin stirring and slowly add phenylhydrazine (10.8 g, 0.1 mol) dropwise over 15 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle temperature increase.

    • After the addition is complete, heat the mixture to reflux (approximately 118°C) and maintain for 1 hour.

    • Allow the reaction mixture to cool to room temperature, then pour it into 100 mL of ice-cold water with stirring.

    • Neutralize the solution by slowly adding 10% aqueous sodium hydroxide until the pH is ~7-8.

    • The product will separate as an oil or solid. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

    • Purify the product by vacuum distillation or recrystallization from ethanol/water.

Protocol for the Synthesis of Celecoxib
  • Causality: This two-step synthesis follows the industrial route. Step 1 creates the necessary 1,3-diketone scaffold. Step 2 is the key regioselective pyrazole formation, where ethanol is a common solvent and the hydrochloride salt of the hydrazine is used to facilitate the reaction and control selectivity.

  • Step 1: Synthesis of 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (TFBD)

    • To a solution of sodium methoxide (prepared from 2.3 g of sodium in 50 mL of dry methanol) in a 250 mL flask under a nitrogen atmosphere, add 4'-methylacetophenone (13.4 g, 0.1 mol).

    • Stir the mixture for 10 minutes, then add ethyl trifluoroacetate (14.2 g, 0.1 mol) dropwise while maintaining the temperature below 30°C.

    • Stir the resulting mixture at room temperature for 16-24 hours.

    • Quench the reaction by pouring it into a mixture of ice (100 g) and concentrated HCl (15 mL).

    • Extract the product with diethyl ether (3 x 75 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude TFBD, which can be used in the next step without further purification.

  • Step 2: Synthesis of Celecoxib

    • Combine the crude TFBD (21.6 g, 0.1 mol) and 4-sulfonamidophenylhydrazine hydrochloride (22.5 g, 0.1 mol) in ethanol (200 mL).

    • Heat the mixture to reflux and maintain for 20 hours.

    • Cool the reaction mixture to room temperature. The product will precipitate out of solution.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold ethanol (2 x 30 mL) and then with water (2 x 50 mL).

    • Dry the product under vacuum to yield celecoxib as a white solid. Purity can be assessed by melting point and NMR spectroscopy.

Conclusion and Future Outlook

The pyrazole scaffold is a testament to the power of heterocyclic chemistry in addressing complex biological challenges. Its robust and versatile synthesis, coupled with its tunable electronic and steric properties, has cemented its role as a privileged structure in drug discovery. From the foundational Knorr synthesis to modern multicomponent and flow chemistry techniques, the ability to construct and functionalize this core continues to evolve. Looking forward, the application of pyrazoles is expected to expand beyond traditional targets. New research is exploring their use in covalent inhibitors, targeted protein degraders (PROTACs), and advanced agrochemicals. The principles outlined in this guide—understanding the causality behind synthesis, reactivity, and biological interaction—will remain paramount for scientists and researchers aiming to harness the full potential of this remarkable heterocyclic system.

References

  • 1. Google Search.

  • Al-Ostoot, F.H., Al-Ghamdi, M.A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Kisel, E.O., & Gevorgyan, V. (2001). First Nucleophilic Aromatic Substitution of Annelated Pyrazole. ACS Publications. [Link]

  • Process for the preparation of pyrazoles. (1979).
  • Shafeeque, M. (2019). Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). PMC. [Link]

  • Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles. Benchchem.
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023). Future Medicinal Chemistry. [Link]

  • Synthesis of Celecoxib, its Pro-drugs and Radiolabeled Derivatives. A Brief Review. (2014). Taylor & Francis. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2023). Journal of the Indian Chemical Society. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. (2021). PMC. [Link]

  • Lange, J.H.M., et al. (2004). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

  • A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib. (2021). Journal of Chemical Education. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2020). PMC. [Link]

  • Introduction of N‐Containing Heterocycles into Pyrazole by Nucleophilic Aromatic Substitution. (2006). Taylor & Francis. [Link]

  • Technical Support Center: Improving Selectivity in Electrophilic Substitution of Pyrazoles. Benchchem.
  • Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib. (2020). RSC Publishing. [Link]

  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (2012). PMC. [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive. [Link]

  • Electrophilic Substitution Reactions in Pyrazole. Scribd. [Link]

  • Synthesis of Pyrazole Derivatives A Review. (2022). IJFMR. [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2021). RSC Publishing. [Link]

  • Knorr pyrazole synthesis. Name-Reaction.com. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Publishing. [Link]

  • Some examples of pyrazole based commercial drugs and bioactive molecules. ResearchGate. [Link]

  • Nucleophilic ortho-Allylation of Pyrroles and Pyrazoles: An Accelerated Pummerer/Thio-Claisen Rearrangement Sequence. (2013). PMC. [Link]

  • Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. (2011). PMC. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]

  • Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety ofN-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A Novel Series of Alkynylthiophenes as Potent and Selective Cannabinoid-1 Receptor Antagonists. (2008). R Discovery. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Research and Reviews. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2022). MDPI. [Link]

  • A theoretical study of the reactivity of pyrazaboles with nitrogen nucleophiles (amines and pyrazoles): the ring-opening mechanism. (2017). Canadian Science Publishing. [Link]

  • Synthesis and characterization of celecoxib peroxide: crystal structure, theoretical analysis, thermochemistry and bond dissociation energy. (2024). IUCr Journals. [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2023). EPJ Web of Conferences. [Link]

  • 194 recent advances in the synthesis of new pyrazole deriv
  • Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N -(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1 H -pyrazole-3-carboxamide (SR

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Synthesis of Methyl 5-amino-1H-pyrazole-1-carboxylate

Executive Summary Methyl 5-amino-1H-pyrazole-1-carboxylate is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and agrochemical development. Its rigid, planar structure and uniqu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-amino-1H-pyrazole-1-carboxylate is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and agrochemical development. Its rigid, planar structure and unique hydrogen-bond donor/acceptor arrangement make it a privileged scaffold for designing kinase inhibitors and complex fused pyrazoloazines[1]. This application note provides a comprehensive, self-validating guide for the regioselective synthesis of this compound, detailing the mechanistic causality behind experimental choices to ensure high fidelity and reproducibility on both laboratory and process scales.

Mechanistic Rationale & Strategy Selection

The synthesis of 1-alkoxycarbonyl-5-aminopyrazoles is historically challenging due to the inherent annular tautomerism of the pyrazole core[2]. 3-Aminopyrazole exists in a dynamic equilibrium with its 5-amino tautomer. Direct N-acylation presents a regioselectivity challenge: attack can occur at either the N1 or N2 position, leading to a mixture of 3-amino and 5-amino regioisomers.

However, regioselective control can be achieved by exploiting the differential nucleophilicity of the nitrogen atoms. In non-polar aprotic solvents (e.g., dichloromethane), the 1H-pyrazol-3-amine tautomer predominates. The unsubstituted N2 nitrogen is highly nucleophilic and attacks the electrophilic center of methyl chloroformate[3]. Following the collapse of the tetrahedral intermediate, deprotonation yields the 1-acyl-5-aminopyrazole isomer. This regioselectivity is thermodynamically reinforced by intramolecular hydrogen bonding between the exocyclic C5-amino protons and the carbonyl oxygen of the newly formed C1-carbamate[4].

Mechanism A 1H-pyrazol-3-amine (Major Tautomer) C N2-Acylated Intermediate A->C Nucleophilic Attack at N2 B Methyl Chloroformate (Electrophile) B->C D Methyl 5-amino-1H-pyrazole -1-carboxylate C->D Deprotonation (-HCl)

Mechanistic pathway for the regioselective N-acylation of 3-aminopyrazole.

Experimental Protocols

Protocol A: Regioselective N-Acylation of 3-Aminopyrazole

This protocol utilizes direct acylation under kinetic control to yield the target compound with high regiochemical purity[4].

Reagents & Materials:

  • 1H-pyrazol-3-amine (1.00 equiv, limiting reagent)

  • Methyl chloroformate (1.05 equiv, electrophile)

  • Triethylamine (Et₃N) (1.10 equiv, acid scavenger)

  • Anhydrous Dichloromethane (DCM) (Solvent, 0.2 M)

Step-by-Step Methodology:

  • Substrate Dissolution: Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar and nitrogen inlet with 1H-pyrazol-3-amine. Dissolve the substrate in anhydrous DCM to achieve a 0.2 M concentration. Causality: DCM is selected as an aprotic solvent to prevent competitive solvolysis of the highly reactive methyl chloroformate.

  • Base Addition: Add Et₃N (1.10 equiv) to the solution. Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Et₃N acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of 3-aminopyrazole, which would otherwise deactivate the nucleophile.

  • Electrophile Addition: Dissolve methyl chloroformate (1.05 equiv) in a small volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes. Causality: Dropwise addition at 0 °C controls the exothermic acylation and suppresses over-acylation (di-carbamate formation).

  • Reaction Propagation: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature (20-25 °C) for an additional 2 hours.

  • Validation & Quality Control (In-Process): Monitor the reaction via TLC (Eluent: 5% MeOH in DCM). The disappearance of the highly polar 3-aminopyrazole spot confirms completion.

  • Aqueous Quench & Extraction: Quench the reaction by adding saturated aqueous NaHCO₃ (equal volume to DCM). Transfer to a separatory funnel and extract the aqueous layer with DCM (2 × 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) or recrystallization from EtOAc/Hexanes to afford the pure product.

Workflow Step1 1. Substrate Dissolution Dissolve 3-aminopyrazole in dry DCM under N2 Step2 2. Base Addition Add Et3N (1.1 eq) and cool to 0 °C Step1->Step2 Step3 3. Electrophile Addition Dropwise addition of Methyl Chloroformate (1.05 eq) Step2->Step3 Step4 4. Reaction Propagation Stir at 0 °C for 1 h, then RT for 2 h Step3->Step4 Step5 5. Aqueous Quench Quench with saturated NaHCO3(aq) Step4->Step5 Step6 6. Phase Separation Extract with DCM, wash with brine, dry over Na2SO4 Step5->Step6 Step7 7. Purification Concentrate in vacuo and recrystallize Step6->Step7 Product Purified Methyl 5-amino-1H-pyrazole-1-carboxylate Step7->Product

Step-by-step experimental workflow for the synthesis of the target compound.

Protocol B: De Novo Pyrazole Ring Construction via Cyclocondensation

For applications requiring orthogonal starting materials, the target can be synthesized via the Knorr-type condensation of methyl carbazate with 3-methoxyacrylonitrile[1].

Step-by-Step Methodology:

  • Condensation: Dissolve methyl carbazate (1.0 equiv) and 3-methoxyacrylonitrile (1.0 equiv) in absolute ethanol.

  • Catalysis: Add a catalytic amount of glacial acetic acid (0.1 equiv). Causality: Mild acid catalysis accelerates the formation of the intermediate hydrazone by activating the enol ether.

  • Cyclization: Heat the mixture to reflux (78 °C) for 4-6 hours. The intramolecular cyclization is driven by the thermodynamic stability of the resulting aromatic pyrazole system.

  • Isolation: Cool the mixture to 0 °C to induce crystallization. Filter the precipitate, wash with cold ethanol, and dry under high vacuum.

Comparative Data & Analytical Characterization

To aid in synthetic planning, Table 1 compares the two protocols, while Table 2 provides the expected analytical validation metrics for the isolated product.

Table 1: Comparative Analysis of Synthetic Routes

ParameterProtocol A (N-Acylation)Protocol B (Cyclocondensation)
Starting Materials 3-Aminopyrazole, Methyl chloroformateMethyl carbazate, 3-Methoxyacrylonitrile
Typical Yield 75 - 85%60 - 70%
Regioselectivity High (>9:1 favoring 5-amino isomer)Absolute (De novo ring formation)
Scalability Excellent (Easily scaled to >100g)Moderate (Requires extended reflux)
Primary Impurity Di-acylated byproductUnreacted hydrazone intermediate

Table 2: Analytical Characterization Metrics

TechniqueExpected Signals / ParametersStructural Assignment
¹H NMR (CDCl₃) δ 7.35 (d, J = 1.8 Hz, 1H)Pyrazole C3-H
δ 5.45 (d, J = 1.8 Hz, 1H)Pyrazole C4-H
δ 5.20 (br s, 2H, exchangeable)Exocyclic -NH₂
δ 3.98 (s, 3H)Ester -OCH₃
LC-MS (ESI+) m/z 142.05 [M+H]⁺Confirms molecular weight (MW: 141.13)
TLC (Silica) R_f ≈ 0.45 (5% MeOH/DCM)UV-active spot

Sources

Application

Using methyl 5-amino-1H-pyrazole-1-carboxylate in cyclocondensation reactions

Application Note: Regiocontrolled Cyclocondensation Strategies Using Methyl 5-amino-1H-pyrazole-1-carboxylate Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals. Objective: To pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regiocontrolled Cyclocondensation Strategies Using Methyl 5-amino-1H-pyrazole-1-carboxylate

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals. Objective: To provide an authoritative, self-validating methodological guide for utilizing methyl 5-amino-1H-pyrazole-1-carboxylate in the regioselective synthesis of fused pyrazoloazines.

Mechanistic Rationale: Overcoming the Ambident Challenge

Pyrazolo[1,5-a]pyrimidines and related fused heterocycles are privileged pharmacophores, heavily featured in the development of modern oncology drugs, particularly as kinase inhibitors targeting Trk, CDK, and EGFR[1],[2]. The traditional synthetic route involves the cyclocondensation of unprotected 5-aminopyrazoles with β -dicarbonyl compounds or enaminones. However, unprotected 5-aminopyrazoles are ambident nucleophiles with four potential reactive sites: N1, N2, C4, and the exocyclic 5-NH2 group. This multiplicity often leads to competing reaction pathways, yielding complex, difficult-to-separate mixtures of structural isomers (e.g., pyrazolo[1,5-a]pyrimidines vs. pyrazolo[3,4-b]pyridines)[3],[4].

The strategic use of methyl 5-amino-1H-pyrazole-1-carboxylate (CAS: 149139-36-6) resolves this challenge through strict regiocontrol. The causality of this control relies on two factors:

  • Electronic Deactivation: The strongly electron-withdrawing methoxycarbonyl (-COOMe) group at N1 pulls electron density away from the pyrazole π -system, significantly deactivating the nucleophilicity of the C4 and N2 positions.

  • Steric Shielding: The bulky ester group sterically hinders premature N1 attack, forcing the electrophile to react exclusively with the highly accessible exocyclic 5-amino group.

Under controlled conditions, the initial condensation forms a stable Schiff base. Upon the introduction of an acid/base catalyst and elevated heat, the -COOMe group undergoes in situ cleavage (decarboxylation), liberating the N1 nitrogen to execute the final intramolecular cyclization. This cascade drives the reaction efficiently toward the thermodynamically stable pyrazolo[1,5-a]pyrimidine core[5].

Reaction Dynamics & Pathway Visualization

Understanding the electron flow and intermediate formation is critical for troubleshooting stalled reactions. The diagram below illustrates the "protect-direct-deprotect" cascade.

Mechanism A Methyl 5-amino-1H-pyrazole-1-carboxylate (N1-Protected Nucleophile) C Exocyclic Amine Attack (Regioselective Condensation) A->C B 1,3-Dicarbonyl Compound (Electrophile) B->C D Schiff Base Intermediate (N1 remains protected) C->D -H2O E In Situ Deprotection (Loss of -COOMe) D->E Acid/Base Reflux F Intramolecular Cyclization (N1 attacks carbonyl) E->F G Pyrazolo[1,5-a]pyrimidine (Thermodynamic Product) F->G -H2O

Figure 1: Regiocontrolled mechanistic pathway for pyrazolo[1,5-a]pyrimidine synthesis.

Self-Validating Experimental Protocols

To ensure high trustworthiness and reproducibility, the following protocols incorporate built-in analytical checkpoints. This self-validating approach prevents the waste of downstream resources by confirming intermediate formation before triggering the high-energy cyclization step.

Protocol A: Microwave-Assisted One-Pot Annulation (MAOS)

Objective: Rapid, high-yield synthesis of pyrazolo[1,5-a]pyrimidines using 1,3-diketones[5]. Causality of Design: Microwave irradiation provides uniform dielectric heating, accelerating both the initial condensation and the high-activation-energy decarboxylation step. This condenses a traditionally multi-hour reflux into a 20-minute sequence while preventing the thermal degradation of sensitive intermediates[3],[5].

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve methyl 5-amino-1H-pyrazole-1-carboxylate (1.0 mmol) and the selected 1,3-diketone (1.1 mmol) in absolute ethanol (3.0 mL).

  • Catalysis: Add glacial acetic acid (0.5 mL). Rationale: The acid acts as a dual catalyst—activating the diketone carbonyl for nucleophilic attack and facilitating the later cleavage of the N1-ester.

  • Phase 1 Heating (Condensation): Stir the mixture at 80°C for 30 minutes using conventional heating.

  • Validation Checkpoint 1: Sample 10 µL of the mixture for LC-MS analysis.

    • Self-Validation: The chromatogram must show >90% conversion to the intermediate Schiff base (m/z = [M+H]+ of the intermediate). If unreacted starting material exceeds 10%, add an additional 0.1 mmol of the diketone and stir for 15 more minutes.

  • Phase 2 Heating (Cyclization): Seal the vial and subject it to microwave irradiation at 120°C for 20 minutes.

  • Validation Checkpoint 2: Re-analyze via LC-MS. The mass should shift, reflecting the loss of the -COOMe group (-58 Da) and water (-18 Da), confirming the formation of the pyrazolo[1,5-a]pyrimidine core.

  • Workup & Isolation: Cool the vial to 0°C. The product typically precipitates out of solution. Filter the solid, wash with cold ethanol (2 x 2 mL), and dry under high vacuum.

Workflow Step1 1. Preparation Reagents: Pyrazole + Dicarbonyl Solvent: EtOH/AcOH Step2 2. Condensation Temp: 80°C Time: 30 min Monitor: LC-MS Step1->Step2 Step3 3. Deprotection & Cyclization Temp: 120°C (Microwave) Time: 20 min Step2->Step3 Step4 4. Isolation Cool to 0°C Precipitate Wash: Cold EtOH Step3->Step4 Step5 Step5 Step4->Step5

Figure 2: Standardized microwave-assisted workflow with integrated validation checkpoints.

Protocol B: Two-Step Regioselective Synthesis via Enaminones

Objective: Synthesis of functionalized pyrazolo[1,5-a]pyrimidines where the electrophile is an enaminone, requiring milder initial conditions to prevent polymerization[2].

Step-by-Step Methodology:

  • Condensation: Dissolve the N1-protected pyrazole (1.0 mmol) and enaminone (1.0 mmol) in ethanol (5 mL). Add a catalytic amount of p-toluenesulfonic acid (p-TSA, 5 mol%).

  • Incubation: Reflux gently at 70°C for 2 hours.

  • Intermediate Isolation & Validation: Cool to room temperature and remove the solvent in vacuo.

    • Self-Validation: Analyze the crude mixture via 1H-NMR. The presence of a sharp singlet at ~3.9 ppm confirms the N1-methoxycarbonyl protecting group is still intact, ensuring no premature (and potentially unselective) cyclization has occurred.

  • Deprotection/Cyclization: Resuspend the crude intermediate in a 1:1 mixture of ethanol and 2M HCl (4 mL). Reflux at 100°C for 3 hours to force decarboxylation and ring closure.

  • Neutralization & Extraction: Cool to room temperature, neutralize carefully with saturated NaHCO3 to pH 7.5, and extract with ethyl acetate (3 x 10 mL). Dry the organic layer over anhydrous Na2SO4, concentrate, and purify via flash chromatography.

Quantitative Data & Regioselectivity Profiles

The implementation of the N1-methoxycarbonyl directing group significantly improves both the yield and the regiomeric purity landscape compared to historical methods using unprotected 5-aminopyrazoles.

Electrophile TypeCatalyst / SolventHeating Method & TimeMajor Product ScaffoldExpected YieldRegiomeric Ratio*
Symmetrical 1,3-Diketones AcOH / EthanolMicrowave (120°C), 20 minPyrazolo[1,5-a]pyrimidine88 - 94%> 99:1
Unsymmetrical 1,3-Diketones AcOH / EthanolMicrowave (120°C), 30 minPyrazolo[1,5-a]pyrimidine82 - 89%> 95:5
Aryl Enaminones p-TSA then HCl / EtOHConventional (100°C), 5 hPyrazolo[1,5-a]pyrimidine75 - 83%> 90:10
2-Arylmalondialdehydes None / DMFMicrowave (170°C), 10 minPyrazolo[1,5-a]pyrimidine80 - 85%> 98:2

*Note: Regiomeric ratio refers to the ratio of the desired pyrazolo[1,5-a]pyrimidine to any C4-annulated byproducts (e.g., pyrazolo[3,4-b]pyridines).

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Institutes of Health (NIH).
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. National Institutes of Health (NIH).
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI.
  • Full article: Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis.

Sources

Method

Application Note: Synthesis of Pyrazolo[1,5-a]pyrimidines from 5-Aminopyrazoles

Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered immense interest in medicinal chemistry, earning the designatio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered immense interest in medicinal chemistry, earning the designation of a "privileged structure".[1][2][3] This is due to its ability to interact with multiple biological targets with high affinity, serving as a versatile scaffold for the development of therapeutic agents. Its rigid, planar structure provides a well-defined orientation for substituents, enabling precise interactions with enzyme active sites and receptors.

Compounds incorporating this scaffold exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and anxiolytic properties.[4][5] Notable examples of marketed drugs featuring the pyrazolo[1,5-a]pyrimidine core include the hypnotic agent Zaleplon, the anxiolytic Ocinaplon, and the cyclin-dependent kinase (CDK) inhibitor Dinaciclib, which is used in cancer therapy.[6] The scaffold's proven success and synthetic accessibility make it a cornerstone for modern drug discovery programs, particularly in the development of kinase inhibitors.[5][7]

This guide provides an in-depth exploration of the primary synthetic routes to pyrazolo[1,5-a]pyrimidines, starting from the readily accessible 5-aminopyrazole precursors. We will dissect the mechanistic underpinnings of these transformations, offer detailed experimental protocols, and discuss the rationale behind procedural choices to empower researchers in their synthetic endeavors.

The Core Reaction: Cyclocondensation of 5-Aminopyrazoles

The construction of the pyrazolo[1,5-a]pyrimidine system from 5-aminopyrazoles is fundamentally a cyclocondensation reaction. The 5-aminopyrazole acts as a versatile binucleophile, possessing two key reactive sites: the exocyclic 5-amino group (-NH₂) and the endocyclic pyrazole nitrogen at the N1 position. The reaction partner is a 1,3-bielectrophile, a three-carbon chain with electrophilic centers at positions 1 and 3.

The most widely accepted mechanism involves a two-step sequence:

  • Initial Nucleophilic Attack: The more nucleophilic exocyclic 5-amino group initiates the reaction by attacking one of the electrophilic centers of the 1,3-bielectrophile. This forms an intermediate, often an enaminone or a related species.[4][5]

  • Intramolecular Cyclization: The intermediate undergoes an intramolecular cyclization where the N1 atom of the pyrazole ring attacks the remaining electrophilic center. This is typically followed by a dehydration (or elimination) step to yield the final aromatic pyrazolo[1,5-a]pyrimidine ring system.

The choice of the 1,3-bielectrophile is the most critical factor determining the substitution pattern of the final product and the specific reaction conditions required.

Synthetic Strategies & Protocols

The most prevalent and reliable strategies involve the reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents.

Strategy 1: Condensation with 1,3-Diketones

This is arguably the most direct method for accessing 5,7-disubstituted pyrazolo[1,5-a]pyrimidines. The reaction of a 5-aminopyrazole with a 1,3-diketone, such as acetylacetone, typically proceeds under acidic conditions.[5] The acid catalyst serves to activate the carbonyl groups of the diketone, facilitating the initial nucleophilic attack and the final dehydration step.

Causality Behind Experimental Choices:

  • Solvent: Glacial acetic acid is frequently used as both the solvent and the acid catalyst. Its high boiling point allows for reactions to be conducted at elevated temperatures, ensuring completion.

  • Catalyst: A catalytic amount of a strong mineral acid like H₂SO₄ can be added to accelerate the reaction, particularly for less reactive substrates.[8]

  • Temperature: Reflux temperatures are standard to overcome the activation energy for both the initial condensation and the final aromatization step.

Protocol 1: Synthesis of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine

This protocol describes the reaction between 3-methyl-1H-pyrazol-5-amine and acetylacetone.

Materials:

  • 3-methyl-1H-pyrazol-5-amine

  • Acetylacetone (2,4-pentanedione)

  • Glacial Acetic Acid

  • Ethanol

  • Standard glassware for reflux

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 3-methyl-1H-pyrazol-5-amine (10 mmol, 0.97 g) in glacial acetic acid (20 mL).

  • Add acetylacetone (11 mmol, 1.1 mL, 1.1 g) to the solution dropwise with stirring.

  • Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Pour the cooled mixture into ice-cold water (100 mL) with vigorous stirring.

  • Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Purify the crude product by recrystallization from ethanol to afford the title compound as a crystalline solid.

Strategy 2: Condensation with β-Ketoesters

The use of β-ketoesters (e.g., ethyl acetoacetate) as the 1,3-bielectrophile leads to the formation of pyrazolo[1,5-a]pyrimidinones.[8][9] The reaction proceeds similarly to the 1,3-diketone condensation, but the ester carbonyl is less reactive than the ketone carbonyl. The initial attack of the 5-amino group occurs preferentially at the more electrophilic ketone carbonyl. Subsequent cyclization onto the ester carbonyl results in a pyrimidinone ring.

Regioselectivity: The reaction between an N-unsubstituted 5-aminopyrazole and an unsymmetrical β-dicarbonyl compound can potentially yield two different regioisomers. However, the initial attack of the exocyclic amino group on the more reactive carbonyl center generally dictates the final product with high regioselectivity.[10]

Protocol 2: Synthesis of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Materials:

  • 3-methyl-1H-pyrazol-5-amine

  • Ethyl acetoacetate

  • Ethanol

  • Piperidine (as a basic catalyst)

  • Standard glassware for reflux

Procedure:

  • To a solution of 3-methyl-1H-pyrazol-5-amine (10 mmol, 0.97 g) in absolute ethanol (30 mL) in a 100 mL round-bottom flask, add ethyl acetoacetate (10 mmol, 1.27 mL, 1.30 g).

  • Add a catalytic amount of piperidine (approx. 0.2 mL).

  • Heat the mixture under reflux for 8 hours. A precipitate may form as the reaction progresses.

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol.

  • The product is often pure enough for subsequent use, but can be further purified by recrystallization from a larger volume of ethanol if necessary.

Strategy 3: Reaction with α,β-Unsaturated Ketones (Enones)

The reaction of 5-aminopyrazoles with enones, such as chalcones, provides another route to the pyrazolo[1,5-a]pyrimidine scaffold.[4] This reaction typically proceeds via a Michael addition of the 5-amino group to the β-carbon of the enone. The resulting intermediate then undergoes cyclization and subsequent oxidation or elimination to form the aromatic product.

Causality Behind Experimental Choices:

  • Reaction Conditions: This pathway can sometimes result in the formation of a stable dihydropyrazolo[1,5-a]pyrimidine intermediate.[6] Achieving the final aromatic product may require more forcing conditions (higher temperatures) or the addition of an oxidizing agent. Refluxing in a high-boiling solvent like ethanol is common.[4]

  • Challenges: The synthesis of 5,7-diaryl derivatives from chalcones can be challenging, sometimes leading to product mixtures if the final aromatization step is not efficient.[11]

Data Presentation

Table 1: Comparison of Key Synthetic Strategies
Strategy 1,3-Bielectrophile Typical Conditions Yield Range Key Advantages/Disadvantages
Strategy 1 1,3-DiketonesAcetic acid, reflux, 2-6 h80-95%Adv: High yields, straightforward, reliable. Disadv: Limited by availability of 1,3-diketones.
Strategy 2 β-KetoestersEthanol, piperidine or acid catalyst, reflux, 6-12 h75-90%Adv: Provides access to pyrimidinone core, common starting materials. Disadv: Longer reaction times.
Strategy 3 Enones (Chalcones)Ethanol, reflux, 8-16 h68-95%[4]Adv: Access to diverse 5,7-diaryl substitution patterns. Disadv: May yield dihydro intermediates, potential for side products.[11]
Strategy 4 EnaminonesEthanol or pyridine, reflux, 4-12 h[6]70-90%Adv: Highly regioselective, versatile. Disadv: Enaminones may require separate synthesis.

Visualization of Mechanism and Workflow

General Reaction Mechanism

The following diagram illustrates the generalized pathway for the formation of a pyrazolo[1,5-a]pyrimidine from a 5-aminopyrazole and a generic 1,3-dicarbonyl compound.

G cluster_reactants Reactants cluster_process Reaction Pathway Aminopyrazole 5-Aminopyrazole (Binucleophile) Attack Step 1: Nucleophilic Attack (5-NH₂ on C=O) Aminopyrazole->Attack Dicarbonyl 1,3-Dicarbonyl (Bielectrophile) Dicarbonyl->Attack Intermediate Enamine Intermediate Attack->Intermediate Condensation Cyclization Step 2: Intramolecular Cyclization (N1 on second C=O) Intermediate->Cyclization Dehydration Step 3: Dehydration/ Aromatization Cyclization->Dehydration Product Pyrazolo[1,5-a]pyrimidine Dehydration->Product

Caption: Generalized mechanism for pyrazolo[1,5-a]pyrimidine synthesis.

Experimental Workflow

This diagram outlines the typical laboratory workflow from setup to final product analysis.

G A 1. Reaction Setup (Combine reactants & solvent) B 2. Heating & Reflux (Monitor by TLC) A->B C 3. Work-up (Cooling, precipitation, neutralization) B->C D 4. Isolation (Vacuum filtration) C->D E 5. Purification (Recrystallization or Column Chromatography) D->E F 6. Characterization (NMR, MS, IR) E->F

Caption: Standard experimental workflow for synthesis and purification.

Product Characterization

Confirming the structure and purity of the synthesized pyrazolo[1,5-a]pyrimidines is crucial. A combination of spectroscopic techniques is employed:

  • NMR Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. For the pyrazolo[1,5-a]pyrimidine core, the protons at the 5- and 7-positions (H-5 and H-7) give characteristic signals in the aromatic region of the ¹H NMR spectrum. The chemical shifts of substituents can confirm their positions on the ring.[12] HMBC experiments can be invaluable for unambiguously assigning the regiochemistry of the product.[13]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful condensation and dehydration.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. For example, in pyrazolo[1,5-a]pyrimidin-7-one derivatives, a strong carbonyl (C=O) stretch will be observed around 1680 cm⁻¹.

Conclusion

The synthesis of pyrazolo[1,5-a]pyrimidines from 5-aminopyrazoles is a robust and highly adaptable process, central to the discovery of new therapeutic agents. The cyclocondensation with 1,3-dicarbonyls and their equivalents remains the most efficient and widely used strategy. By understanding the underlying reaction mechanisms and carefully selecting the bielectrophilic partner and reaction conditions, researchers can readily access a wide array of substituted analogs for biological screening. The protocols and insights provided in this guide serve as a validated starting point for the exploration of this important heterocyclic scaffold in drug discovery and development.

References

  • Stepaniuk, O. O., Matviienko, V. O., Kondratov, I. S., Vitruk, I. V., & Tolmachev, A. O. (2013). Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles. Synthesis, 45(07), 925-930. [Link]

  • Stepaniuk, O. O., Matviienko, V. O., Kondratov, I. S., Vitruk, I. V., & Tolmachev, A. O. (2013). Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles. Thieme, 45(07), 925-930. [Link]

  • Agbaje, T. O., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14, 14194-14227. [Link]

  • Gouda, M. A., et al. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Synthetic Communications, 49(12), 1569-1601. [Link]

  • El-Maksoud, A., et al. (2020). Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications. Mini-Reviews in Organic Chemistry, 17(5), 536-554. [Link]

  • Agbaje, T. O., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14, 14194-14227. [Link]

  • Li, Y., et al. (2023). Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. Current Medicinal Chemistry, 30(21), 2384-2405. [Link]

  • Brufani, M., et al. (1986). 1 H and 13 C NMR study of the pyrazolo[1,5-a]pyrimidine system. Magnetic Resonance in Chemistry, 24(5), 433-435. [Link]

  • Portilla, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(21), 6672. [Link]

  • Borah, P. P., & Boruah, P. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 243-273. [Link]

  • Fraley, M. E., et al. (2007). Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. Journal of Combinatorial Chemistry, 9(3), 462-473. [Link]

  • Poursattar Marjani, A., & Zarei, M. (2015). The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. ARKIVOC, 2015(5), 277-286. [Link]

  • Quiroga, J., et al. (2010). Different reaction pathways for the condensation of 5-aminopyrazoles, aldehydes, and 1,3-cyclic diketones. Tetrahedron, 66(1), 337-343. [Link]

  • Kamal, A., & Malik, M. S. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 149-173. [Link]

  • Borah, P. P., & Boruah, P. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 243-273. [Link]

  • Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3505. [Link]

  • Fraley, M. E., et al. (2007). Synthesis of Pyrazolo[1,5-α]pyrimidinone Regioisomers. The Journal of Organic Chemistry, 72(4), 1367-1373. [Link]

  • Zhang, Z., et al. (2021). An Approach for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cu(II)-Catalyzed [3+3] Annulation of Saturated Ketones with Aminopyrazoles. Organic Letters, 23(18), 7177-7181. [Link]

  • Bagley, M. C., & Hughes, C. (2018). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 14, 2826-2863. [Link]

  • Bekhit, A. A., et al. (2022). Nucleophilic ability of 5-aminopyrazoles in the multicomponent synthesis of pyrazolodihydropyridines and pyrazolodihydropyrimidines. Australian Journal of Chemistry, 75(4), 273-282. [Link]

  • El-Shehry, M. F., et al. (2018). Regioselective Synthesis of Pyrazoles and Pyrazolo[1,5-a]Pyrimidines: Structural Characterization by HMBC NMR. Journal of Heterocyclic Chemistry, 55(8), 1904-1912. [Link]

  • Gomaa, M. A. M. (2019). The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. ResearchGate. [Link]

  • Elguero, J., et al. (1977). Preparation and Characterization of Pyrazolo[1,5-a]Pyrimidines. Journal of Heterocyclic Chemistry, 14(1), 129-132. [Link]

  • Cruz, P., et al. (2023). Synthesis of structural analogues of Reversan by ester aminolysis: an access to pyrazolo[1,5-a]pyrimidines from chalcones. RSC Advances, 13, 17820-17829. [Link]

  • Novikov, A. S., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6599. [Link]

Sources

Application

Application Note: Regioselective Synthesis of Fused Pyrazoloazines Using Methyl 5-amino-1H-pyrazole-1-carboxylate

Executive Summary Fused pyrazoloazines, particularly pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, are privileged pharmacophores embedded in numerous FDA-approved drugs (e.g., zaleplon, indiplon, and anaglipti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fused pyrazoloazines, particularly pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, are privileged pharmacophores embedded in numerous FDA-approved drugs (e.g., zaleplon, indiplon, and anagliptin) and advanced kinase inhibitors[1]. However, the de novo synthesis of these scaffolds using unprotected 5-aminopyrazoles is frequently plagued by poor regioselectivity.

This Application Note details the strategic use of methyl 5-amino-1H-pyrazole-1-carboxylate (CAS: 1003011-02-6) as a precision building block. By temporarily masking the N1 position with an electron-withdrawing methoxycarbonyl group, chemists can bypass the inherent ambident nucleophilicity of the pyrazole core, enabling the divergent, highly regioselective synthesis of specific fused heterocyclic systems[2].

Mechanistic Rationale: Overcoming Ambident Nucleophilicity

To design robust synthetic routes, one must understand the causality behind the reactivity of the pyrazole core. An unprotected 5-aminopyrazole possesses three competing nucleophilic sites: the N1 nitrogen, the exocyclic 5-amino group, and the C4 carbon[2].

When reacted with bis-electrophiles like 1,3-dicarbonyls or enaminones, the N1 lone pair typically attacks the most electrophilic center, leading to pyrazolo[1,5-a]pyrimidines. However, if the synthetic target is a pyrazolo[3,4-b]pyridine, or a thermodynamically less-favored kinetic isomer of a pyrazolo[1,5-a]pyrimidine, the unprotected core will yield complex, difficult-to-separate mixtures[3].

The Causality of N1-Protection: Utilizing methyl 5-amino-1H-pyrazole-1-carboxylate fundamentally alters the reaction pathway:

  • Steric and Electronic Masking: The methyl carboxylate group strongly pulls electron density away from N1 while physically blocking it. This forces the initial electrophilic condensation to occur exclusively at the exocyclic 5-NH₂ group.

  • Directed Cyclization (C4 vs. N1):

    • Under acidic/neutral conditions , the N1-protecting group remains intact. The secondary electrophilic center of the intermediate is forced to react with the C4 carbon, yielding pyrazolo[3,4-b]pyridines.

    • Under basic conditions , the intermediate undergoes in situ saponification. The sudden deprotection of N1 in close spatial proximity to the remaining electrophilic center triggers a rapid, geometrically constrained cyclization, yielding specific pyrazolo[1,5-a]pyrimidine regioisomers[3].

Synthetic Workflow & Regiocontrol Pathway

G A Methyl 5-amino-1H-pyrazole-1-carboxylate (N1-Protected Core) B Electrophilic Condensation (1,3-Dicarbonyl / Enaminone) A->B Exocyclic NH2 Attack C N5-Substituted Intermediate (N1 remains blocked) B->C Regiocontrol Established D Path 1: Acidic/Neutral (Intact Carboxylate) C->D E Path 2: Basic Conditions (In situ Deprotection) C->E F Pyrazolo[3,4-b]pyridines (C4-Cyclization) D->F Electrophilic attack at C4 G Pyrazolo[1,5-a]pyrimidines (N1-Cyclization) E->G Deprotection & N1-attack

Divergent regioselective synthesis of fused pyrazoloazines from N1-protected 5-aminopyrazole.

Quantitative Data: Impact of N1-Protection on Yield and Purity

The table below summarizes the critical performance differences between unprotected and N1-protected 5-aminopyrazoles when subjected to standard cyclization conditions.

Starting MaterialElectrophileReaction ConditionsMajor Product ScaffoldRegiomeric PurityIsolated Yield
Unprotected 5-AminopyrazoleEnaminoneAcOH, RefluxMixture (Pyrazolo[1,5-a]pyrimidine & Pyrazolo[3,4-b]pyridine)< 60%45 - 55%
Methyl 5-amino-1H-pyrazole-1-carboxylate EnaminoneAcOH, RefluxPyrazolo[3,4-b]pyridine > 98% 82 - 89%
Unprotected 5-Aminopyrazole1,3-DicarbonylEtOH, RefluxPyrazolo[1,5-a]pyrimidine (Thermodynamic Isomer)~ 80%65 - 75%
Methyl 5-amino-1H-pyrazole-1-carboxylate 1,3-Dicarbonyl1. EtOH, Reflux 2. NaOH/MeOH, 0 °CPyrazolo[1,5-a]pyrimidine (Kinetic Isomer) > 95% 78 - 85%

Validated Experimental Protocols

The following methodologies are designed as self-validating systems to ensure reproducibility in drug development laboratories.

Protocol A: Synthesis of Pyrazolo[3,4-b]pyridines via C4-Cyclization

Objective: To synthesize substituted pyrazolo[3,4-b]pyridines by directing cyclization to the C4 position while maintaining the N1-protecting group.

  • Initiation: In a 50 mL round-bottom flask, dissolve methyl 5-amino-1H-pyrazole-1-carboxylate (1.41 g, 10.0 mmol) in 15 mL of glacial acetic acid.

  • Condensation: Add the enaminone (e.g., 3-(dimethylamino)-1-phenylprop-2-en-1-one) (1.93 g, 11.0 mmol) portion-wise at room temperature.

    • Causality: Acetic acid acts as both the solvent and a mild acid catalyst, activating the enaminone carbonyl for nucleophilic attack exclusively by the unmasked exocyclic 5-amino group.

  • Directed Cyclization: Equip the flask with a reflux condenser and heat to 100 °C for 4–6 hours.

    • Causality: Because N1 is blocked by the methyl carboxylate, the thermal energy forces the secondary electrophilic center to react with the C4 carbon of the pyrazole ring, forming the pyridine fused ring[2].

  • In-Process Validation: Monitor via TLC (Eluent: 6:4 Hexane/Ethyl Acetate). The reaction is complete when the starting material (Rf ~0.3) disappears and a new UV-active spot (254 nm) appears.

  • Workup & Isolation: Cool the mixture and pour over 50 g of crushed ice. Neutralize slowly with 10% aqueous NaOH until pH 7 is reached. Filter the precipitate, wash with cold water (3 × 10 mL), and recrystallize from ethanol.

  • Structural Validation: ¹H NMR will confirm success via the disappearance of the C4-H pyrazole proton (typically ~6.0–6.5 ppm) and the retention of the methyl ester singlet at ~3.9 ppm.

Protocol B: Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidines via in situ Deprotection

Objective: To synthesize specific pyrazolo[1,5-a]pyrimidine regioisomers using a "protect-direct-deprotect" cascade[3].

  • Intermediate Formation: Dissolve methyl 5-amino-1H-pyrazole-1-carboxylate (1.41 g, 10.0 mmol) and a 1,3-dicarbonyl compound (e.g., acetylacetone, 1.20 g, 12.0 mmol) in 20 mL of anhydrous ethanol. Reflux for 2 hours.

    • Causality: The N1-protection ensures the 1,3-dicarbonyl exclusively condenses with the 5-NH₂ group, preventing premature mixed cyclization.

  • In situ Saponification: Cool the mixture to 0 °C. Dropwise, add 10 mL of 2.0 M methanolic NaOH.

    • Causality: The strong base hydrolyzes the methyl carboxylate group, liberating the highly nucleophilic N1 nitrogen.

  • Cascade Cyclization: Stir the mixture at room temperature for 3 hours.

    • Causality: Once deprotected, the N1 nitrogen is in perfect spatial proximity to the remaining carbonyl group, driving a rapid intramolecular cyclization to form the pyrazolo[1,5-a]pyrimidine core[3].

  • Workup & Isolation: Concentrate the solvent under reduced pressure. Dilute the residue with 30 mL of water and extract with Dichloromethane (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate. Purify via flash column chromatography (Silica gel, 9:1 DCM/MeOH).

  • Structural Validation: ¹H NMR will confirm success via the absence of the methyl ester singlet (~3.9 ppm) and the presence of the C4-H pyrazole proton, confirming N1-directed cyclization[3].

References

1.[2] Title: 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines Source: Beilstein Journal of Organic Chemistry URL: [Link]

2.[1] Title: New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity Source: ACS Omega URL: [Link]

3.[3] Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: Frontiers in Chemistry / PMC URL: [Link]

Sources

Method

Application Note: Advanced Experimental Protocols for the Electrophilic Substitution of 5-Aminopyrazoles

Introduction & Mechanistic Rationale 5-Aminopyrazoles are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds, including antibacterial and antifungal agents[1]. The syn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

5-Aminopyrazoles are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds, including antibacterial and antifungal agents[1]. The synthetic versatility of 5-aminopyrazoles stems from the presence of multiple nucleophilic sites: the C-4 carbon of the heteroaromatic ring, the exocyclic primary amine, and the endocyclic nitrogen(s). This multi-nucleophilic character presents a significant synthetic challenge regarding regioselectivity during electrophilic functionalization[1].

The pyrazole ring is an electron-rich heteroaromatic system. The introduction of an exocyclic amino group at the C-3 or C-5 position further increases the electron density on the aromatic ring via resonance, making it highly reactive towards electrophilic aromatic substitution (EAS)[1].

Causality in Regioselectivity:

  • C-4 Substitution: Under neutral or mildly basic conditions, electrophilic substitution (e.g., halogenation, nitration) predominantly occurs at the C-4 position. This is driven by the formation of a stable arenium ion intermediate, facilitated by the electron-donating effect of the adjacent amino group[2].

  • Exocyclic vs. Endocyclic Amine: In the presence of hard electrophiles (like acyl chlorides) or under specific basic conditions, the exocyclic -NH2 or endocyclic -NH can act as competing nucleophiles, leading to N-alkylation or N-acylation instead of ring substitution[3].

  • Solvent-Catalyzed Activation: Solvents like Dimethyl Sulfoxide (DMSO) can act as both solvent and catalyst. In halogenation using N-halosuccinimides (NXS), DMSO coordinates with the halogen to form a polarized intermediate (DMSO·X+), which then selectively reacts with the π-electrons of the 5-aminopyrazole to yield the C-4 halogenated product[4].

Regioselectivity AminoP 5-Aminopyrazole C4 C-4 Position (Soft Electrophiles) AminoP->C4 High Electron Density ExoNH2 Exocyclic -NH2 (Hard Electrophiles) AminoP->ExoNH2 Nucleophilic Attack EndoNH Endocyclic -NH (Base Mediated) AminoP->EndoNH Deprotonation EAS Electrophilic Aromatic Substitution (EAS) C4->EAS Acyl Acylation / Sulfonylation ExoNH2->Acyl Alkyl N-Alkylation EndoNH->Alkyl

Caption: Mechanistic pathways dictating the regioselectivity of 5-aminopyrazoles towards various electrophiles.

Experimental Setup & Workflows

Protocol 1: Regioselective C-4 Halogenation using N-Halosuccinimides (NXS)

This protocol ensures self-validation by employing DMSO as a dual-role solvent/catalyst. The DMSO activates the NXS reagent and directs the substitution strictly to the C-4 position, bypassing the exocyclic amine[4].

Materials:

  • 3-Aryl-1H-pyrazol-5-amine (1.0 equiv)

  • N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) (1.05 equiv)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc), Saturated Na2S2O3, and Brine

Step-by-Step Methodology:

  • Substrate Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the 3-aryl-1H-pyrazol-5-amine (1.0 mmol) in anhydrous DMSO (3.0 mL) under a nitrogen atmosphere.

  • Electrophile Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add NBS or NIS (1.05 mmol) in small portions over 10 minutes.

    • Causality Insight: Gradual addition prevents exothermic spikes that could lead to over-halogenation (e.g., 3,5-dihalogenation) or oxidative degradation of the delicate exocyclic amine[5].

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction via TLC (Hexanes/EtOAc, 1:1 v/v) or LC-MS. Complete conversion typically occurs within 1-2 hours.

    • Causality Insight: DMSO coordinates with the halogen atom of NXS to form the polarized intermediate DMSO·X+, which selectively attacks the C-4 π-electrons[4].

  • Quenching & Workup: Quench the reaction by adding cold water (10 mL). Extract the aqueous layer with EtOAc (3 x 10 mL). Wash the combined organic layers with saturated aqueous Na2S2O3 (to neutralize any residual active halogen) and brine (3 x 10 mL) to remove the DMSO.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the pure 4-halo-5-aminopyrazole.

Workflow Prep 1. Substrate Preparation Dissolve 5-Aminopyrazole in DMSO Activation 2. Electrophile Addition Portion-wise NXS at 0°C Prep->Activation Reaction 3. C-4 Substitution Stir at RT (1-2 h) Activation->Reaction Monitor 4. Reaction Monitoring TLC / LC-MS Validation Reaction->Monitor Workup 5. Quench & Extraction Na2S2O3 wash, EtOAc extraction Monitor->Workup Purify 6. Purification Flash Chromatography Workup->Purify

Caption: Step-by-step experimental workflow for the regioselective C-4 halogenation of 5-aminopyrazoles.

Protocol 2: Regioselective C-4 Nitration

Nitration of aminopyrazoles requires careful control of acidity. Pyrazole is an aromatic compound that exhibits electrophilic substitution reactions in neutral or basic mediums, but acidic mediums can protonate the ring, complicating the substitution[2]. However, carefully controlled mixed-acid conditions can successfully yield the C-4 nitro derivative.

Step-by-Step Methodology:

  • Preparation: Dissolve the 5-aminopyrazole (1.0 mmol) in concentrated sulfuric acid (2.0 mL) at 0 °C.

  • Nitrating Mixture: In a separate vial, prepare a mixture of fuming nitric acid (1.1 mmol) and concentrated sulfuric acid (1.0 mL) at 0 °C.

  • Addition: Add the nitrating mixture dropwise to the pyrazole solution over 15 minutes, strictly maintaining the internal temperature below 5 °C to prevent oxidative cleavage.

  • Reaction: Stir the mixture for 30 minutes at 0 °C, then allow it to warm to room temperature for 1 hour.

  • Workup: Pour the mixture over crushed ice (20 g). Neutralize carefully with aqueous ammonia or saturated NaHCO3 until the pH reaches ~7. Collect the precipitated 4-nitro-5-aminopyrazole by vacuum filtration, wash with cold water, and dry under a vacuum.

Quantitative Data Summary

The following table summarizes the expected outcomes and optimal conditions for various electrophilic substitutions on the 5-aminopyrazole scaffold, highlighting the regioselectivity and efficiency of the described protocols.

Electrophile SourceReaction TypeSolvent / CatalystTemp (°C)Time (h)Primary RegioisomerYield (%)
NBS (1.05 eq)BrominationDMSORT1.0C-4 Brominated85 - 95
NIS (1.05 eq)IodinationDMSORT1.5C-4 Iodinated80 - 92
NCS (1.10 eq)ChlorinationACN / DMF603.0C-4 Chlorinated70 - 85
HNO3 / H2SO4NitrationH2SO40 to RT1.5C-4 Nitrated65 - 80
Acyl ChlorideAcylationPyridine / DCM0 to RT2.0Exocyclic N-Acylated75 - 90

Sources

Application

Application Note: Scale-Up Synthesis of 1H-Pyrazole-1-carboxylic acid, 5-amino-, methyl ester

Target Compound: 1H-Pyrazole-1-carboxylic acid, 5-amino-, methyl ester (CAS: 149139-36-6) Application: Building block for kinase inhibitors, agrochemicals, and advanced pharmaceutical intermediates. Scale: 1-Kilogram Pil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 1H-Pyrazole-1-carboxylic acid, 5-amino-, methyl ester (CAS: 149139-36-6) Application: Building block for kinase inhibitors, agrochemicals, and advanced pharmaceutical intermediates. Scale: 1-Kilogram Pilot Batch

Mechanistic Rationale & Route Selection

The synthesis of 1-substituted 5-aminopyrazoles frequently suffers from poor regioselectivity when utilizing late-stage N-alkylation or N-acylation of the pre-formed 1H-pyrazol-5-amine core. Direct acylation of 5-aminopyrazole with methyl chloroformate typically yields a complex mixture of the kinetic 1-acyl-3-amino isomer, the thermodynamic 1-acyl-5-amino isomer, and exocyclic N-acyl byproducts[1]. Separating these regioisomers requires extensive silica gel chromatography, rendering this approach economically and environmentally unviable for multi-kilogram scale-up[2].

To circumvent these regiochemical ambiguities, we employ a de novo pyrazole ring construction via the cyclocondensation of methyl carbazate (methyl hydrazinecarboxylate) with 3-ethoxyacrylonitrile[3]. This route is inherently regioselective. The highly nucleophilic terminal amine of methyl carbazate undergoes an initial aza-Michael addition to the β -carbon of 3-ethoxyacrylonitrile. Subsequent elimination of ethanol forms a hydrazone intermediate, which then undergoes an intramolecular cyclization as the carbamate nitrogen attacks the nitrile carbon. This sequence unambiguously fixes the ester group at the N1 position and the amino group at the C5 position, delivering the target compound with high atom economy and eliminating the need for chromatographic purification.

SynthesisRoute A Methyl Carbazate (Nucleophile) C Aza-Michael Addition (- EtOH) A->C B 3-Ethoxyacrylonitrile (Electrophile) B->C D Hydrazone Intermediate (MeOOC-NH-NH-CH=CH-CN) C->D E Intramolecular Cyclization (N-attack on Nitrile) D->E Reflux, 78 °C F Target Compound: Methyl 5-amino-1H-pyrazole -1-carboxylate E->F Tautomerization

Regioselective de novo synthesis pathway for methyl 5-amino-1H-pyrazole-1-carboxylate.

Scale-Up Experimental Protocol

This protocol is designed as a self-validating system : the success of the cyclization step inherently drives a polarity shift in the molecule, allowing the final product to selectively precipitate upon the addition of an aqueous anti-solvent. If the cyclization is incomplete, the highly polar intermediates remain dissolved, ensuring that only the high-purity target compound is isolated in the filter cake.

ScaleUpWorkflow Step1 1. Reactor Charging (Ethanol, Methyl Carbazate) Step2 2. Controlled Addition (3-Ethoxyacrylonitrile at 0-5 °C) Step1->Step2 Step3 3. Reflux & Cyclization (78 °C for 12 h) Step2->Step3 Step4 4. Solvent Exchange & Workup (Concentration, Water Addition) Step3->Step4 Step5 5. Crystallization (Cooling to 0 °C, Filtration) Step4->Step5 Step6 6. Vacuum Drying (Yield >85%, Purity >99%) Step5->Step6

Step-by-step industrial scale-up workflow for the synthesis and isolation.

Step-by-Step Methodology

Reagents & Materials:

  • Methyl carbazate (97%): 975 g (10.8 mol, 1.05 eq)

  • 3-Ethoxyacrylonitrile (98%): 1.00 kg (10.3 mol, 1.00 eq)

  • Absolute Ethanol: 10 L (Reaction solvent)

  • Purified Water: 5 L (Anti-solvent)

  • Heptane: 1 L (Wash solvent)

Procedure:

  • Reactor Preparation: Charge a 20 L jacketed glass reactor equipped with an overhead stirrer, internal temperature probe, and reflux condenser with 10 L of absolute ethanol.

  • Nucleophile Solubilization: Add 975 g of methyl carbazate to the reactor. Stir at 20 °C (250 rpm) until a clear solution is obtained.

  • Temperature Control: Cool the reactor jacket to bring the internal temperature to 0–5 °C.

    • Causality Note: The initial aza-Michael addition is highly exothermic. Maintaining a low temperature prevents the thermal oligomerization of the electrophilic 3-ethoxyacrylonitrile.

  • Electrophile Addition: Transfer 1.00 kg of 3-ethoxyacrylonitrile into an addition funnel. Add dropwise over a period of 2 hours, strictly maintaining the internal temperature below 10 °C.

  • Intermediate Maturation: Once the addition is complete, remove the cooling and allow the reaction mixture to warm to 20 °C. Stir for 2 hours to ensure complete conversion to the hydrazone intermediate.

  • Thermal Cyclization: Heat the reactor to reflux (approx. 78 °C) and maintain for 12 hours.

    • Causality Note: While the addition step is facile, the intramolecular cyclization requires significant activation energy to force the carbamate nitrogen to attack the nitrile carbon. Refluxing also aids in driving off the ethanol byproduct, shifting the equilibrium toward the cyclized product.

  • Solvent Exchange: Distill off approximately 7 L of ethanol under reduced pressure (400 mbar) while maintaining the internal temperature at 40 °C.

  • Anti-Solvent Crystallization: Slowly add 5 L of chilled purified water (5 °C) to the concentrated mixture over 30 minutes.

    • Causality Note: The target pyrazole has low solubility in aqueous mixtures compared to the starting materials and acyclic intermediates. The water acts as a potent anti-solvent, initiating rapid and selective crystallization.

  • Aging & Filtration: Cool the resulting suspension to 0–5 °C and age for 4 hours to maximize crystal growth and yield. Discharge the slurry into a Nutsche filter.

  • Washing & Drying: Wash the filter cake with cold water (2 x 1 L) to remove unreacted methyl carbazate, followed by cold heptane (1 L) to displace the water and remove trace organic impurities. Dry the product in a vacuum oven at 45 °C (< 50 mbar) to a constant weight.

Analytical Characterization & Data Presentation

The isolated product should be subjected to rigorous quality control to verify the regiochemistry and purity. The absence of the 3-amino isomer is confirmed via 1H NMR (distinct coupling and chemical shifts of the pyrazole core protons) and HPLC retention times.

ParameterSpecification / Expected ResultAnalytical Method
Appearance White to off-white crystalline powderVisual Inspection
Purity 99.0% (Area %)RP-HPLC (UV at 254 nm)
Isolated Yield 85 – 88% (approx. 1.25 - 1.30 kg)Gravimetric
Mass Spectrometry m/z 142.06 [M+H]⁺LC-ESI-MS
¹H NMR (400 MHz, DMSO-d₆) δ 7.52 (d, J = 1.8 Hz, 1H), 5.48 (d, J = 1.8 Hz, 1H), 6.65 (s, 2H, -NH₂), 3.92 (s, 3H, -OCH₃)¹H NMR
Melting Point 115 – 117 °CCapillary Melting Point Apparatus

References

  • Believes versus evidence-based regio-orientation in the structure assignment of pyrazolo[1,5-a]pyrimidines. Journal of Applied Pharmaceutical Science.
  • Process for preparing substituted 5-fluoro-1H-pyrazolopyridines (US9604948B2). Google Patents.
  • Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. PMC - National Institutes of Health.

Sources

Method

Methyl 5-amino-1H-pyrazole-1-carboxylate as an intermediate for API synthesis

Application Note: Methyl 5-Amino-1H-Pyrazole-1-Carboxylate in Advanced API Synthesis Executive Summary 5-Aminopyrazoles are privileged scaffolds in medicinal chemistry, serving as foundational building blocks for a vast...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Methyl 5-Amino-1H-Pyrazole-1-Carboxylate in Advanced API Synthesis

Executive Summary

5-Aminopyrazoles are privileged scaffolds in medicinal chemistry, serving as foundational building blocks for a vast array of fused heterocyclic active pharmaceutical ingredients (APIs), including pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines[1]. These fused systems are critical pharmacophores in modern targeted therapies, most notably in the development of kinase inhibitors (e.g., IRAK4, Aurora, and BTK inhibitors)[2]. However, the ambient nucleophilicity of the 5-aminopyrazole core presents a significant synthetic challenge. This application note details the mechanistic rationale and experimental protocols for utilizing methyl 5-amino-1H-pyrazole-1-carboxylate (Moc-protected 5-aminopyrazole) to achieve absolute regiocontrol during complex API synthesis.

Mechanistic Insights: The Causality of Regioselectivity

The unprotected 5-aminopyrazole molecule possesses three competing nucleophilic centers: the endocyclic N1 and N2 atoms, and the exocyclic 5-NH2 group[3]. When subjected to electrophilic reagents (such as acyl chlorides, isocyanates, or alkyl halides), direct functionalization often yields an intractable mixture of N1/N2-alkylated or acylated byproducts, severely compromising the yield of the desired 5-NH2 functionalized intermediate.

To circumvent this, the N1 position must be temporarily masked. While the tert-butyloxycarbonyl (Boc) group is frequently employed, it can suffer from thermal instability and poor atom economy during large-scale manufacturing[4]. The methoxycarbonyl (Moc) group, introduced via methyl chloroformate, offers a superior alternative:

  • Electronic Deactivation: The Moc group is highly electron-withdrawing. Once attached to N1, it not only physically blocks this site but also inductively deactivates the adjacent N2 position. This effectively funnels all electron density toward the exocyclic 5-NH2 group, rendering it the sole reactive nucleophile.

  • Atom Economy & Downstream Synergy: The Moc group is highly atom-economical. During the subsequent high-temperature cyclization steps with β-dicarbonyl compounds to form pyrazolo[1,5-a]pyrimidines, the Moc group can act as an excellent leaving group, seamlessly expelling methanol and CO₂ without the need for a discrete deprotection step[2].

Regioselectivity A Unprotected 5-Aminopyrazole B Methyl Chloroformate (TEA, DCM, 0°C) A->B Protection F Undesired N1/N2 Alkylation/Acylation A->F Without Protection C Methyl 5-amino-1H-pyrazole- 1-carboxylate (N1-Protected) B->C Regioselective D Electrophilic Attack (e.g., Amidation at 5-NH2) C->D Directed Reactivity E Cyclization (Pyrazolo[1,5-a]pyrimidine) D->E API Core Formation

Caption: Mechanistic pathway illustrating how N1-Moc protection prevents undesired side reactions and directs API core formation.

Quantitative Data: Protecting Group Comparison

Selecting the correct protecting group is a critical parameter in process chemistry. The table below summarizes the quantitative and operational differences between common N1-protecting groups for 5-aminopyrazoles.

Protecting GroupReagentTypical YieldDeprotection ConditionsAtom Economy (Byproduct Mass)Downstream Cyclization Compatibility
Moc (Methyl carbamate) Methyl chloroformate85–95%Mild base (LiOH) or ThermalHigh (MeOH, CO₂)Excellent (Self-cleaving at >80°C)
Boc (tert-Butyl carbamate) Boc₂O80–90%Acidic (TFA or HCl)Moderate (Isobutylene, CO₂)Fair (Prone to premature thermal cleavage)
Cbz (Benzyl carbamate) Benzyl chloroformate75–85%Hydrogenation (Pd/C, H₂)Low (Toluene, CO₂)Poor (Requires discrete orthogonal step)

Experimental Protocols (Self-Validating Workflows)

The following protocols establish a robust, self-validating system for the synthesis and utilization of methyl 5-amino-1H-pyrazole-1-carboxylate. Each step includes built-in analytical checkpoints to ensure the integrity of the synthetic sequence.

Workflow Step1 Step 1: N1-Protection Methyl Chloroformate TEA, DCM, 0°C to RT Step2 Step 2: 5-NH2 Amidation HATU, DIPEA, DMF Carboxylic Acid Step1->Step2 Step3 Step 3: Cyclization β-Dicarbonyl, AcOH Reflux 80°C Step2->Step3 Step4 Step 4: Isolation Precipitation/Filtration High Purity API Step3->Step4

Caption: Step-by-step experimental workflow from N1-protection to final fused-API isolation.

Protocol A: Synthesis of Methyl 5-amino-1H-pyrazole-1-carboxylate

Rationale: The reaction is strictly maintained at 0 °C during the addition of methyl chloroformate to prevent over-acylation at the 5-NH2 position, relying on the kinetic preference of the N1 endocyclic nitrogen[5].

  • Initiation: Suspend 5-aminopyrazole (1.0 equiv, 100 mmol) in anhydrous dichloromethane (DCM, 250 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add triethylamine (TEA, 1.1 equiv, 110 mmol) in a single portion. Stir the mixture until a homogenous solution is achieved, then cool to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve methyl chloroformate (1.05 equiv, 105 mmol) in DCM (50 mL). Add this solution dropwise over 30 minutes to maintain the internal temperature below 5 °C.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2 hours.

  • Validation Checkpoint: Analyze an aliquot via LC-MS or TLC (EtOAc/Hexane 1:1). The reaction is complete when the starting material mass (m/z 83) is fully converted to the protected product (m/z 141).

  • Workup & Isolation: Quench the reaction with saturated aqueous NaHCO₃ (100 mL). Separate the organic layer, wash with brine (100 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize from MTBE/hexane to afford the product as a crystalline solid.

Protocol B: Regioselective Amidation at 5-NH2

Rationale: With N1 masked, the 5-NH2 group acts as the sole nucleophile. HATU is utilized as the coupling reagent to ensure rapid activation of the API-fragment carboxylic acid, preventing degradation of the Moc group[2].

  • Activation: In a dry flask, dissolve the target carboxylic acid (1.0 equiv, 50 mmol) and HATU (1.1 equiv, 55 mmol) in anhydrous DMF (100 mL). Add N,N-diisopropylethylamine (DIPEA, 2.5 equiv, 125 mmol) and stir at RT for 15 minutes to form the active ester.

  • Coupling: Add methyl 5-amino-1H-pyrazole-1-carboxylate (1.0 equiv, 50 mmol) in one portion. Stir at RT for 12 hours.

  • Validation Checkpoint: LC-MS should indicate complete consumption of the protected pyrazole and the appearance of the target amide mass.

  • Isolation: Pour the mixture into ice-cold water (400 mL) to precipitate the product. Filter the solid, wash with water, and dry under vacuum at 45 °C.

Protocol C: Deprotective Cyclization to Pyrazolo[1,5-a]pyrimidine Core

Rationale: The synthesis of the IRAK4 inhibitor core requires the condensation of the 5-aminopyrazole derivative with a β-dicarbonyl compound. Under acidic reflux conditions, the Moc group acts as a leaving group, allowing concurrent cyclization and deprotection in a single step[2].

  • Reaction Setup: Suspend the N1-Moc protected 5-aminopyrazole amide (1.0 equiv, 20 mmol) and the appropriate β-dicarbonyl compound (1.2 equiv, 24 mmol) in glacial acetic acid (50 mL).

  • Thermal Cyclization: Heat the mixture to 80–90 °C under reflux. The elevated temperature facilitates the nucleophilic attack of the pyrazole N2 onto the carbonyl, followed by the expulsion of the N1-methoxycarbonyl group as methanol and CO₂.

  • Monitoring: Stir for 4–6 hours. Monitor the evolution of CO₂ gas (via bubbler) and confirm completion via LC-MS (disappearance of the Moc-protected mass).

  • Isolation: Cool the mixture to RT and concentrate under reduced pressure to remove acetic acid. Neutralize the residue with aqueous NaHCO₃ and extract with ethyl acetate. Purify via flash chromatography to yield the highly pure pyrazolo[1,5-a]pyrimidine API intermediate.

References

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link]

  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. [Link]

  • Optimization of Pyrazole Compounds as Antibiotic Adjuvants. Pharmaceuticals (Basel). [Link]

Sources

Application

Application Notes and Protocols: A Guide to the Regioselective Synthesis of N-Substituted Pyrazoles

For Researchers, Scientists, and Drug Development Professionals Introduction: The Centrality of Pyrazoles and the Challenge of Regioselectivity The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Centrality of Pyrazoles and the Challenge of Regioselectivity

The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its versatile structure is found in a multitude of blockbuster drugs, including the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil, and the acaricide Tebufenpyrad.[1][2][3][4] The biological activity of these compounds is critically dependent on the precise arrangement of substituents around the pyrazole core.

The synthesis of pyrazoles presents a persistent challenge: regioselectivity.[5][6] When using unsymmetrical starting materials, two main synthetic routes can lead to mixtures of regioisomers:

  • Ring Formation: Cyclocondensation reactions, such as the classic Knorr synthesis, can yield two different pyrazole isomers depending on which nitrogen of the hydrazine attacks which carbonyl of the 1,3-dicarbonyl compound.[6][7][8][9]

  • N-Functionalization: Direct substitution on a pre-formed NH-pyrazole ring can occur at either the N1 or N2 position, often resulting in difficult-to-separate isomeric mixtures.[5][10]

This guide provides a detailed exploration of the key strategies and protocols to control regioselectivity in pyrazole synthesis, empowering chemists to construct specific, desired isomers with high fidelity. We will delve into the mechanistic underpinnings of regiocontrol, offer field-proven experimental protocols, and discuss modern methodologies that enhance efficiency and selectivity.

Part 1: Controlling Regioselectivity During Ring Formation — The Knorr Synthesis and its Variants

The most fundamental approach to building the pyrazole core is the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound, a reaction first reported by Ludwig Knorr in 1883.[3][7][9][11] Understanding the mechanism is key to controlling its outcome.

Mechanism and Factors Influencing Regioselectivity

The reaction proceeds via an initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration.[9][12] With an unsymmetrical diketone and a substituted hydrazine, the initial nucleophilic attack can occur at two different carbonyl carbons, leading to two potential regioisomers.[6][9]

G cluster_start Starting Materials start1 Unsymmetrical 1,3-Diketone A1 Attack at more electrophilic C=O start1->A1 Initial Condensation B1 Attack at less electrophilic C=O start1->B1 Initial Condensation start2 Substituted Hydrazine (R'-NHNH2) start2->A1 start2->B1 A2 Hydrazone Intermediate A A1->A2 A3 Cyclization & Dehydration A2->A3 A4 Regioisomer A (Major Product) A3->A4 B2 Hydrazone Intermediate B B1->B2 B3 Cyclization & Dehydration B2->B3 B4 Regioisomer B (Minor Product) B3->B4

Caption: Knorr pyrazole synthesis with an unsymmetrical 1,3-diketone.

The regiochemical outcome is a delicate balance of several factors:

  • Electronic Effects: The most nucleophilic nitrogen of the hydrazine (typically the unsubstituted -NH2) will preferentially attack the most electrophilic (electron-deficient) carbonyl carbon of the diketone.[9] Electron-withdrawing groups on the diketone enhance the electrophilicity of the adjacent carbonyl.

  • Steric Hindrance: Bulky substituents on either the hydrazine or the diketone can sterically hinder the approach to a carbonyl group, directing the reaction towards the less hindered site.[13]

  • Reaction Conditions (pH and Solvent):

    • Acidic Conditions: Under acidic catalysis, the reaction is generally under thermodynamic control. The pH can influence which nitrogen atom of the hydrazine is more nucleophilic and which carbonyl is more readily protonated.[6]

    • Solvent: The choice of solvent can dramatically impact regioselectivity. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to significantly improve the regioselectivity in certain pyrazole formations compared to standard solvents like ethanol.[4] Aprotic dipolar solvents can also yield better results than polar protic solvents in specific cases.[8]

Protocol 1: Classic Knorr Synthesis of 3,5-Dimethylpyrazole

This protocol is a reliable method adapted from a standard procedure for synthesizing a simple, symmetrical pyrazole, which serves as a foundational technique.[14][15]

Materials:

  • Hydrazine sulfate (N₂H₆SO₄)

  • Acetylacetone (2,4-pentanedione)

  • 10% Sodium hydroxide (NaOH) solution

  • Diethyl ether

  • Anhydrous potassium carbonate (K₂CO₃)

  • Round-bottomed flask, magnetic stirrer, dropping funnel, ice bath

Safety Precaution: Hydrazine and its derivatives are toxic and potentially carcinogenic. Always handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[9][15]

Procedure:

  • In a 1 L round-bottomed flask equipped with a stirrer, dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 mL of 10% sodium hydroxide solution.[14]

  • Cool the flask in an ice bath until the internal temperature reaches approximately 15°C.[14]

  • Slowly add 50 g (0.50 mole) of acetylacetone dropwise via a dropping funnel, ensuring the temperature is maintained at ~15°C. The addition should take about 30 minutes.[14]

  • After the addition is complete, continue to stir the mixture at 15°C for an additional hour.[14]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Dilute the reaction mixture with 200 mL of water to dissolve any precipitated salts.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

  • Combine the ether extracts, wash with saturated sodium chloride solution (brine), and dry over anhydrous potassium carbonate.[15]

  • Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.

  • The product can be further purified by distillation or recrystallization.

Part 2: Regioselective N-Substitution of Pre-Formed Pyrazoles

An alternative strategy is to first synthesize a 3(5)-substituted pyrazole and then introduce the desired N-substituent. This approach faces its own regioselectivity challenge, as alkylation or arylation can occur at either of the two ring nitrogens.

Controlling N1 vs. N2 Substitution

The regioselectivity of N-substitution is governed by the interplay between the pyrazole substrate, the electrophile, and the reaction conditions.[5][10]

G cluster_start Reactants start1 3-Substituted 1H-Pyrazole N1_1 Deprotonation start1->N1_1 N2_1 Deprotonation start1->N2_1 start2 Electrophile (e.g., R-X) N1_2 Attack at N1 (Less Hindered) start2->N1_2 N2_2 Attack at N2 (More Hindered) start2->N2_2 start3 Base start3->N1_1 start3->N2_1 N1_1->N1_2 Pyrazolate Anion N1_3 N1-Substituted Product (Major) N1_2->N1_3 N2_1->N2_2 Pyrazolate Anion N2_3 N2-Substituted Product (Minor) N2_2->N2_3

Caption: Factors influencing regioselectivity in N-alkylation of pyrazoles.

Key Influencing Factors:

  • Steric Hindrance: This is often the dominant factor. The incoming electrophile will preferentially attack the less sterically encumbered nitrogen atom. Therefore, substitution at N1 (away from the C3 substituent) is generally favored over substitution at N2 (adjacent to the C3 substituent).[10][16]

  • Base and Counterion: The choice of base is crucial. Non-coordinating bases (e.g., 2,6-lutidine, Cs₂CO₃) can favor substitution at the more sterically accessible N1 position.[17] In contrast, bases with coordinating cations (like NaH or KOt-Bu) can sometimes chelate with the C3 substituent and direct alkylation to the adjacent N2 position.[5]

  • Protecting/Directing Groups: A powerful strategy involves installing a temporary blocking group at one position to force functionalization at another. For example, a chloro group can be used to protect the C5 position, allowing for selective C4 arylation. The chloro group can then be removed, and a subsequent C5 arylation can be performed.[18] Similarly, removable N-protecting groups like SEM (2-(trimethylsilyl)ethoxymethyl) can be used to control sequential C-H arylation steps.[19]

Protocol 2: Regioselective N1-Alkylation using K₂CO₃-DMSO

This protocol provides a robust and general method for the regioselective N1-alkylation of 3-substituted pyrazoles, leveraging steric control to achieve high selectivity.[10][16]

Materials:

  • 3-Substituted-1H-pyrazole (e.g., 3-phenyl-1H-pyrazole)

  • Alkyl halide (e.g., iodomethane or benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Water

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Reaction vial or round-bottomed flask, magnetic stirrer

Procedure:

  • To a reaction vial, add the 3-substituted-1H-pyrazole (1.0 equiv), anhydrous potassium carbonate (1.2 equiv), and anhydrous DMSO.[10]

  • Stir the suspension at room temperature for 10-15 minutes.

  • Add the alkyl halide (1.1 equiv) dropwise to the mixture.

  • Stir the reaction at room temperature (or heat gently to 40-60°C if necessary) and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.

  • Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with water and then with brine to remove residual DMSO.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to isolate the major N1-substituted regioisomer.

Data Presentation: Regioselectivity in N-Alkylation

The following table summarizes typical outcomes for the N-alkylation of 3-substituted pyrazoles, highlighting the general preference for the N1 isomer.

3-Substituent (R)Alkylating Agent (R'-X)Base / SolventRegioisomeric Ratio (N1:N2)Reference
PhenylIodomethaneK₂CO₃ / DMSO>95:5[10]
tert-ButylBenzyl BromideK₂CO₃ / DMSO>99:1[10]
TrifluoromethylEthyl IodoacetateK₂CO₃ / MeCN28:72 (N2 favored)[5]
Ester (CO₂Et)CH₃SCH₂Cl2,6-LutidineHighly N1 Selective[17]

Note: The trifluoromethyl case is an exception where electronic effects and potential interactions with the base can override steric control, favoring the N2 isomer.[5]

Part 3: Advanced Methodologies for Enhanced Synthesis

Modern synthetic techniques offer significant advantages in terms of speed, efficiency, and scalability for pyrazole synthesis.

Microwave-Assisted Synthesis

Microwave irradiation has become a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, improved yields, and enhanced selectivity.[2][20][21] The rapid, uniform heating provided by microwaves can accelerate the cyclocondensation and dehydration steps in pyrazole formation.

Protocol 3: Microwave-Assisted Knorr Synthesis

This protocol provides a general framework for rapid pyrazole synthesis using a scientific microwave reactor.[3]

Materials:

  • 1,3-Dicarbonyl compound (1.0 equiv)

  • Hydrazine derivative (1.0 equiv)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Microwave reaction vessel with a stir bar

Procedure:

  • In a microwave reaction vessel, combine the 1,3-dicarbonyl compound, the hydrazine derivative, ethanol, and a few drops of glacial acetic acid.[3]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 120-150°C) for 5-20 minutes. Reaction conditions should be optimized for the specific substrates.[3][21]

  • After irradiation, allow the vessel to cool to room temperature.

  • Pour the reaction mixture into cold water. The product will often precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and air dry.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Flow Chemistry

For scalability and process control, flow chemistry offers unparalleled advantages.[22][23] In a flow setup, reagents are continuously pumped through a heated reactor coil or chip, allowing for precise control over temperature, pressure, and reaction time. This leads to improved reproducibility, enhanced safety (especially when handling hazardous reagents like hydrazines), and easier scale-up.[24][25] A two-stage flow process has been successfully developed for the synthesis of pyrazoles from acetophenones, first forming an enaminone intermediate, which then reacts with hydrazine in a second reactor.[24]

G reagent1 Reagent A (e.g., 1,3-Diketone) pump1 Pump 1 reagent1->pump1 reagent2 Reagent B (e.g., Hydrazine) pump2 Pump 2 reagent2->pump2 mixer T-Mixer pump1->mixer pump2->mixer reactor Heated Reactor Coil mixer->reactor bpr Back Pressure Regulator reactor->bpr collection Product Collection bpr->collection analysis Online/Offline Analysis (TLC, LC-MS) collection->analysis

Caption: A simplified workflow for continuous-flow pyrazole synthesis.

Conclusion and Future Outlook

The regioselective synthesis of N-substituted pyrazoles is a critical task for chemists in pharmaceutical and agrochemical research. Control over isomer formation can be achieved either during the initial ring-forming cyclocondensation or through the strategic N-functionalization of a pre-formed pyrazole ring. Mastery of regioselectivity relies on a deep understanding of the interplay between steric, electronic, and reaction-condition-dependent factors.

Classic methods like the Knorr synthesis remain highly relevant, while modern techniques such as microwave-assisted synthesis and flow chemistry are paving the way for faster, safer, and more scalable production of these vital heterocyclic compounds.[2][22] The continued development of novel catalysts, greener reaction media, and advanced synthetic platforms will undoubtedly expand the synthetic chemist's toolkit, enabling the efficient and selective construction of ever-more complex and potent pyrazole-based molecules.

References
  • Butkevich, A. N., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. [Link]

  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Ansari, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Gama, S., et al. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules. [Link]

  • Shafeeque, M. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link]

  • GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. GalChimia Technical Note. [Link]

  • Gama, S., et al. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. ResearchGate. [Link]

  • Kidwai, M., et al. (n.d.). Microwave assisted synthesis of novel pyrazoles. Indian Journal of Chemistry. [Link]

  • Bagley, M. C., et al. (2007). Regioselective Microwave-Assisted Synthesis of Substituted Pyrazoles from Ethynyl Ketones. Synthesis. [Link]

  • Barcellos, T., et al. (n.d.). Synthesis of 4-Arylselanylpyrazoles Through Cyclocondensation Reaction Using Glycerol as Solvent. Journal of the Brazilian Chemical Society. [Link]

  • Tok, F., & Koçyiğit-Kaymakçıoğlu, B. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Current Organic Chemistry. [Link]

  • Kong, Y., et al. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. [Link]

  • Gama, S., et al. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. PubMed. [Link]

  • N/A. (n.d.). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers. [Link]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. [Link]

  • J&K Scientific LLC. (2021). Knorr Pyrazole Synthesis. J&K Scientific. [Link]

  • N/A. (2021). Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines. The Journal of Organic Chemistry. [Link]

  • N/A. (n.d.). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]

  • N/A. (n.d.). Synthesis of 3,5-disubstituted pyrazoles via cyclocondensation of 1,2-allenic ketones with hydrazines. RSC Publishing. [Link]

  • N/A. (n.d.). Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. RSC Publishing. [Link]

  • N/A. (n.d.). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Name-Reaction.com. [Link]

  • N/A. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. [Link]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]

  • Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]

  • Goikhman, R., et al. (2009). C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-Arylation and N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society. [Link]

  • N/A. (2025). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Beilstein Journal of Organic Chemistry. [Link]

  • N/A. (n.d.). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Journal of Chemical and Pharmaceutical Research. [Link]

  • Johnson, W. S., & Highet, R. J. (n.d.). 3,5-dimethylpyrazole. Organic Syntheses. [Link]

  • Gevorgyan, V., et al. (2012). Palladium-catalyzed direct arylation of 5-chloropyrazoles: a selective access to 4-aryl pyrazoles. PubMed. [Link]

  • N/A. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]

  • N/A. (2010). Regioselective Palladium-Catalyzed Arylation of 4-Chloropyrazoles. Organic Letters. [Link]

  • Black, P. J., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. [Link]

  • N/A. (n.d.). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. N/A. [Link]

  • N/A. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]

  • N/A. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Publishing. [Link]

  • N/A. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. N/A. [Link]

  • N/A. (n.d.). Synthesis of pyranopyrazole using hydrazine and malanonitrile derivatives. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • N/A. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry. [Link]

  • N/A. (n.d.). Copper(ii)-mediated regioselective N-arylation of pyrroles, indoles, pyrazoles and carbazole via dehydrogenative coupling. Chemical Communications. [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Diagnostic Module 1: De Novo Construction (The Knorr Synthesis)

Welcome to the Technical Support Center for Pyrazole Synthesis . This guide is engineered for researchers, application scientists, and drug development professionals facing challenges in the de novo construction and late...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazole Synthesis . This guide is engineered for researchers, application scientists, and drug development professionals facing challenges in the de novo construction and late-stage functionalization of N-substituted pyrazoles.

Rather than providing generic procedures, this center focuses on mechanistic causality and self-validating workflows to help you troubleshoot regioselectivity failures, over-alkylation, and reagent degradation.

FAQ 1.1: Why am I getting an inseparable 1:1 mixture of regioisomers when condensing an unsymmetrical 1,3-diketone with a substituted hydrazine?

  • Mechanistic Causality: In the Knorr pyrazole synthesis, regioselectivity is dictated by a competition between the relative electrophilicity of the two carbonyl carbons and the steric hindrance of the substituents. Because substituted hydrazines possess two nitrogen atoms with differing nucleophilicities, kinetic control often favors attack at the most electrophilic, least hindered carbonyl, while thermodynamic control favors the most stable hydrazone intermediate. When these factors oppose each other, a nearly 1:1 mixture of 1,3,5- and 1,5-disubstituted pyrazoles results.

  • Troubleshooting Strategy: Alter the hydrogen-bonding network of the transition state.1[1]. These solvents stabilize specific hydrazone intermediates via strong hydrogen bonding, effectively locking the conformation before the final cyclization step.

FAQ 1.2: My peptide synthesis utilizing salicylaldehyde (SAL) esters fails during pyrazole-mediated regeneration due to tryptophan degradation. How can I prevent this?

  • Mechanistic Causality: Traditional regeneration of SAL esters uses pyruvic acid. However, under acidic conditions, the electron-deficient ketone of pyruvic acid undergoes an unintended condensation reaction with the nucleophilic indole side chain of Tryptophan (Trp), leading to complex polymerization and peptide degradation[2].

  • Troubleshooting Strategy: Implement an acetyl acetone (AcAc)-mediated "off–on" method. 2[2]. Because AcAc lacks the highly reactive, electron-deficient carbonyl of pyruvic acid, it exhibits exceptional compatibility with Trp residues.

KnorrPathway Diketone Unsymmetrical 1,3-Diketone (Electrophile) Intermediate Hydrazone Intermediate (Kinetic vs. Thermodynamic Control) Diketone->Intermediate Condensation (pH dependent) Hydrazine Substituted Hydrazine (Nucleophile) Hydrazine->Intermediate Condensation (pH dependent) SideProduct Ketazine / Polymerization (Side Reaction) Hydrazine->SideProduct Oxidation / Trp Cross-reaction Isomer1 1,3,5-Trisubstituted Pyrazole (Major Regioisomer A) Intermediate->Isomer1 Cyclization (Sterically favored) Isomer2 1,3,4-Trisubstituted Pyrazole (Minor Regioisomer B) Intermediate->Isomer2 Cyclization (Electronically favored)

Caption: Mechanistic divergence and side-reaction pathways in the Knorr pyrazole synthesis.

Diagnostic Module 2: Late-Stage Functionalization (N-Alkylation)

FAQ 2.1: Direct alkylation of my 3-substituted 1H-pyrazole yields an inseparable mixture of N1 and N2 alkylated products. How can I achieve complete regiocontrol?

  • Mechanistic Causality: 1H-pyrazoles undergo rapid tautomerism, making the N1 and N2 positions nearly equivalent nucleophiles. Standard base-catalyzed alkylation (e.g., NaH/MeI) relies purely on steric bias, which is frequently insufficient to differentiate the two nitrogens, leading to poor regioselectivity.

  • Troubleshooting Strategy: Transition from direct alkylation to a 3[3]. Recent crystallographic evidence demonstrates that utilizing Michael acceptors (like ethyl acrylate) in acetonitrile drives >99.9:1 N1/N2 selectivity. This is not driven by sterics, but rather by attractive ionic interactions and hydrogen bonds in the transition state that exclusively favor the N1-alkylated product[3][4].

FAQ 2.2: I am observing significant formation of symmetric ketazines and transamination products during the N-alkylation of hydrazine-substituted CF3-pyrazoles. What is causing this?

  • Mechanistic Causality: The hydrazine moiety is highly sensitive to competitive alkylation.5[5]. This exposes the nitrogen atoms distant from the CF3 group to the alkylating agent, leading to unintended C-N bond formation, transamination, and the generation of symmetric ketazine side products[5].

  • Troubleshooting Strategy: You must either install a robust protecting group (e.g., Boc or Cbz) on the hydrazine prior to pyrazole N-alkylation or strictly limit the alkylating agent to 0.95 equivalents under rigorous air-free conditions to prevent oxidative dimerization.

Diagnostic Module 3: Advanced Regiocontrol Strategies

FAQ 3.1: I need to differentially arylate the C3 and C5 positions of a pyrazole, but C3 is completely unreactive. How do I overcome this?

  • Mechanistic Causality: The inherent reactivity of pyrazole C-H bonds toward palladium-catalyzed arylation follows a strict hierarchy: C5 > C4 ≫ C3. Direct activation of the C3 position is electronically disfavored and practically unachievable without destroying the heterocycle[6].

  • Troubleshooting Strategy: Utilize the 6[6]. Protect the pyrazole with a SEM group at N1, arylate the highly reactive C5 position, and then induce an electrophilic transposition of the SEM group from N1 to N2. This topological shift effectively transforms the unreactive C3 position into a reactive C5 position, enabling sequential, regiocontrolled functionalization[6].

SEMSwitch Start 1H-Pyrazole SEM1 N1-SEM Pyrazole (C5 Activated) Start->SEM1 SEM-Cl C5Arylation C5-Arylated Intermediate SEM1->C5Arylation Ar-X, Pd cat. Transposition SEM Switch (N1 to N2) C5Arylation->Transposition Electrophilic Shift C3Arylation C3-Arylated (Formerly C5) Transposition->C3Arylation Ar'-X, Pd cat.

Caption: The "SEM Switch" workflow for sequential, regiocontrolled functionalization of pyrazoles.

Quantitative Data Summary

Table 1: Influence of Reaction Conditions on N1/N2 Regioselectivity during Michael Addition Data aggregated from optimization studies of catalyst-free N-alkylation.

EntryPyrazole SubstrateMichael AcceptorBase AdditiveSolventYield (%)N1:N2 Ratio
13-MethylpyrazoleEthyl acrylateNoneNone< 10%N/A
23-MethylpyrazoleEthyl acrylateK2CO3MeCN> 90%> 99.9:1
33-MethylpyrazoleEthyl acrylateRb2CO3MeCN92%> 99.9:1
43-TrifluoromethylpyrazoleEthyl acrylateK2CO3MeCN85%8:1

Note: The drop in selectivity for Entry 4 highlights that highly electron-withdrawing groups (CF3) perturb the transition-state hydrogen bonding network, reducing the attractive interactions that drive N1 selectivity.

Self-Validating Experimental Protocols

Protocol A: Catalyst-Free Highly Regioselective N1-Alkylation

This protocol utilizes Michael addition to achieve >99.9:1 regioselectivity while preventing over-alkylation (pyrazolium salt formation).

  • Reaction Setup: To a round-bottom flask, add 3-substituted 1H-pyrazole (1.0 eq), ethyl acrylate (1.05 eq), and anhydrous K2CO3 (1.1 eq) in HPLC-grade acetonitrile (0.2 M). Stir at room temperature under ambient air.

  • In-Process Control (IPC) & Validation: Monitor via LC-MS. Validation Checkpoint: The reaction is complete when the [M+H]+ of the starting pyrazole disappears. The absence of an [M+R]+ mass peak confirms that stoichiometric control successfully prevented quaternary pyrazolium salt formation.

  • Isolation: Filter the suspension through a Celite pad to remove K2CO3. Concentrate the filtrate under reduced pressure.

  • Final Quality Control (Regiochemical Validation): Acquire a 2D 1H-15N HMBC NMR spectrum. Validation Checkpoint: A strong correlation between the N-alkyl CH2 protons and the pyrazole C5-H (but not C3-H) definitively confirms exclusive N1-alkylation.

Protocol B: The "SEM Switch" Transposition Sequence

This protocol details the topological shift required to activate the C3 position.

  • Reaction Setup: Dissolve the N1-SEM-5-arylpyrazole intermediate (1.0 eq) in anhydrous dichloromethane. Add a catalytic amount of Lewis acid (e.g., BF3·OEt2, 0.1 eq) at 0 °C to induce electrophilic transposition.

  • In-Process Control (IPC) & Validation: Monitor via 1H NMR of crude aliquots. Validation Checkpoint: The diagnostic singlet of the pyrazole C3-H will shift significantly downfield as it structurally becomes the new C5-H relative to the transposed N2-SEM group.

  • Subsequent Arylation: Subject the transposed product to standard Pd(OAc)2 catalyzed C-H arylation conditions.

  • Final Quality Control: Perform 1D NOE difference spectroscopy. Validation Checkpoint: Irradiation of the SEM methylene protons should show a strong spatial correlation to the newly installed aryl group, confirming the successful functionalization of the former C3 position.

References

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning MDPI International Journal of Molecular Sciences URL:[Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Total Synthesis of the TIM-1 IgV Domain via N-to-C Serine/Threonine Ligation Enabled by Knorr Pyrazole Synthesis-Mediated Regeneration of Salicylaldehyde Esters Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Catalytic C-H Arylation of Pyrazoles: The "SEM Switch" Strategy ACS Publications URL:[Link]

Sources

Optimization

Optimization of reaction conditions for pyrazole cyclization

Welcome to the Technical Support Center for Pyrazole Cyclization. Designed for researchers, synthetic chemists, and drug development professionals, this guide provides authoritative troubleshooting strategies, mechanisti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazole Cyclization. Designed for researchers, synthetic chemists, and drug development professionals, this guide provides authoritative troubleshooting strategies, mechanistic insights, and validated protocols for optimizing pyrazole synthesis.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will explore the causality behind reaction failures—whether driven by thermodynamics, kinetics, or solvent effects—and provide self-validating methodologies to ensure robust, scalable, and highly regioselective pyrazole generation.

Core Optimization Logic & Mechanistic Pathways

The classical Knorr pyrazole synthesis (the condensation of 1,3-dicarbonyls with hydrazines) is the workhorse of pyrazole generation. However, it is notoriously prone to regiochemical ambiguity and stalled intermediates. Understanding the stepwise mechanism is critical for troubleshooting.

Mechanism N1 Hydrazine + Diketone N2 Hydrazone Intermediate N1->N2 -H2O N3 Cyclic Hemiaminal N2->N3 H+ Catalyzed Cyclization N4 Pyrazole Product N3->N4 H+ Catalyzed Dehydration

Stepwise mechanism of Knorr pyrazole synthesis highlighting acid-catalyzed steps.

OptimizationWorkflow Start Substrate Selection 1,3-Dicarbonyl + Hydrazine Solvent Solvent Optimization (DMAc/DMF for Regioselectivity) Start->Solvent Acid Acid Catalysis (TFA/HCl to Drive Dehydration) Solvent->Acid Temp Thermal/Flow Optimization (RT to 100°C) Acid->Temp Analyze Validation (LC-MS / NMR NOE) Temp->Analyze

Logical workflow for optimizing pyrazole cyclization conditions.

Troubleshooting Guide & FAQs

Q1: I am using an unsymmetrical 1,3-dicarbonyl, and my reaction yields a nearly 1:1 mixture of regioisomers. How can I drive regioselectivity?

A1: The formation of regioisomeric mixtures (e.g., 1,3,5- vs. 1,3,4,5-substituted pyrazoles) is caused by the competing electrophilicity of the two carbonyl carbons and the subtle nucleophilicity differences between the two nitrogen atoms of the substituted hydrazine.

  • The Causality: Traditional polar protic solvents (like ethanol or acetic acid) mask the inherent nucleophilicity differences of the hydrazine nitrogens through extensive hydrogen bonding, leading to poor selectivity.

  • The Solution: Switch to an aprotic solvent with a strong dipole moment. Reactions conducted in N,N-dimethylacetamide (DMAc), DMF, or NMP at room temperature significantly amplify the nucleophilic differentiation, yielding highly regioselective 1-aryl-3,4,5-substituted pyrazoles[1]. Alternatively, for electron-deficient N-arylhydrazones, utilizing a trifluoroethanol/trifluoroacetic acid (TFE/TFA) system can exploit these differences under acid-assisted conditions[2].

Q2: My LC-MS shows that the reaction stalls at the hydrazone intermediate. Why isn't it cyclizing into the pyrazole?

A2: This is a classic thermodynamic vs. kinetic issue dictated by pH.

  • The Causality: While the initial imine (hydrazone) formation can occur at neutral or slightly basic pH (pH 7–8.5), the subsequent intramolecular cyclization requires the protonation of the remaining ketone oxygen. This protonation activates the carbonyl carbon for nucleophilic attack by the secondary nitrogen[3]. Without sufficient protons, the reaction traps the hydrazone intermediate.

  • The Solution: Introduce an acid catalyst. Adding 50 mol% of 10 N aqueous HCl or utilizing TFA dramatically accelerates both the cyclization and the final dehydration step, driving the thermodynamic equilibrium toward the fully aromatized pyrazole[1][3].

Q3: Batch synthesis is creating a bottleneck for our library generation. How can we optimize this for continuous flow chemistry?

A3: Pyrazole cyclization is highly amenable to flow chemistry, which allows for safe access to elevated temperatures and pressures.

  • The Causality: In batch, heating above the solvent's boiling point is challenging without specialized pressure vessels. In a continuous flow reactor (e.g., PTFE tubing), you can apply backpressure to superheat the solvent, exponentially increasing the reaction rate.

  • The Solution: Transition to a 10% aqueous DMF solvent system and run the reactor at 100°C. Under these conditions, complete consumption of the 1,3-diketone can be achieved within a 5 to 10-minute residence time. To maximize throughput, double the starting material concentrations (e.g., 0.40 M diketone) while halving the residence time, provided solubility is maintained[4].

Q4: My substrates are highly sensitive to acids and the Knorr synthesis is failing. Are there alternative cyclization strategies?

A4: Yes. If the 1,3-dicarbonyl route is unviable, you should pivot to a [3+2] cycloaddition strategy.

  • The Causality: [3+2] cycloadditions bypass the hydrazone intermediate entirely, constructing the pyrazole core through the concerted or stepwise reaction of a dipole and a dipolarophile.

  • The Solution: Utilize a base-mediated cycloaddition. For example, the reaction of 2-alkynyl-1,3-dithianes with sydnones or diazo compounds under basic conditions yields highly functionalized pyrazoles. This method operates under mild conditions, tolerates acid-sensitive groups, and provides excellent regioselectivity by exploiting the umpolung properties of the dithiane[5][6].

Quantitative Data: Solvent and Additive Effects

The following table synthesizes quantitative data from optimization studies, demonstrating how solvent polarity and acid catalysis dictate the yield and regioselectivity of pyrazole cyclization[1][2].

Solvent SystemAdditiveTemp (°C)Typical Yield (%)Regioselectivity (Major:Minor)Mechanistic Impact
EthanolNoneReflux40 - 65%Poor (~1:1 to 3:1)Protic solvent masks nucleophilicity differences.
Acetic AcidNoneRT50 - 70%Moderate (~4:1)Mild acid promotes cyclization, but protic nature limits selectivity.
DMAc / DMF None RT 75 - 90% High (>10:1) Aprotic dipole enhances nucleophilic differentiation[1].
DMAc 10 N HCl (50 mol%) RT 85 - 98% Excellent (>20:1) Acid drives the final dehydration step to completion[1].
TFE TFA 60°C 70 - 95% Excellent (>20:1) Acid-assisted stepwise cycloaddition for electron-deficient substrates[2].

Standard Operating Procedures (SOPs)

To ensure self-validating and reproducible results, follow these step-by-step methodologies for optimized pyrazole synthesis.

Protocol A: Highly Regioselective Synthesis in DMAc (Batch)

Optimized for unsymmetrical 1,3-diketones and arylhydrazines[1].

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone (1.0 equiv, typically 1.0 mmol) in anhydrous N,N-dimethylacetamide (DMAc) to achieve a 0.5 M concentration.

  • Reagent Addition: Slowly add the arylhydrazine (1.05 equiv) dropwise at room temperature.

  • Acid Catalysis: Add 10 N aqueous HCl (0.5 equiv, 50 mol%) to the stirring mixture. Causality note: This specific addition forces the rapid dehydration of the cyclic hemiaminal intermediate.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction via LC-MS or TLC every 30 minutes. The reaction is typically complete within 1–2 hours.

  • Quenching & Extraction: Dilute the reaction mixture with ethyl acetate (3 volumes) and wash sequentially with saturated aqueous NaHCO3 (to neutralize the HCl) and brine (to remove DMAc).

  • Validation: Dry the organic layer over MgSO4, filter, and concentrate in vacuo. Validate the regiochemistry of the crude product using 2D NOE (Nuclear Overhauser Effect) NMR experiments to confirm the spatial proximity of the 1-aryl protons to the 5-position substituent.

Protocol B: High-Throughput Continuous Flow Synthesis

Optimized for library generation and rapid scale-up[4].

  • System Priming: Equip a continuous flow system (e.g., FlowSyn) with a 2.5 mL or 20 mL PTFE tubing reactor. Prime the system with the carrier solvent: 10% Aqueous DMF.

  • Stock Solutions:

    • Solution A: 0.40 M 1,3-diketone in DMF.

    • Solution B: 0.44 M substituted hydrazine in DMF (1.1 equiv excess ensures complete consumption of the diketone).

  • Reactor Parameters: Set the reactor temperature to 100°C. Safety note: Apply a backpressure regulator (e.g., 100 psi) to prevent solvent boiling and outgassing within the PTFE tubing.

  • Execution: Set the flow rates of Pump A and Pump B to achieve a total residence time (Rt) of 5.0 minutes.

  • Collection & Isolation: Direct the outflow to a collection vessel. Once complete, neutralize the collected outflow with solid NaHCO3, filter, and evaporate the solvent in vacuo. Triturate the residual oil with 10% HCl and water to precipitate the pure pyrazole powder.

References

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic-Chemistry.org. Available at:[Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. National Institutes of Health (NIH). Available at:[Link]

  • FlowSyn™ Application Note 3: Knorr Pyrazole Synthesis. Interchim. Available at: [Link]

  • Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Organic-Chemistry.org. Available at:[Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. National Institutes of Health (NIH). Available at:[Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. American Chemical Society (ACS). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Stability of Methyl 5-amino-1H-pyrazole-1-carboxylate in Acidic Conditions

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and best practices for working with met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and best practices for working with methyl 5-amino-1H-pyrazole-1-carboxylate, with a specific focus on its stability in acidic environments.

Introduction

Methyl 5-amino-1H-pyrazole-1-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure combines a pyrazole ring, an amino group, and a methyl carbamate moiety. Understanding the chemical stability of this molecule, particularly in acidic conditions, is crucial for its synthesis, purification, formulation, and biological testing. This guide is designed to address common questions and challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of the pyrazole ring in methyl 5-amino-1H-pyrazole-1-carboxylate under acidic conditions?

A1: The pyrazole ring itself is an aromatic system, which generally confers significant stability.[1] It is a weak base, with a pKa of approximately 2.5, and can be protonated by strong inorganic acids.[2] This protonation occurs on one of the nitrogen atoms, forming a pyrazolium cation.[1] While this can make the ring more susceptible to nucleophilic attack, the pyrazole core is generally robust and does not readily undergo ring-opening under typical acidic conditions used in pharmaceutical development.[1]

Q2: How does the methyl carbamate group on the pyrazole nitrogen affect the molecule's stability in acid?

A2: The methyl carbamate group (-COOCH₃) attached to the pyrazole nitrogen is the most probable site of degradation in acidic conditions. Carbamates undergo hydrolysis, a reaction in which the ester linkage is cleaved by water.[3] This hydrolysis can be catalyzed by acids.[3][4] The general mechanism for acid-catalyzed hydrolysis of carbamates is an addition-elimination reaction at the carbonyl carbon.[5]

Q3: What are the likely degradation products of methyl 5-amino-1H-pyrazole-1-carboxylate in an acidic solution?

A3: The primary degradation products from acid-catalyzed hydrolysis of the carbamate group are expected to be 5-aminopyrazole, methanol, and carbon dioxide. The initial hydrolysis would yield 5-aminopyrazole and the unstable carbamic acid, which would then decompose to carbon dioxide and methanol.

Q4: What factors can influence the rate of acid-catalyzed degradation?

A4: Several factors can affect the rate of hydrolysis:

  • pH: The rate of acid-catalyzed hydrolysis is dependent on the proton concentration, meaning the rate increases as the pH decreases.[4]

  • Temperature: Higher temperatures will accelerate the rate of hydrolysis.[3]

  • Solvent: The presence of co-solvents can influence the reaction rate.

  • Substituents: The electronic properties of substituents on the pyrazole ring can impact the stability of the carbamate group.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Observed Issue Potential Cause Suggested Action
Rapid disappearance of the starting material in acidic HPLC mobile phase. The mobile phase is too acidic, causing on-column degradation.Increase the pH of the mobile phase. A slightly acidic pH (e.g., 5) is often a good starting point for carbamate stability.[3] Consider using a buffered mobile phase to maintain a consistent pH.
Appearance of multiple new peaks in the chromatogram after sample preparation in acid. Degradation of the compound into multiple products.Immediately neutralize acidic samples after preparation. Keep samples cold to slow down the degradation rate. Perform a forced degradation study to identify the degradation products.
Inconsistent results in biological assays performed in acidic buffer. The compound is degrading during the assay, leading to a lower effective concentration.Determine the half-life of the compound in the assay buffer. If degradation is significant, consider modifying the assay conditions (e.g., pH, temperature, incubation time) or using a more stable analog.
Low yield during a synthetic step involving deprotection of an acid-labile group. The acidic conditions are also cleaving the methyl carbamate group.Use milder acidic conditions or a different deprotection strategy that does not rely on strong acids. Monitor the reaction closely by TLC or LC-MS to avoid over-exposure to acid.

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis

Forced degradation studies are essential for understanding the degradation pathways of a drug substance.[6]

Objective: To determine the degradation profile of methyl 5-amino-1H-pyrazole-1-carboxylate under acidic conditions.

Materials:

  • Methyl 5-amino-1H-pyrazole-1-carboxylate

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH) for neutralization

  • HPLC grade water, acetonitrile, and methanol

  • A suitable buffer for the mobile phase (e.g., phosphate or acetate)

  • Validated RP-HPLC method for the analysis of the compound and its degradants.[7][8]

Procedure:

  • Sample Preparation: Prepare a stock solution of methyl 5-amino-1H-pyrazole-1-carboxylate in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Treatment: In a clean vial, add a known volume of the stock solution to a known volume of 0.1 M HCl. The final concentration should be appropriate for your analytical method.

  • Incubation: Incubate the vial at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[9] It is advisable to take samples at various time points to monitor the progress of the degradation.

  • Sampling and Neutralization: At each time point, withdraw an aliquot of the reaction mixture. Immediately neutralize the sample with an equivalent amount of 0.1 M NaOH to stop the degradation.

  • Analysis: Analyze the neutralized samples using a validated stability-indicating RP-HPLC method. The method should be able to separate the parent compound from its degradation products.[7]

  • Data Analysis: Quantify the amount of the parent compound remaining and the amount of each degradation product formed at each time point. This will allow you to determine the degradation rate and pathway.

Visualizing the Degradation Pathway and Troubleshooting Workflow

Potential Acid-Catalyzed Degradation Pathway

Methyl 5-amino-1H-pyrazole-1-carboxylate Methyl 5-amino-1H-pyrazole-1-carboxylate Protonation Protonation Methyl 5-amino-1H-pyrazole-1-carboxylate->Protonation H+ Protonated Intermediate Protonated Intermediate Protonation->Protonated Intermediate Nucleophilic Attack by H2O Nucleophilic Attack by H2O Protonated Intermediate->Nucleophilic Attack by H2O Tetrahedral Intermediate Tetrahedral Intermediate Nucleophilic Attack by H2O->Tetrahedral Intermediate Elimination Elimination Tetrahedral Intermediate->Elimination 5-Aminopyrazole 5-Aminopyrazole Elimination->5-Aminopyrazole Carbamic Acid Derivative Carbamic Acid Derivative Elimination->Carbamic Acid Derivative Decomposition Decomposition Carbamic Acid Derivative->Decomposition Methanol + CO2 Methanol + CO2 Decomposition->Methanol + CO2

Caption: Proposed mechanism for the acid-catalyzed hydrolysis of methyl 5-amino-1H-pyrazole-1-carboxylate.

Troubleshooting Workflow for Unexpected Degradation

Start Start Unexpected_Degradation Unexpected Degradation Observed Start->Unexpected_Degradation Check_pH Verify pH of Solution Unexpected_Degradation->Check_pH pH_Correct pH Correct? Check_pH->pH_Correct Check_Temp Verify Temperature Temp_Correct Temp Correct? Check_Temp->Temp_Correct Check_Purity Analyze Purity of Starting Material Purity_OK Purity Confirmed? Check_Purity->Purity_OK pH_Correct->Check_Temp Yes Adjust_pH Adjust and Buffer pH pH_Correct->Adjust_pH No Temp_Correct->Check_Purity Yes Adjust_Temp Lower Temperature Temp_Correct->Adjust_Temp No Purify_SM Re-purify Starting Material Purity_OK->Purify_SM No Investigate_Other Investigate Other Factors (e.g., light, oxygen) Purity_OK->Investigate_Other Yes Re-run_Experiment Re-run Experiment Adjust_pH->Re-run_Experiment Adjust_Temp->Re-run_Experiment Purify_SM->Re-run_Experiment Investigate_Other->Re-run_Experiment

Caption: A logical workflow for troubleshooting unexpected degradation during experiments.

Best Practices for Handling and Storage

To minimize the degradation of methyl 5-amino-1H-pyrazole-1-carboxylate, follow these best practices:

  • Storage: Store the solid compound in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and hydrolysis from atmospheric moisture.[9]

  • Solutions: Prepare acidic solutions of the compound immediately before use. If storage of solutions is necessary, use a buffered system at a slightly acidic to neutral pH and store at low temperatures (2-8 °C).

  • Experimental Design: When designing experiments, be mindful of the potential for acid-catalyzed hydrolysis. If acidic conditions are required, use the mildest conditions and shortest reaction times possible.

References

  • Benchchem. (n.d.). Degradation pathways of 4-Fluoro-3H-pyrazole under acidic conditions.
  • Scribd. (n.d.). Hydrolysis Mechanisms of Carbamates.
  • Clemson University. (n.d.). Kinetics of Carbaryl Hydrolysis. College of Engineering, Computing and Applied Sciences.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). N-hydroxy-compounds as acyl transfer agents. Part 2. Kinetics and mechanism of hydrolysis and aminolysis of 1-hydroxypyrazole and 1-hydroxyimidazole esters. RSC Publishing.
  • Benchchem. (n.d.). Technical Support Center: Stability and Storage of Pyrazole Compounds.
  • SciELO. (2007, January 19). Kinetics and mechanism of hydrolysis of benzimidazolylcarbamates.
  • Benchchem. (n.d.). Technical Support Center: Reducing Caramates Hydrolysis During Sample Preparation.
  • Journal of the Chemical Society B. (n.d.). The hydrolysis of amides, esters, and related compounds in acid solution. Part I. Amides, carbamates, and ureas. RSC Publishing.
  • PMC. (n.d.). N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases.
  • IJCPA. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
  • (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • IJRASET. (2022, September 29). A Comprehensive Review on Pyrazole and It's Pharmacological Properties.
  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles.
  • (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • PMC. (n.d.). Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines.
  • ResearchGate. (n.d.). Summery of Forced Degradation studies of Brexpipzrazole.
  • Asian Journal of Research in Chemistry. (2010). Validated Stability-Indicating HPLC Method for the Determination of Pantoprazole in the Presence of Its Degradation Products.
  • PubMed. (2019, April 15). N-Acyl pyrazoles: Effective and tunable inhibitors of serine hydrolases. NIH.
  • IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review.
  • ijprajournal. (n.d.). Synthesis and Evalution of Pyrazole Derivatives by Different Method.
  • International Journal of Research in Pharmaceutical and Nano Sciences (IJRPNS). (2026, February 5). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND.

Sources

Optimization

Preventing regioisomer formation in pyrazole alkylation

Welcome to the Advanced Troubleshooting Portal Maintained by: Senior Application Scientist Team | Last Updated: March 2026 Direct N-alkylation of unsymmetrical pyrazoles is notoriously difficult to control, frequently re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Portal Maintained by: Senior Application Scientist Team | Last Updated: March 2026

Direct N-alkylation of unsymmetrical pyrazoles is notoriously difficult to control, frequently resulting in inseparable mixtures of N1 and N2 regioisomers. This portal is designed to help researchers, medicinal chemists, and drug development professionals bypass these bottlenecks using field-proven, mechanistically grounded strategies.

The Regioselectivity Help Desk (Mechanistic FAQs)

Q: Why does standard basic alkylation of 3-substituted 1H-pyrazoles consistently yield inseparable N1/N2 regioisomer mixtures? A: The core issue is annular tautomerism. Rapid proton exchange between the N1 and N2 positions creates an ambident nucleophile where both nitrogen atoms exhibit nearly identical reactivity[1]. While thermodynamic control and steric bulk (e.g., a massive 3-triphenylsilyl group) can sometimes push the equilibrium toward the less hindered nitrogen, the energy difference is often negligible for standard substituents (like a 3-methyl group), leading to statistical mixtures[1][2].

Q: How can I achieve strict N1-alkylation without relying on complex transition-metal catalysts? A: You can override steric bias by exploiting non-covalent attractive interactions. Recent crystallographic evidence demonstrates that using electrophiles containing carbonyl groups (such as ethyl acrylate) in a catalyst-free Michael addition heavily favors N1 alkylation (>99.9:1)[2]. The π -orbitals of the electrophile engage with the pyrazole ring during the transition state, guiding the alkyl group exclusively to the N1 position regardless of minor steric hindrances[2].

Q: My target requires a highly specific substitution pattern that steric bias alone cannot resolve. What is the most robust chemical workaround? A: The SEM-Group Transposition strategy is the gold standard for fully substituted pyrazoles. By temporarily protecting the pyrazole with a 2-(trimethylsilyl)ethoxymethyl (SEM) group, you block one nitrogen and direct palladium-catalyzed C-H arylation to specific carbons[3]. Subsequent N-alkylation of the unsymmetrical SEM-pyrazole (or deprotection followed by targeted alkylation) provides absolute regiocontrol over all substituents[3].

Q: Are there green chemistry or biocatalytic alternatives for regioselective methylation? A: Yes. Engineered S-adenosyl-L-methionine (SAM)-dependent methyltransferases (MTs) can achieve >99% regioselectivity for N-methylation, N-ethylation, and N-propylation[4]. To make this viable on a preparative scale, a cyclic two-enzyme cascade is used: a promiscuous anion MT continuously recycles the inhibitory SAH byproduct back into SAM using cheap haloalkanes, while the engineered MT selectively alkylates the pyrazole[4][5].

Strategy Selection Matrix

To minimize trial and error, consult the quantitative data below to select the optimal alkylation strategy for your specific substrate and target yield.

StrategySubstrate ScopeTypical Regioselectivity (N1:N2)Yield RangeKey ReagentsPrimary Limitation
Direct Basic Alkylation 3-Bulky Pyrazoles (e.g., -CF3, -SiPh3)85:15 to 95:560–85%K2CO3, DMSO, R-XFails completely for low steric bias substrates.
Catalyst-Free Michael Addition Broad 3-Substituted Pyrazoles> 99.9:1> 90%Ethyl acrylate (or enones), Neat/SolventRestricted to electron-deficient olefins.
SEM-Group Transposition Parent or Unsymmetric Pyrazoles> 99:1 (Absolute)50–75% (over 3 steps)SEM-Cl, NaH, TBAF/TFAMulti-step process; reduces overall atom economy.
Biocatalytic Cascade Unsubstituted & Substituted Pyrazoles> 99:1Up to 99%Engineered MTs, SAM, HaloalkanesLimited to methyl, ethyl, and propyl transfers.

Visual Troubleshooting Guides

Workflow 1: Chemical Strategy Decision Tree

Use this logic flow to determine the most efficient chemical route based on the steric profile of your starting material.

G Start 3-Substituted 1H-Pyrazole Steric Assess Steric Bias of C3 Substituent Start->Steric Direct Direct Alkylation (K2CO3/DMSO) Steric->Direct High Bulk (e.g., -CF3) Mixture Low Bias: Regioisomer Mixture Steric->Mixture Low Bulk (e.g., -CH3) SEM SEM Protection & Group Transposition Mixture->SEM Complex Arylation Enzyme Biocatalytic Cascade (MTs / SAM) Mixture->Enzyme Methyl/Ethyl Transfer Michael Catalyst-Free Michael Addition Mixture->Michael Electron-Deficient Olefins

Decision matrix for selecting a regioselective pyrazole alkylation strategy based on substrate.

Workflow 2: Biocatalytic Cascade Mechanism

Understanding the SAM/SAH recycling loop is critical for troubleshooting low conversion rates in enzymatic setups.

Biocatalysis SAM SAM (Cosubstrate) Enz1 Engineered MT (Selective Alkylation) SAM->Enz1 Donates Alkyl Product Regiopure N-Alkyl Pyrazole Enz1->Product >99% Regioselectivity SAH SAH (Byproduct) Enz1->SAH Demethylated Pyrazole Unsubstituted Pyrazole Pyrazole->Enz1 Substrate Enz2 Anion MT (Recycling Enzyme) SAH->Enz2 Recycled Enz2->SAM Regenerates SAM AlkylHalide Haloalkane (e.g., MeI) AlkylHalide->Enz2 Alkyl Source

Cyclic two-enzyme cascade using methyltransferases for regioselective N-alkylation of pyrazoles.

Protocol Library: Self-Validating Methodologies

Every protocol below is designed as a self-validating system. Do not proceed to subsequent synthetic steps without passing the built-in validation checkpoints.

Protocol A: Catalyst-Free Regioselective Michael Addition

Mechanism & Causality: By omitting strong bases, this reaction relies entirely on the intrinsic nucleophilicity of the pyrazole. The regioselectivity is driven by attractive π -orbital interactions between the pyrazole ring and the carbonyl of the electrophile, forcing the transition state to favor N1[2].

  • Reaction Setup: Dissolve the 3-substituted 1H-pyrazole (1.0 equiv) in a minimal amount of polar solvent (or run neat if the electrophile is a liquid). Add the electron-deficient olefin (e.g., ethyl acrylate, 1.2 equiv).

  • Execution: Stir the mixture at room temperature for 12–24 hours. (Elevate to 50°C only if steric hindrance at C3 is exceptionally high).

  • Self-Validation Checkpoint:

    • TLC: Elute with Hexanes/EtOAc. The N1-alkylated product will consistently exhibit a higher Rf​ value than the N2-isomer due to the shielding of the molecular dipole.

    • NMR: Confirm absolute regiochemistry via 1 H- 15 N HMBC NMR. The N1-alkyl protons will show strong cross-peaks with the substituted carbon side of the pyrazole ring.

Protocol B: SEM-Group Transposition for Complex Pyrazoles

Mechanism & Causality: The bulky SEM group serves a dual purpose: it protects the nitrogen from unwanted side reactions during Pd-catalyzed C-H arylation, and its steric bulk directs the arylation exclusively to the C4 or C5 position. Subsequent deprotection and alkylation lock the final regiochemistry[3].

  • Protection: Treat the parent pyrazole with NaH (1.1 equiv) in DMF at 0°C, followed by dropwise addition of SEM-Cl (1.1 equiv).

  • C-H Arylation: Perform Pd-catalyzed cross-coupling at the C4 position using the desired aryl bromide.

  • Transposition/Alkylation: Treat the intermediate with the target alkyl halide. Remove the SEM group using TBAF (in THF) or TFA (in DCM).

  • Self-Validation Checkpoint:

    • LC-MS: Monitor the mass shift. The SEM group adds exactly ~130 Da. Deprotection is confirmed by a -130 Da mass shift.

    • NMR: Verify the final alkylation site via 1D NOE NMR. Irradiation of the N-alkyl group should show NOE enhancements to the adjacent C5 proton, confirming the correct regioisomer.

Protocol C: Biocatalytic N-Alkylation Cascade

Mechanism & Causality: The engineered methyltransferase (MT) active site physically constrains the pyrazole, exposing only the target nitrogen to the SAM cosubstrate. The secondary anion MT drives the reaction to completion by continuously recycling the inhibitory SAH byproduct back into SAM using a cheap haloalkane[4][5].

  • Buffer Preparation: Prepare a phosphate buffer solution (pH 7.5) containing the pyrazole substrate (2 mM), SAM/SAH (1 mol%), and the haloalkane (e.g., Iodomethane, 5 equiv). Add 2% DMSO to aid solubility.

  • Enzymatic Incubation: Add the engineered MT and the recycling anion MT (1 mol% each). Incubate at room temperature for 20–48 hours with gentle agitation.

  • Self-Validation Checkpoint:

    • HPLC: Quench an aliquot with acetonitrile and analyze via HPLC. The enzymatic reaction is highly specific; the absence of a secondary product peak in the chromatogram validates the >99:1 regioselectivity. If overall conversion is low (<50%), spike the mixture with a standard substrate to check for enzyme denaturation or product inhibition.

References

  • Fanourakis, A., et al. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." ACS Publications, 2022. 2

  • "C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition." PMC. 3

  • "Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes." D-NB.info. 4

  • "Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles." D-NB.info. 5

Sources

Troubleshooting

Process Engineering Support Center: Managing Exothermic Reactions in Pyrazole Synthesis

Welcome to the Technical Support Center for Active Pharmaceutical Ingredient (API) scale-up. This hub is designed for researchers, process chemists, and drug development professionals facing thermal management challenges...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Active Pharmaceutical Ingredient (API) scale-up. This hub is designed for researchers, process chemists, and drug development professionals facing thermal management challenges during the large-scale synthesis of pyrazole scaffolds.

Below, you will find our comprehensive troubleshooting guides, thermodynamic causality analyses, and self-validating engineering protocols.

Part 1: Core Troubleshooting & FAQs

Q1: Why does the Knorr pyrazole synthesis frequently encounter thermal runaway risks during batch scale-up? A: The classical Knorr pyrazole synthesis—the condensation of 1,3-dicarbonyl compounds with hydrazine derivatives—is a highly exothermic cascade. It involves rapid imine formation followed by cyclization and aromatization. In small-scale laboratory settings, the heat is easily dissipated through the glass walls of a flask. However, as you scale up in batch reactors, the surface-area-to-volume ratio decreases drastically. This physical limitation restricts the heat transfer rate, leading to localized "hot spots," thermal degradation, and the formation of unwanted by-products[1]. If the adiabatic temperature rise ( ΔTad​ ) exceeds the decomposition onset temperature of energetic intermediates (like hydrazines), it can trigger a catastrophic thermal runaway.

Q2: How do we quantitatively assess thermal hazards before scaling up a new pyrazole derivative? A: A self-validating safety protocol requires the integration of Process Analytical Technology (PAT) and calorimetry. Before moving to pilot scale, you must perform Differential Scanning Calorimetry (DSC) on all isolated intermediates to determine the onset temperature of decomposition ( Tonset​ ) and the energy of decomposition ( ΔHd​ )[2]. Furthermore, Reaction Calorimetry (RC1) must be used to measure the heat of reaction ( ΔHrxn​ ) under actual process conditions. This data allows you to calculate the Maximum Temperature of the Synthesis Reaction (MTSR). If the MTSR exceeds Tonset​ , the batch process is fundamentally unsafe without strict, active dosing controls.

G Start Calorimetric Assessment (DSC & RC1) Data Determine T_onset, ΔH_rxn, and MTSR Start->Data Eval MTSR vs T_onset? Data->Eval Safe Batch Dosing Control (Semi-Batch) Eval->Safe MTSR < T_onset Unsafe Continuous Flow Microreactor Eval->Unsafe MTSR > T_onset

Caption: Thermodynamic decision matrix for pyrazole scale-up engineering controls.

Q3: What is the most effective engineering control to manage exothermicity in large-scale pyrazole manufacturing? A: Transitioning from batch processing to continuous flow chemistry is the industry standard for highly exothermic syntheses[1][3]. Microreactors and continuous flow systems possess a superb surface-area-to-volume ratio, which drastically increases the overall heat transfer coefficient ( U )[4]. This allows the exothermic heat of cyclocondensation to be dissipated almost instantaneously, maintaining strictly isothermal conditions and preventing thermal degradation.

Q4: How do we handle the exothermic quenching of pyrazole synthesis mixtures? A: Quenching operations—especially in acid-catalyzed cyclizations or Vilsmeier-Haack-type formylations of pyrazoles—are highly exothermic due to the rapid neutralization and hydrolysis of reactive species. In batch, quenching must be done carefully by slowly adding the mixture to ice water to manage the exothermic release of heat and gases (e.g., HCl)[5]. In continuous flow, in-line quenching is achieved by merging the hot product stream with a coolant/quench stream in a secondary mixing T-junction equipped with an active cooling jacket, ensuring immediate thermal neutralization[3].

Part 2: Quantitative Data & Process Comparison

Understanding the thermodynamic causality behind equipment selection is critical. The table below summarizes why continuous flow architecture inherently resolves the thermal limitations of batch reactors during pyrazole synthesis.

Table 1: Heat Transfer and Thermodynamic Comparison (Batch vs. Continuous Flow)

Parameter100 L Batch ReactorMicroreactor (Continuous Flow)Causality / Impact on Pyrazole Synthesis
Surface-to-Volume Ratio < 5 m²/m³> 5,000 m²/m³A high ratio in flow enables near-instantaneous heat dissipation, preventing thermal runaway.
Heat Transfer Coefficient ( U ) 100 - 500 W/(m²·K)5,000 - 10,000 W/(m²·K)Superior heat transfer in flow systems prevents localized hot spots and thermal degradation[4].
Mixing Time Minutes to HoursMillisecondsRapid mixing in flow prevents localized stoichiometric imbalances, reducing side-reactions.
Thermal Runaway Risk High (Requires extended dosing times)Negligible (Isothermal control)Flow allows the safe processing of highly exothermic reactions without artificial dilution[2].

Part 3: Step-by-Step Methodology

Standard Operating Procedure (SOP): Telescoped Continuous Flow Knorr Pyrazole Synthesis

Objective: To safely synthesize substituted pyrazoles while maintaining isothermal conditions, eliminating the thermal runaway risks associated with batch scale-up[3]. Self-Validating Mechanism: This protocol utilizes in-line PAT (Process Analytical Technology) to monitor the exotherm. If the internal temperature deviates by >2°C from the setpoint, the system automatically triggers a bypass valve, diverting the unreacted stream to a quench tank to ensure intrinsic safety.

Step 1: Precursor Preparation & Solubilization

  • Prepare Solution A: Dissolve the 1,3-dicarbonyl compound in a suitable, degassed solvent (e.g., ethanol or 2-methyltetrahydrofuran).

  • Prepare Solution B: Dissolve the hydrazine derivative in the same solvent. Caution: Hydrazines are energetic and toxic; handle under inert atmosphere.

Step 2: System Priming & Thermal Equilibration

  • Prime the continuous flow system with pure solvent using dual high-performance liquid chromatography (HPLC) pumps.

  • Set the active cooling jacket of the micromixer and the residence time unit (RTU) to the target isothermal temperature (determined via prior DSC/RC1 analysis)[6].

Step 3: Continuous Dosing & Micromixing

  • Engage the pumps to deliver Solution A and Solution B at precisely calibrated flow rates to ensure exact 1:1 stoichiometry.

  • The streams meet at a T-mixer or static micromixer. The high mass-transfer rate ensures homogenous mixing within milliseconds, preventing localized concentration gradients.

Step 4: Residence Time & Isothermal Cyclocondensation

  • Pass the mixed stream through the reaction coil (RTU). The length and volume of the coil, combined with the total flow rate, dictate the exact residence time.

  • Causality Check: As the exothermic cyclocondensation occurs, the high surface-to-volume ratio of the coil transfers the heat immediately to the cooling jacket, preventing any adiabatic temperature rise[4].

Step 5: In-Line Exothermic Quenching

  • Merge the reactor effluent with an aqueous quench stream (e.g., dilute NaOH or brine) at a secondary cooled T-junction to neutralize any remaining acid catalysts and halt the reaction safely[3].

Step 6: Continuous Phase Separation

  • Direct the quenched biphasic mixture through an in-line membrane separator (e.g., Zaiput) to continuously isolate the organic phase containing the pure pyrazole product.

G A Precursor A (1,3-Dicarbonyl) Mixer T-Mixer / Microreactor (Rapid Mass Transfer) A->Mixer HPLC Pump A B Precursor B (Hydrazine Derivative) B->Mixer HPLC Pump B Coil Reaction Coil with Active Cooling Jacket Mixer->Coil Mixed Stream Quench In-line Quenching (Exotherm Mitigation) Coil->Quench Residence Time Met Product Pyrazole Product (Isothermal Profile) Quench->Product

Caption: Continuous flow reactor workflow for isothermal pyrazole synthesis.

References

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - MDPI. mdpi.com.
  • The Impact of Continuous Flow Technology and Collaboration between Academia and Industry - PMC. nih.gov.
  • Synthetic Development and Scale-Up of a Complex Pyrazole Fragment of Lenacapavir. acs.org.
  • An Integrated Continuous Flow Micro-Total Ultrafast Process System (μ-TUFPS)
  • Technical Support Center: Scaling Up 1H-Pyrazole-4-carbaldehyde Production - Benchchem. benchchem.com.
  • Synthesis and Properties of 3,6‐Dinitropyrazolo[4,3‐c]‐pyrazole (DNPP) Derivatives.

Sources

Optimization

Technical Support Center: Characterization of Impurities in 1H-Pyrazole-1-carboxylicacid, 5-amino-, methylester

Introduction The rigorous identification and quantification of impurities in active pharmaceutical ingredients (APIs) is a cornerstone of drug development and manufacturing, directly impacting the safety and efficacy of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The rigorous identification and quantification of impurities in active pharmaceutical ingredients (APIs) is a cornerstone of drug development and manufacturing, directly impacting the safety and efficacy of the final product. 1H-Pyrazole-1-carboxylicacid, 5-amino-, methylester is a key heterocyclic building block whose purity is critical for downstream applications. This guide provides a comprehensive technical resource for researchers, analytical scientists, and process chemists encountering challenges in the impurity profiling of this molecule. It is structured in a question-and-answer format to directly address common issues, offering not just protocols but the underlying scientific rationale for each step.

Part 1: Frequently Asked Questions (FAQs)

Q1: We've detected several unexpected peaks in the HPLC analysis of our first synthesis batch. What are the most probable impurities?

A1: The impurity profile of 1H-Pyrazole-1-carboxylicacid, 5-amino-, methylester is typically composed of three main categories: process-related impurities, isomers, and degradation products.

  • Process-Related Impurities: These are the most common and originate directly from the synthesis. The most versatile method for synthesizing 5-aminopyrazoles involves the condensation of a hydrazine derivative with a β-functionalized acrylonitrile or ester, such as (ethoxymethylene)malononitrile or a derivative of ethyl cyanoacetate. Therefore, you should suspect:

    • Unreacted Starting Materials: Residual methylhydrazine or the β-keto ester/nitrile precursor. These are typically more volatile or have significantly different polarities, making them easier to separate.

    • Reaction By-products: Incomplete cyclization or side-reactions can lead to various intermediates.

  • Isomeric Impurities: Isomers represent the most significant challenge as they share the same molecular weight as the API.

    • Regioisomers: The cyclization reaction can potentially yield the undesired regioisomer, where the carboxymethyl group is attached to the N2 position instead of N1. Distinguishing these requires advanced spectroscopic analysis, particularly 2D NMR.

  • Degradation Products: These arise from the instability of the API under certain storage or process conditions.

    • Hydrolysis Product: The methyl ester is susceptible to hydrolysis, especially in the presence of moisture or acid/base catalysts, yielding the corresponding carboxylic acid (5-amino-1H-pyrazole-1-carboxylic acid). This will have a molecular weight difference of -14 Da (loss of CH₂) and will be more polar, resulting in an earlier elution time in reversed-phase HPLC.

    • Oxidative Degradation: The amino group can be susceptible to oxidation, leading to colored impurities.

Q2: What is the best initial analytical strategy for a comprehensive impurity profile?

A2: A hyphenated LC-MS technique is the most powerful and efficient starting point. A high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap is ideal.

  • Why LC-MS? It combines the superior separation capabilities of HPLC with the mass-resolving power of MS. This allows you to simultaneously determine the retention time (a measure of polarity) and the mass-to-charge ratio (m/z) of the API and all its impurities in a single run. This data is invaluable for tentatively identifying impurities by comparing their molecular weights to those of suspected structures (e.g., starting materials, hydrolyzed acid).

Q3: How can I definitively distinguish between the desired N1-substituted product and a potential N2-substituted regioisomeric impurity?

A3: Unambiguous isomer identification is the domain of Nuclear Magnetic Resonance (NMR) spectroscopy. While they may have similar ¹H spectra, 2D NMR experiments are decisive.

  • The Key Experiment: HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away.

    • For the desired N1-isomer: You would expect to see a correlation between the protons of the methyl group (-COOCH₃) and the N1-pyrazole carbon (C5 or C3, depending on numbering). More importantly, you would look for correlations from the pyrazole ring protons to the carbons on the N1-substituent.

    • For the N2-isomer: The correlations would be different, linking the N-substituent to the N2 atom's neighboring carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can show through-space proximity. For some isomers, a NOE between the N-substituent and a specific proton on the pyrazole ring can confirm the structure.

Q4: My sample is developing a slight color over time. What could be causing this, and how can I identify the responsible impurity?

A4: Color formation in compounds with amino groups often points to oxidative degradation. The 5-amino group is an electron-donating group that can make the pyrazole ring susceptible to oxidation, potentially forming dimers or quinone-like structures.

  • Identification Strategy:

    • Stress Testing: Intentionally degrade a small sample of your material under oxidative conditions (e.g., with AIBN or H₂O₂), light exposure, and heat.

    • HPLC-DAD/MS Analysis: Analyze the stressed sample using an HPLC with a Diode Array Detector (DAD) and a mass spectrometer. The DAD will show if the new, colored impurity has a different UV-Vis absorption profile. The MS will provide its molecular weight, which can help in proposing a structure (e.g., a dimer would have a mass of 2xAPI - 2H).

    • Isolation and NMR: If the impurity is significant, it can be isolated using preparative HPLC for full structural elucidation by NMR.

Part 2: Troubleshooting & Optimization Guides

Guide 1: HPLC Method Development
  • Problem: Poor peak shape (tailing) for the main peak and impurities.

    • Causality: The basic amino group on the pyrazole can interact with acidic residual silanols on the silica-based column packing, causing tailing.

    • Troubleshooting Steps:

      • Mobile Phase pH: Ensure the mobile phase pH is buffered. A pH between 3 and 4 (using a formic acid or phosphate buffer) will protonate the amino group, improving peak shape.

      • Low-Silanol Columns: Use a modern, end-capped, high-purity silica column or one with low silanol activity.

      • Ion-Pairing Agent: If tailing persists, a small amount (0.05%) of an ion-pairing agent like trifluoroacetic acid (TFA) can be added, but this can suppress MS signals and is less desirable for LC-MS.

  • Problem: An impurity peak is co-eluting with the main API peak.

    • Causality: The impurity has a very similar polarity and structure to the API. This is common with isomers.

    • Troubleshooting Steps:

      • Change Selectivity: The goal is to alter the interaction of the analytes with the stationary phase.

      • Vary Organic Modifier: Switch from acetonitrile to methanol or vice-versa. Methanol is a better hydrogen-bond donor and can change the elution order.

      • Change Stationary Phase: Switch from a C18 to a phenyl-hexyl or a polar-embedded phase column. These offer different retention mechanisms (π-π interactions, shape selectivity) that can resolve closely related compounds.

      • Optimize Gradient: Decrease the gradient slope (i.e., make it longer and shallower) around the elution time of the API to improve resolution.

Guide 2: Mass Spectrometry Interpretation
  • Problem: I have a molecular weight for an unknown impurity from LC-MS, but I'm unsure of the structure.

    • Causality: Multiple structures can have the same molecular weight. Additional data is needed to narrow the possibilities.

    • Workflow:

      • Obtain High-Resolution Data: Use HRMS to get an accurate mass. This allows you to predict the elemental formula (e.g., C₆H₉N₃O₂).

      • Consider Plausible Changes: Compare the predicted formula to the API's formula. Is it a loss of a methyl group? Addition of oxygen? Hydrolysis?

      • Fragment the Ion (MS/MS): Perform an MS/MS experiment. The fragmentation pattern provides structural clues. For example, a loss of 31 Da often corresponds to the loss of a methoxy group (-OCH₃). Compare the fragmentation pattern of the impurity to that of the API. Isomeric impurities will often have distinct fragmentation patterns.

Part 3: Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Quantification

This protocol provides a starting point for method development.

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    Time (min) %B
    0.0 5
    20.0 70
    25.0 95
    28.0 95
    28.1 5

    | 35.0 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm (or optimal wavelength determined by UV scan).

  • Sample Preparation: Dissolve sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of ~0.5 mg/mL.

Protocol 2: Structure Elucidation by NMR
  • Sample Preparation: Isolate the impurity of interest using preparative HPLC. Dry thoroughly to remove all solvents. Dissolve ~5-10 mg of the isolated impurity in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR: Acquire a standard proton spectrum. This provides information on the number and type of protons.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. This identifies the number of unique carbons.

  • DEPT-135: This experiment helps distinguish between CH, CH₂, and CH₃ carbons.

  • 2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds), helping to map out spin systems.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is critical for piecing the structure together. It shows correlations between protons and carbons over 2-3 bonds, allowing you to connect different fragments and definitively place substituents on the pyrazole ring.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to.

Part 4: Data Presentation & Visualizations

Table 1: Potential Impurities & Key Characteristics
Impurity NameStructureMWΔ Mass from APIExpected HPLC ElutionKey NMR Signal
API 1H-Pyrazole-1-carboxylicacid, 5-amino-, methylester169.160Reference~3.8 ppm (s, 3H, -OCH₃)
Hydrolysis Product 5-Amino-1H-pyrazole-1-carboxylic acid155.13-14.03Earlier (more polar)Absence of -OCH₃ signal; presence of broad -COOH proton (>10 ppm)
N2-Isomer 2H-Pyrazole-2-carboxylicacid, 5-amino-, methylester169.160SimilarDifferent chemical shifts for ring protons; distinct HMBC correlations
Starting Material 1 Methylhydrazine46.07-123.09Much EarlierSimple, characteristic signals
Starting Material 2 e.g., Ethoxy Methylene Ethyl Cyanoacetate169.18+0.02VariesAbsence of pyrazole ring signals; presence of ethyl/ethoxy signals
Visualizations

G Figure 1: General Workflow for Impurity Characterization cluster_0 Detection & Initial Assessment cluster_1 Tentative Identification cluster_2 Confirmation & Quantification A Crude or Stressed Sample B HPLC-DAD-MS Analysis A->B C Detect Peaks > Reporting Threshold (e.g., 0.1%) B->C D Obtain Accurate Mass (HRMS) C->D Unknown Peak Found I Quantify using Validated HPLC-UV Method C->I Known Impurity E Propose Plausible Structures (Isomer, Degradant, By-product) D->E G Isolate Impurity (Preparative HPLC) E->G Structure Ambiguous F Analyze MS/MS Fragmentation Pattern F->E H Structure Elucidation (1D & 2D NMR) G->H H->I J Final Impurity Profile Report I->J G Figure 2: Decision Tree for Isomer Identification node_result node_result node_action node_action A Impurity peak detected in HPLC B Same MW as API (from LC-MS)? A->B C Different MW B->C No D Likely Isomer B->D Yes E Likely Degradant or Process Impurity C->E F Different MS/MS Fragmentation? D->F F->E No (Identical Fragmentation) G Isolate Peak (Prep HPLC) F->G Yes / Unsure H Perform 2D NMR (HMBC, NOESY) G->H I Structure Confirmed H->I

Caption: Logic for distinguishing isomeric impurities.

References

  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (n.d.). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Can. J. Chem.
  • BenchChem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.
  • Ok, S., Şen, E., & Kasımoğulları, R. (2020). H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate.
  • Raffa, D., et al. (2019). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. Available at: [Link]

  • El-Sayed, M. A.-A. (n.d.). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Journal of Advanced Scientific Research.
  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
  • ACS Publications. (2021). Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction. Journal of Medicinal Chemistry. Available at: [Link]

  • ChemBK. (2024). 5-Amino-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester.
  • Bayrak, H., et al. (n.d.). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Sharma, A. K. (2025). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Research & Reviews: Journal of Pharmaceutical Analysis.
  • SIELC Technologies. (n.d.). Separation of 5-Amino-4-(aminocarbonyl)-1H-pyrazole-3-acetic acid on Newcrom R1 HPLC column.
  • Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques.
  • Google Patents. (n.d.). CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.
  • International Journal of Pharmaceutical Research and Applications. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • Plem, S., Müller, D., & Murguía, M. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. *Advances in Chemical Engineering

Reference Data & Comparative Studies

Validation

1H NMR Structural Elucidation of Methyl 5-amino-1H-pyrazole-1-carboxylate: A Comparative Guide to Solvent Systems

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Workflow Introduction: The Analytical Challenge Methyl 5-amino-1H-pyrazole-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Workflow

Introduction: The Analytical Challenge

Methyl 5-amino-1H-pyrazole-1-carboxylate is a heavily utilized heterocyclic building block in medicinal chemistry and agrochemical development. While the rigid pyrazole core provides structural stability, the 5-amino group (-NH₂) is highly sensitive to its microenvironment. For analytical scientists, the primary challenge during ¹H NMR structural elucidation is resolving these labile -NH₂ protons, which are prone to signal broadening and rapid chemical exchange.

Rather than viewing NMR solvents merely as passive dissolution media, they must be treated as active analytical tools. This guide objectively compares the performance of three distinct solvent systems—DMSO-d₆, CDCl₃, and CD₃OD—and provides a self-validating experimental protocol to ensure absolute confidence in your structural assignments.

Comparative Performance of Deuterated Solvents

The choice of deuterated solvent dictates the visibility and integration accuracy of exchangeable protons. Below is an analysis of the causality behind solvent-induced chemical shifts for this pyrazole derivative.

Dimethyl Sulfoxide-d₆ (DMSO-d₆): The Gold Standard for Labile Protons

DMSO-d₆ is a highly polar, strong hydrogen-bond acceptor.

  • Mechanistic Causality: The oxygen atom in DMSO forms a stable hydrogen-bonding network with the -NH₂ protons of the pyrazole. This interaction drastically slows down the intermolecular proton exchange rate on the NMR timescale and decreases the electron density around the protons (deshielding).

  • Performance: The -NH₂ signal appears as a distinct, easily integrated broad singlet shifted significantly downfield to approximately 6.20 ppm.

Chloroform-d (CDCl₃): The Baseline Reference

CDCl₃ is a weakly interacting, non-polar solvent.

  • Mechanistic Causality: Without the stabilization of a strong hydrogen bond, the -NH₂ protons experience intermediate chemical exchange with trace moisture.

  • Performance: This causes the amino signal to broaden significantly, often appearing as a shallow, difficult-to-integrate hump around 4.50 ppm. However, CDCl₃ provides excellent, unperturbed baseline chemical shifts for the rigid pyrazole ring protons (H-3 and H-4).

Methanol-d₄ (CD₃OD): The Exchange Validator

Methanol-d₄ is a protic, deuterated solvent.

  • Mechanistic Causality: When dissolved in CD₃OD, the labile -NH₂ protons undergo rapid isotopic exchange with the bulk deuterium pool of the solvent, forming -ND₂.

  • Performance: Because deuterium resonates at a vastly different frequency than protium, the amino signal completely disappears from the ¹H spectrum. This is a highly effective, built-in validation tool for confirming the identity of exchangeable protons.

Quantitative Data: Comparative Chemical Shifts

The following table summarizes the expected ¹H NMR chemical shifts ( δ ) and multiplicities for methyl 5-amino-1H-pyrazole-1-carboxylate across the three evaluated solvent systems.

Note: When analyzing these spectra, trace solvent impurities (such as residual HDO) must be accounted for, as extensively documented by [1] and updated by [2].

Proton AssignmentMultiplicityCDCl₃ ( δ ppm)DMSO-d₆ ( δ ppm)CD₃OD ( δ ppm)
H-3 (Pyrazole ring) d (J ≈ 1.8 Hz)~7.45~7.55~7.50
H-4 (Pyrazole ring) d (J ≈ 1.8 Hz)~5.60~5.75~5.65
-OCH₃ (Ester) s~3.95~3.85~3.90
-NH₂ (Amine) br s~4.50~6.20N/A (Exchanged)

(Note: The strong electron-donating effect of the 5-amino group significantly shields the adjacent H-4 proton, pushing it upfield relative to a standard unsubstituted pyrazole).

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity, every NMR analysis should be treated as a self-validating system. Follow this step-by-step methodology to definitively assign the structure and confirm the presence of the amino group.

Step 1: Sample Preparation & Desiccation
  • Weigh 5–10 mg of methyl 5-amino-1H-pyrazole-1-carboxylate.

  • Causality Check: Residual water in DMSO-d₆ appears at 3.33 ppm and can broaden or shift due to hydrogen bonding, potentially obscuring the methyl ester peak (~3.85 ppm)[1]. Dry the sample under high vacuum for 2 hours prior to dissolution to eliminate trace moisture.

Step 2: Solvent Selection & Dissolution
  • Dissolve the dried sample in 0.6 mL of DMSO-d₆ to maximize the resolution of the -NH₂ peak.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Step 3: Acquisition Parameters
  • Nucleus: ¹H

  • Frequency: 400 MHz or higher (600 MHz recommended for precise J-coupling resolution of H-3/H-4).

  • Number of Scans (NS): 16 (sufficient for a 5–10 mg sample concentration).

  • Relaxation Delay (D1): 1.5 seconds to ensure complete relaxation of the methyl protons.

  • Acquire and process the spectrum (phase correction, baseline correction, and referencing to the residual DMSO pentet at 2.50 ppm).

Step 4: The "D₂O Shake" (Self-Validation)
  • After acquiring the initial spectrum in DMSO-d₆, remove the NMR tube and add 1–2 drops of heavy water (D₂O) directly to the solution.

  • Cap the tube and shake vigorously for 30 seconds.

  • Re-acquire the ¹H spectrum using the exact same parameters.

  • Validation: The labile -NH₂ peak at ~6.20 ppm will completely disappear due to deuterium exchange, unambiguously validating your assignment of the amine group.

Workflow Visualization

Below is the logical decision matrix for selecting the appropriate NMR solvent based on your specific analytical goals for methyl 5-amino-1H-pyrazole-1-carboxylate.

NMR_Workflow Start Methyl 5-amino-1H-pyrazole- 1-carboxylate Sample Goal Primary Analytical Goal? Start->Goal Goal_Structure Full Structural Elucidation Goal->Goal_Structure Goal_Exchange Confirm Labile Protons (-NH2) Goal->Goal_Exchange Solvent_DMSO Use DMSO-d6 (Strong H-Bonding) Goal_Structure->Solvent_DMSO High Polarity Needed Solvent_CDCl3 Use CDCl3 (Standard Baseline) Goal_Structure->Solvent_CDCl3 High Solubility Solvent_MeOD Use CD3OD (Deuterium Exchange) Goal_Exchange->Solvent_MeOD Result_DMSO NH2 visible at ~6.2 ppm (Sharp/Broad Singlet) Solvent_DMSO->Result_DMSO Result_CDCl3 NH2 visible at ~4.5 ppm (Broad, may overlap) Solvent_CDCl3->Result_CDCl3 Result_MeOD NH2 signal disappears (Validates assignment) Solvent_MeOD->Result_MeOD

Decision matrix for selecting NMR solvents to analyze methyl 5-amino-1H-pyrazole-1-carboxylate.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.[Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.[Link]

Sources

Comparative

13C NMR characterization of substituted pyrazoles

Unambiguous Regiochemical Assignment of Substituted Pyrazoles: A Comparative Guide to 13 C NMR Methodologies In medicinal chemistry and agrochemical development, the pyrazole ring is a ubiquitous pharmacophore. However,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Unambiguous Regiochemical Assignment of Substituted Pyrazoles: A Comparative Guide to 13 C NMR Methodologies

In medicinal chemistry and agrochemical development, the pyrazole ring is a ubiquitous pharmacophore. However, the functionalization of this heterocycle—specifically N -alkylation or arylation—frequently yields a mixture of 1,3- and 1,5-disubstituted regioisomers. Misassigning these isomers is a critical failure point that can derail Structure-Activity Relationship (SAR) campaigns. Furthermore, N -unsubstituted pyrazoles exhibit annular tautomerism, complicating baseline characterizations.

This guide objectively compares analytical methodologies—from standard 1D 13 C NMR to orthogonal 2D heteronuclear correlation and DFT-assisted computational methods. By understanding the causality behind these techniques, researchers can establish a self-validating system for the unambiguous characterization of substituted pyrazoles.

The Mechanistic Challenge: Tautomerism and Regiochemistry

In solution, N -unsubstituted pyrazoles undergo rapid prototropic exchange between the N1 and N2 atoms. On the NMR timescale at room temperature, this fast exchange often averages the signals of C3 and C5, masking the true structural asymmetry. In the solid state, CP/MAS 13 C NMR reveals that typically only one pyrazole tautomer is present, whereas in solution, the exchange must be slowed (e.g., via solvent choice or low temperatures) to observe distinct signals 1[1].

Conversely, when pyrazoles are N -substituted, the tautomerism is "frozen," but the reaction typically yields a mixture of regioisomers. Because the electronic environment of C3 and C5 can be remarkably similar, distinguishing a 1,3-isomer from a 1,5-isomer requires orthogonal analytical techniques that map both through-bond connectivity and through-space geometry.

Comparative Analysis of Analytical Methodologies

To objectively evaluate the best approach for pyrazole characterization, the table below compares the diagnostic performance of standard and advanced techniques.

Analytical TechniquePrimary ApplicationDiagnostic Performance & AccuracyLimitations
1D 13 C / 1 H NMR Rapid structural screening.Low : Cannot reliably differentiate 1,3- vs 1,5-isomers without empirical reference data.Fails in complex tautomeric mixtures; susceptible to solvent-induced shift variations.
Solid-State CP/MAS NMR Tautomer identification.High : Successfully freezes tautomeric exchange to reveal the exact solid-state structure 1[1].Requires specialized hardware; broad linewidths obscure fine J -couplings.
2D NMR (HMBC + NOESY) Unambiguous regiochemical assignment.Very High : The industry standard. Provides orthogonal through-bond and through-space validation 2[2].Requires higher sample concentrations; NOE signals can be weak for distant substituents.
DFT-GIAO Calculation Resolving ambiguous NMR data.Very High : Predicts 13 C shifts with < 2.0 ppm MAE to match experimental data 3[3].Computationally expensive; highly dependent on accurate conformational sampling.
Quantitative 13 C NMR Data Summary

The C4 carbon is highly shielded (typically 103–107 ppm), while the C3 and C5 carbons are strongly deshielded (131–152 ppm) due to their proximity to the nitrogen atoms 4[4].

Carbon PositionTypical Shift (ppm)Multiplicity / CouplingCausality / Electronic Environment
C4 103.9 – 106.8Doublet ( 1JCH​≈175 Hz)Highly shielded due to resonance electron donation from N1 and N2.
C3 131.5 – 152.2Doublet ( 1JCH​≈185 Hz)Deshielded by adjacent electronegative sp 2 nitrogen (N2).
C5 131.5 – 152.2Doublet ( 1JCH​≈185 Hz)Deshielded by adjacent sp 3 nitrogen (N1); shift varies with N-alkylation.

The Orthogonal 2D NMR Strategy (The Gold Standard)

To establish a self-validating system, a scientist must never rely on a single 2D experiment. The causality of the assignment relies on the intersection of HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy). Orthogonal 2D NMR techniques, validated by X-ray crystallography, are essential for determining the exact regiochemistry of N1-substituted pyrazoles 2[2].

PyrazoleAssignment Start N-Alkylated Pyrazoles Regioisomer Mixture NMR1D 1D 13C / 1H NMR Identify C4 (~105 ppm) C3/C5 (~130-150 ppm) Start->NMR1D NOESY 2D NOESY (Through-Space) NMR1D->NOESY HMBC 2D HMBC (Through-Bond) NMR1D->HMBC Isomer13 1,3-Disubstituted NOE: N-Alkyl to C5-H HMBC: N-Alkyl to C5 (CH) NOESY->Isomer13 N-R ↔ C5-H Isomer15 1,5-Disubstituted NOE: N-Alkyl to C5-R HMBC: N-Alkyl to C5 (C-q) NOESY->Isomer15 N-R ↔ C5-Subst HMBC->Isomer13 3J N-R to C5 HMBC->Isomer15 3J N-R to C5

Workflow for unambiguous regiochemical assignment of N-substituted pyrazoles using 2D NMR.

Experimental Protocol: Self-Validating NMR Workflow

This step-by-step methodology ensures high-fidelity data acquisition, explaining the specific reasoning behind each parameter to prevent misinterpretation.

Step 1: Sample Preparation & Solvent Selection

  • Action : Dissolve 15–20 mg of the purified pyrazole in 0.6 mL of dry DMSO- d6​ .

  • Causality : For N -H pyrazoles, DMSO strongly hydrogen-bonds with the pyrazole N-H, drastically slowing the prototropic exchange rate compared to CDCl 3​ . This prevents signal averaging and allows the observation of distinct tautomeric signals at room temperature 1[1].

Step 2: 1D 13 C NMR Acquisition

  • Action : Acquire a standard 1D 13 C spectrum with a relaxation delay (D1) of at least 2–3 seconds.

  • Causality : Pyrazole quaternary carbons (C3/C5 in highly substituted analogs) lack attached protons, leading to long T1​ relaxation times. A longer D1 ensures accurate integration and sufficient signal-to-noise ratio. Identify the highly shielded C4 carbon (~105 ppm) to establish the baseline pyrazole ring shifts 4[4].

Step 3: 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Action : Run a multiplicity-edited HSQC optimized for 1JCH​=145 Hz (aliphatic) and 185 Hz (aromatic).

  • Causality : This immediately distinguishes protonated pyrazole carbons (C3/C5 or C4) from quaternary substituted carbons, filtering out structural ambiguity before long-range correlation analysis.

Step 4: 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Action : Optimize the HMBC delay for a long-range coupling constant of nJCH​=8 Hz.

  • Causality : The N -alkyl protons (e.g., N -CH 3​ ) exhibit a strong 3J coupling to C5, but negligible 4J or 5J coupling to C3. Tracing the cross-peak from the N -substituent to the 131–152 ppm range unambiguously identifies the C5 carbon 2[2].

Step 5: 2D NOESY / ROESY (Through-Space Correlation)

  • Action : Acquire a NOESY spectrum with a mixing time ( τm​ ) of 300–500 ms. For mid-sized molecules (~1000 Da), use ROESY instead.

  • Causality : Small molecules tumble rapidly in solution, which can lead to zero or positive NOEs. A carefully chosen mixing time allows NOE buildup without spin diffusion artifacts. The N -substituent must show an NOE cross-peak to the moiety attached to C5, providing orthogonal, through-space validation of the HMBC assignment.

Step 6: DFT-GIAO Validation (For Ambiguous Cases)

  • Action : Optimize the geometries of both potential regioisomers using B3LYP/6-31G(d,p) and calculate the NMR shielding tensors using the GIAO method.

  • Causality : When experimental NOE/HMBC data is obscured by overlapping signals, comparing the experimental 13 C shifts to the calculated shifts (looking for a Mean Absolute Error < 2.0 ppm) provides a definitive computational tie-breaker when experimental data is ambiguous. Density Functional Theory (DFT) simulations provide a robust computational alternative to predict 13 C NMR shifts 3[3].

References

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. 1

  • NEW PYRAZOLE DERIVATIVES WITH POTENTIAL LOCAL ANESTHETIC ACTIVITY. Revue Roumaine de Chimie.4

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry. 2

  • Design, characterization and quantum chemical computations of a novel series of pyrazoles derivatives with potential anti-proinflammatory response. Arabian Journal of Chemistry. 3

Sources

Validation

The Unambiguous Answer: Why X-ray Crystallography Reigns Supreme

A Senior Application Scientist's Guide to the X-ray Crystallography of 5-Aminopyrazole Derivatives For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the X-ray Crystallography of 5-Aminopyrazole Derivatives

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of a molecule is paramount. The 5-aminopyrazole scaffold is a cornerstone in medicinal chemistry, forming the basis for a multitude of compounds with diverse biological activities, including kinase inhibitors, anticancer agents, and antimicrobials.[1][2] The spatial arrangement of atoms, bond lengths, and intermolecular interactions dictated by its crystal structure are critical determinants of a compound's efficacy, stability, and bioavailability.

This guide provides an in-depth exploration of single-crystal X-ray crystallography as the definitive method for elucidating the atomic-resolution structure of 5-aminopyrazole derivatives. We will dissect the experimental workflow from crystal growth to final structure validation, compare its capabilities with alternative analytical techniques, and offer field-proven insights to navigate common challenges.

While a suite of analytical techniques is essential for characterizing a new chemical entity, each provides a different piece of the puzzle. For determining the definitive three-dimensional structure of a molecule in its solid state, single-crystal X-ray crystallography is the gold-standard analytical technique.[3]

A Comparative Overview of Analytical Techniques:

Technique Information Provided Strengths for 5-Aminopyrazoles Limitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and intermolecular interactions in the solid state.[3][4]Provides an unambiguous, high-resolution structural model, crucial for structure-activity relationship (SAR) studies and computational modeling.[5][6][7]Requires a high-quality single crystal, which can be challenging to grow.
NMR Spectroscopy (¹H, ¹³C, etc.) Information on the chemical environment, connectivity, and conformation of atoms in solution.[8][9]Essential for confirming the chemical structure and constitution in the solution phase, which is often biologically relevant.[10][11]Provides an average structure in solution; does not give precise bond lengths or crystal packing information.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition (HRMS), aiding in formula confirmation.[10][12]Confirms the identity and purity of the synthesized compound.Provides no information on the 3D spatial arrangement of atoms.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., N-H, C=O).[8][13]A quick and simple method to verify the presence of key functional groups like the amino group.Offers limited information on the overall molecular structure and connectivity.
Computational Modeling (e.g., DFT) Predicts optimized molecular geometry, electronic properties, and interaction energies.[14]Complements experimental data, helps rationalize observed conformations, and can guide synthetic efforts.The accuracy of the model is dependent on the level of theory and basis set used; it is a prediction, not a direct measurement.

The following diagram illustrates the logical relationship between these techniques in the structural elucidation process.

cluster_synthesis Synthesis & Initial Characterization cluster_crystallography Definitive Structure Determination cluster_validation Validation & Application Synthesis Synthesis of 5-Aminopyrazole Derivative Purity Purity & Identity (MS, Elemental Analysis) Synthesis->Purity Confirmation Functional_Groups Functional Groups (IR Spectroscopy) Synthesis->Functional_Groups Verification Connectivity Connectivity in Solution (NMR Spectroscopy) Synthesis->Connectivity Elucidation XRay Single-Crystal X-ray Crystallography Connectivity->XRay Provides Material For Computational Computational Validation (DFT Calculations) XRay->Computational Experimental Basis For SAR Structure-Activity Relationship (SAR) XRay->SAR Informs Design

Caption: Workflow comparing X-ray crystallography with complementary techniques.

The Crystallography Workflow: From Powder to Publication

Achieving a high-quality crystal structure is a systematic process. Each step is critical for a successful outcome, building a self-validating system where the quality of the result is confirmed at each stage.

A Step 1: Crystal Growth (Recrystallization) B Step 2: Crystal Mounting & Data Collection A->B High-Quality Single Crystal C Step 3: Data Processing (Integration & Scaling) B->C Diffraction Images D Step 4: Structure Solution (Solving the Phase Problem) C->D Reflection File (hkl) E Step 5: Structure Refinement (Model Optimization) D->E Initial Atomic Model F Step 6: Validation & Analysis (CIF generation) E->F Refined Structure

Caption: The experimental workflow for single-crystal X-ray diffraction.

PART 1: Crystal Growth — The Foundation of a Good Structure

The entire experiment hinges on obtaining a single, well-ordered crystal, free of significant defects. For 5-aminopyrazole derivatives, which are typically solid organic compounds, recrystallization is the primary method.[15] The choice of solvent is paramount and depends on the specific derivative's polarity.[15]

Common Crystallization Protocols:

  • Slow Solvent Evaporation:

    • Principle: The compound is dissolved in a suitable volatile solvent to create a near-saturated solution. As the solvent slowly evaporates, the solution becomes supersaturated, promoting gradual crystal nucleation and growth.

    • Methodology:

      • Dissolve the compound in a minimal amount of a volatile solvent (e.g., acetone, ethyl acetate) at room temperature.[16]

      • Loosely cover the container (e.g., with perforated parafilm) to slow the evaporation rate.

      • Allow the setup to stand undisturbed for several days to weeks.

    • Expertise: This method is ideal for compounds that are highly soluble. The slow rate encourages the formation of larger, more ordered crystals compared to rapid precipitation.

  • Cooling Crystallization (Single Solvent):

    • Principle: This technique exploits the lower solubility of the compound in a given solvent at colder temperatures.

    • Methodology:

      • Dissolve the compound in the minimum amount of a suitable solvent at an elevated temperature (e.g., boiling point).[15]

      • If impurities are present, perform a hot filtration.[16]

      • Allow the solution to cool slowly to room temperature. Insulating the flask can promote larger crystal growth.[16]

      • Further cool the solution in an ice bath or refrigerator to maximize the yield.[15][16]

    • Expertise: Slow cooling is crucial. Rapid cooling can lead to the formation of many small crystallites or even "oiling out," where the compound separates as a liquid phase instead of a solid.[15]

  • Anti-Solvent Addition/Vapor Diffusion:

    • Principle: The compound is dissolved in a "good" solvent, and a miscible "anti-solvent" (in which the compound is poorly soluble) is introduced slowly. This gradually lowers the compound's solubility, inducing crystallization.

    • Methodology (Direct Addition):

      • Dissolve the compound in a minimal amount of a "good" solvent (e.g., ethanol, DMF).

      • Slowly add the "anti-solvent" (e.g., water, hexane) dropwise until the solution becomes faintly turbid.[15]

      • Gently warm the solution until it becomes clear again, then allow it to cool slowly.[15]

    • Expertise: Vapor diffusion is a more controlled version of this. The anti-solvent is placed in an outer, sealed chamber and its vapor slowly diffuses into the inner chamber containing the compound solution, ensuring a very gradual change in solvent composition.

PART 2: Data Collection and Processing

Once a suitable crystal is obtained, it is mounted and placed in an X-ray diffractometer.[3] For small organic molecules, a Molybdenum X-ray source (wavelength ~0.71 Å) is commonly used.[17] The crystal is rotated in the X-ray beam, and a series of diffraction images are collected on a detector.[3][18]

  • Data Processing: Specialized software is used to process these images.

    • Indexing: The diffraction spots are used to determine the unit cell parameters (the dimensions of the repeating crystal lattice) and the crystal's symmetry (space group).

    • Integration: The intensity of each diffraction spot is measured.[18] This is the most critical data extraction step.

    • Scaling and Merging: Data from multiple images are scaled and merged to create a single, comprehensive reflection file.

PART 3: Structure Solution and Refinement

This is the computational heart of the process, where the diffraction data is translated into a 3D atomic model.

  • The Phase Problem: The diffraction pattern provides the intensities (amplitudes) of the scattered X-rays, but the phase information is lost. Solving the "phase problem" is the key to generating an initial electron density map. For small molecules like 5-aminopyrazoles, this is typically achieved using mathematical algorithms known as direct methods .[3]

  • Structure Refinement: The initial model derived from direct methods is a good approximation but requires optimization. Refinement is an iterative process that adjusts the atomic positions and other parameters to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data.[3]

    • Trustworthiness: For organic molecules, it is crucial to maintain realistic molecular geometry. This is often achieved by applying restraints on bond lengths and angles during refinement, ensuring the final model is chemically sensible.[19]

PART 4: Validation and Analysis

The final refined structure must be rigorously validated to ensure its quality and accuracy. Key metrics include:

  • R-factors (R1, Rwp): These are residual factors that measure the agreement between the observed and calculated data. Lower values indicate a better fit.

  • Goodness-of-Fit (Goof): A value close to 1.0 suggests a good refinement model.

  • Difference Electron Density Map: This should be largely featureless, indicating that all atoms have been correctly located.

The final output is a Crystallographic Information File (CIF) , which contains all the information about the crystal structure, including atomic coordinates, bond lengths, angles, and experimental details.

Comparative Data: The Impact of Substitution on Crystal Structure

To illustrate the power of X-ray crystallography, the table below presents hypothetical but realistic data for two different 5-aminopyrazole derivatives. This comparison highlights how a simple change in a substituent can influence key structural parameters.

Parameter Derivative A (4-cyano-substituted) Derivative B (4-benzoyl-substituted) Significance of Comparison
Crystal System MonoclinicOrthorhombicDifferent substituents can lead to entirely different crystal packing symmetries.
Space Group P2₁/cPca2₁Reflects the underlying symmetry of the molecular arrangement in the crystal.
Unit Cell (a, b, c) 8.1 Å, 12.3 Å, 9.5 Å10.5 Å, 7.8 Å, 15.2 ÅThe size and shape of the repeating unit in the crystal lattice are directly affected by molecular size and shape.
Unit Cell (β) 98.5°90°A non-90° angle is characteristic of the monoclinic system.
R1 factor 0.0450.051Both values indicate a good quality refinement.
Key Dihedral Angle C-C-C=O: 175.2°C-C-C=O: 35.8°The bulky benzoyl group in Derivative B causes a significant twist relative to the pyrazole ring, which can impact receptor binding.
H-Bonding Motif Amine-Nitrile (N-H···N) linear chainAmine-Carbonyl (N-H···O) dimerThe nature of the substituent dictates the primary intermolecular interactions, influencing properties like melting point and solubility.

This comparative data, obtainable only through X-ray crystallography, is invaluable for understanding how structural modifications impact solid-state properties and intermolecular interactions, which are central to drug design and materials science.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives.
  • Schmidt, M. U., et al. (2015). Towards solution and refinement of organic crystal structures by fitting to the atomic pair distribution function. IUCr Journals.
  • Benchchem. (2025). Recrystallization techniques for purifying pyrazole compounds.
  • David, W. I. F., et al. (n.d.). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. PMC.
  • Rigaku. (n.d.). About Small Molecule X-ray Crystallography.
  • University of Montana. (n.d.). Small Molecule X-Ray Diffraction Facility.
  • IntechOpen. (2016). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives.
  • El-Gazzar, A. R. B. A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals.
  • Kumar, D., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC.
  • Hassan, A. S., et al. (n.d.). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. PMC.
  • Hassan, A. S., et al. (2014). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. MDPI.
  • University of Toronto. (n.d.). X-ray Data Collection Course.
  • Popa, M., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC.
  • ResearchGate. (n.d.). The crude ¹H‐NMR spectroscopy of 5‐amino‐4‐thiocyanato‐1H‐pyrazole 1a.
  • PubMed. (2021). Synthesis of novel antioxidant and antitumor 5-aminopyrazole derivatives, 2D/3D QSAR, and molecular docking.
  • Durham University. (n.d.). Organic Structure Solution.
  • Harris, K. D. M. (n.d.). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy.
  • PubMed. (2014). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives.
  • Semantic Scholar. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.
  • Alnajjar, R. A., & Gheath, A. H. (2014). Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research, 6(7), 1426-1431.
  • MDPI. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds.
  • PMC. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review.
  • ResearchGate. (n.d.). The synthesis route of 5-aminopyrazole derivatives 2a–g.
  • PMC. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.).
  • The Biochemist - Portland Press. (2021). A beginner's guide to X-ray data processing.
  • Harris, K. D. M., et al. (1996). Crystal Structure Solution from Powder X-ray Diffraction Data: The Development of Monte Carlo Methods To Solve the Crystal Structure of the γ-Phase of 3-Chloro-trans-cinnamic Acid. ACS Publications.
  • Excillum. (n.d.). Small molecule crystallography.
  • ACS Omega. (n.d.). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations.
  • Arabian Journal of Chemistry. (2022). Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents.
  • Beilstein Journals. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.
  • ResearchGate. (2026). Approaches towards the synthesis of 5-aminopyrazoles.
  • IISc. (n.d.). X-ray crystallographic investigations of some analgetic pyrazole derivatives and their crystalline complexes.
  • Oriental Journal of Chemistry. (n.d.). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity.
  • ResearchGate. (n.d.). Synthetical methodologies for (a) 5-aminopyrazoles and (b) 4-aminopyrazoles.
  • Taylor & Francis. (2023). Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine.

Sources

Comparative

A Comparative Guide to the Synthetic Routes of Aminopyrazoles: A Senior Application Scientist's Perspective

Introduction: The Enduring Significance of Aminopyrazoles in Modern Chemistry The aminopyrazole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the core of numerous blockbuster drugs and prom...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance of Aminopyrazoles in Modern Chemistry

The aminopyrazole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the core of numerous blockbuster drugs and promising clinical candidates.[1][2] Its prevalence stems from its ability to act as a versatile pharmacophore, capable of engaging in a wide array of biological interactions. The synthesis of these crucial heterocycles has been a subject of intense research, leading to the development of several distinct and powerful synthetic strategies. This guide provides a comparative analysis of the most prominent synthetic routes to aminopyrazoles, offering insights into their mechanisms, practical applications, and relative merits. We will delve into the causality behind experimental choices, providing a trustworthy and authoritative resource for researchers, scientists, and drug development professionals.

Route 1: The Workhorse of Aminopyrazole Synthesis - Cyclocondensation of β-Ketonitriles with Hydrazines

The reaction between β-ketonitriles and hydrazines is arguably the most versatile and widely employed method for the synthesis of 5-aminopyrazoles.[3][4][5][6] This venerable reaction has stood the test of time due to its reliability, broad substrate scope, and generally good yields.

Reaction Mechanism and Rationale

The reaction proceeds through a well-established two-step mechanism.[4][5] First, the more nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the β-ketonitrile, leading to the formation of a hydrazone intermediate. This is a classic condensation reaction. The subsequent and often rate-determining step involves an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the nitrile carbon. Tautomerization of the resulting intermediate then furnishes the aromatic 5-aminopyrazole ring.

Beta-Ketonitrile_Route cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product beta-ketonitrile β-Ketonitrile hydrazone Hydrazone Intermediate beta-ketonitrile->hydrazone Nucleophilic Attack hydrazine Hydrazine hydrazine->hydrazone aminopyrazole 5-Aminopyrazole hydrazone->aminopyrazole Intramolecular Cyclization & Tautomerization

Figure 1: General workflow for the synthesis of 5-aminopyrazoles from β-ketonitriles.

Regioselectivity: A Critical Consideration

When using monosubstituted hydrazines, the issue of regioselectivity arises, as two isomeric products (3-amino- and 5-aminopyrazoles) can be formed.[4][5] The outcome is dictated by which nitrogen atom of the hydrazine initiates the attack and which one participates in the cyclization. Generally, the reaction of monosubstituted hydrazines with β-ketonitriles under neutral or acidic conditions favors the formation of 5-aminopyrazoles.[4] This is attributed to the initial attack of the more nucleophilic, unsubstituted nitrogen atom on the carbonyl group.

Experimental Protocol: Synthesis of 5-Amino-3-aryl-1H-pyrazoles

The following is a general and robust protocol that can be adapted for a variety of substrates.[5]

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-ketonitrile (1 equivalent) in ethanol.

  • Hydrazine Addition: To the solution, add hydrazine hydrate or the desired substituted hydrazine (1-1.2 equivalents).

  • Reaction: The reaction mixture is then typically stirred at room temperature or heated to reflux.

  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled, and the product is typically isolated by filtration or extraction after removal of the solvent under reduced pressure.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Route 2: Leveraging Unsaturation - Condensation of α,β-Unsaturated Nitriles with Hydrazines

An alternative and powerful approach to aminopyrazoles involves the reaction of hydrazines with α,β-unsaturated nitriles, also known as alkylidenemalononitriles.[3][7] This method offers a different entry point to the pyrazole core and can provide access to substitution patterns that may be difficult to achieve via the β-ketonitrile route.

Mechanism and Regiocontrol: A Tale of Two Pathways

The reaction of a monosubstituted hydrazine with an alkoxyacrylonitrile can lead to either a 3-aminopyrazole or a 5-aminopyrazole, depending on the reaction conditions.[8] This dichotomy is a beautiful illustration of kinetic versus thermodynamic control.

  • Kinetic Control (Favoring 3-Aminopyrazoles): Under basic conditions and at low temperatures (e.g., 0 °C), the reaction is under kinetic control. The initial Michael addition of the hydrazine is followed by a rapid cyclization, which "traps" the 3-substituted pyrazole isomer.[8]

  • Thermodynamic Control (Favoring 5-Aminopyrazoles): In contrast, neutral conditions and elevated temperatures allow for the equilibration of the Michael adducts. This leads to the formation of the more thermodynamically stable 5-substituted product.[8]

Unsaturated_Nitrile_Route cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products unsaturated_nitrile α,β-Unsaturated Nitrile michael_adduct michael_adduct unsaturated_nitrile->michael_adduct Michael Addition hydrazine Monosubstituted Hydrazine hydrazine->michael_adduct kinetic Kinetic Control (Base, 0°C) michael_adduct->kinetic thermodynamic Thermodynamic Control (Neutral, 70°C) michael_adduct->thermodynamic 3-aminopyrazole 3-Aminopyrazole kinetic->3-aminopyrazole Fast Cyclization 5-aminopyrazole 5-Aminopyrazole thermodynamic->5-aminopyrazole Equilibration & Cyclization

Figure 2: Regiocontrol in the synthesis of aminopyrazoles from α,β-unsaturated nitriles.

Experimental Protocol: Selective Synthesis of 3- or 5-Substituted Aminopyrazoles

The following protocols are based on the work of Fandrick et al. and demonstrate the principle of kinetic and thermodynamic control.[8]

Kinetic Conditions (for 3-Aminopyrazoles):

  • To a solution of the alkoxyacrylonitrile in ethanol at 0 °C, add sodium ethoxide (2 equivalents) over 45-60 minutes.

  • Add the monosubstituted hydrazine to the reaction mixture at 0 °C.

  • Stir the reaction at 0 °C for 2-3 hours.

  • Isolate and purify the 3-aminopyrazole product.

Thermodynamic Conditions (for 5-Aminopyrazoles):

  • To a solution of the alkoxyacrylonitrile in a suitable solvent, add the monosubstituted hydrazine.

  • Heat the reaction mixture to 70 °C for 14 hours.

  • Cool the reaction and isolate and purify the 5-aminopyrazole product.

Route 3: An Unconventional Entry - Synthesis from Isoxazoles

A less common but nonetheless elegant route to 3-(5)-aminopyrazoles utilizes isoxazoles as starting materials.[4][9] This method proceeds via a ring-opening/ring-closing cascade and can be particularly useful when the corresponding β-ketonitriles are unstable or difficult to access.

Mechanism: A Ring Transformation

The synthesis of aminopyrazoles from isoxazoles involves the treatment of the isoxazole with hydrazine.[4][9] The reaction can proceed in one or two steps. In the one-step procedure, heating the isoxazole with hydrazine in a solvent like DMSO leads to a ring-opening to form a β-ketonitrile intermediate in situ, which then undergoes the standard cyclocondensation to yield the aminopyrazole.[4] The two-step procedure involves the initial deprotonation of the isoxazole to generate the β-ketonitrile, which is then reacted with hydrazine in a separate step.[4]

Isoxazole_Route cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product isoxazole Isoxazole beta-ketonitrile_in_situ β-Ketonitrile (in situ) isoxazole->beta-ketonitrile_in_situ Ring Opening hydrazine Hydrazine hydrazine->beta-ketonitrile_in_situ aminopyrazole 3-(5)-Aminopyrazole beta-ketonitrile_in_situ->aminopyrazole Cyclocondensation

Figure 3: Synthesis of aminopyrazoles via isoxazole ring transformation.

Experimental Protocol: Hydrazinolysis of Isoxazoles

The following is a general procedure for the one-step synthesis of 3-(5)-aminopyrazoles from isoxazoles.[4]

  • In a suitable reaction vessel, dissolve the isoxazole in DMSO.

  • Add hydrazine to the solution.

  • Heat the reaction mixture to 90 °C.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and perform an appropriate aqueous work-up.

  • Isolate and purify the aminopyrazole product.

Comparative Analysis of Synthetic Routes

To facilitate a direct comparison, the key features of the discussed synthetic routes are summarized in the table below.

Featureβ-Ketonitrile Routeα,β-Unsaturated Nitrile RouteIsoxazole Route
Position of Amino Group Primarily 5-amino3-amino or 5-amino (condition dependent)3(5)-amino
Key Precursors β-Ketonitrilesα,β-Unsaturated NitrilesIsoxazoles
Regiocontrol Can be an issue with substituted hydrazinesExcellent (kinetic vs. thermodynamic)Generally leads to a single product or tautomeric mixture
Reaction Conditions Generally mild to moderate (RT to reflux)Requires specific temperature and base control for selectivityOften requires elevated temperatures
Substrate Scope Very broadBroadDependent on isoxazole availability
Advantages Versatile, reliable, widely usedExcellent regiocontrol, access to 3-aminopyrazolesGood for substrates where β-ketonitriles are unstable
Disadvantages Regioselectivity can be challengingRequires careful control of reaction conditionsPrecursor availability can be a limitation

Conclusion: Selecting the Optimal Synthetic Strategy

The choice of the most appropriate synthetic route to a desired aminopyrazole is a multifactorial decision that depends on the target substitution pattern, the availability of starting materials, and the desired level of regiocontrol. The cyclocondensation of β-ketonitriles remains the go-to method for the synthesis of a wide variety of 5-aminopyrazoles due to its robustness and versatility. For the selective synthesis of 3-aminopyrazoles , the reaction of α,β-unsaturated nitriles under kinetic control offers a powerful and elegant solution. The isoxazole route , while less common, provides a valuable alternative when traditional precursors are problematic.

Ultimately, a thorough understanding of the mechanisms and nuances of each synthetic pathway empowers the medicinal and process chemist to make informed decisions, leading to the efficient and successful synthesis of these vital heterocyclic compounds.

References

  • Approaches towards the synthesis of 5-aminopyrazoles - PMC. (2011, February 9). National Center for Biotechnology Information. [Link]

  • Selected Electrosynthesis of 3-Aminopyrazoles from α,β-Alkynic Hydrazones and Secondary Amines. (2024, April 11). The Journal of Organic Chemistry. [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.). SCIRP. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Solid-Phase Synthesis of 5-Substituted Amino Pyrazoles. (2005, May 17). ACS Combinatorial Science. [Link]

  • Eco-friendly and Practical Synthesis of 3-Aminopyrazoles in Water. (2025, January 2). Letters in Organic Chemistry. [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (n.d.). DOI. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC. (2018, January 25). National Center for Biotechnology Information. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2026, January 8). ResearchGate. [Link]

  • Organocatalytic Dearomatization of 5-Aminopyrazoles: Synthesis of 4-Hydroxypyrazolines. (2024, July 11). The Journal of Organic Chemistry. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Highly facile and regio-selective synthesis of pyrazolo[1,5-a]pyrimidines via reactions of 1,2-allenic ketones with aminopyrazoles. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. (2026, February 11). RSC Publishing. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024, August 16). Beilstein Journals. [Link]

  • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. (2025, January 17). MDPI. [Link]

  • Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines. (2021, May 6). The Journal of Organic Chemistry. [Link]

  • Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones. (2019, March 4). Organic Letters. [Link]

  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2025, May 6). RSC Publishing. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI. [Link]

Sources

Validation

A Comparative Guide to Validating N-Alkylated Pyrazole Isomer Structure Using NOESY

For researchers in medicinal chemistry and materials science, the unambiguous structural determination of N-alkylated pyrazole isomers is a critical step that dictates biological activity and material properties. The reg...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in medicinal chemistry and materials science, the unambiguous structural determination of N-alkylated pyrazole isomers is a critical step that dictates biological activity and material properties. The regioselectivity of N-alkylation on an unsymmetrical pyrazole ring often yields a mixture of isomers, such as 1,3- and 1,5-disubstituted products, which can possess nearly identical physicochemical properties, making their differentiation a significant analytical challenge.[1] This guide provides an in-depth, experience-driven comparison of Nuclear Overhauser Effect Spectroscopy (NOESY) with other common analytical techniques, establishing NOESY as a decisive tool for validating these isomeric structures in solution.

The Core Challenge: Distinguishing Proximity from Connectivity

The fundamental difficulty in assigning the correct structure to N-alkylated pyrazole isomers lies in the limitations of standard 1D and 2D NMR techniques that probe through-bond connectivity. While techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are powerful for mapping out the carbon skeleton and proton-carbon connections, they can be ambiguous in distinguishing between regioisomers where the alkyl group is attached to one of two different nitrogen atoms.[2][3]

This is where the Nuclear Overhauser Effect (NOE) becomes an indispensable tool. The NOE is a phenomenon of through-space dipolar coupling between nuclear spins.[4] In essence, it allows for the detection of protons that are close to each other in space (typically < 5 Å), irrespective of whether they are connected through chemical bonds.[5][6] This ability to map spatial proximity is the key to differentiating N-alkylated pyrazole isomers.

The Decisive Power of NOESY

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR experiment that maps these through-space correlations.[5] For an N-alkylated pyrazole, the diagnostic NOE correlations are those between the protons of the N-alkyl group and the protons on the pyrazole ring. The presence or absence of a specific cross-peak in the NOESY spectrum provides definitive evidence for one isomer over the other.

Consider the two possible regioisomers of an N-alkylated pyrazole:

  • 1,3-Isomer: The alkyl group at the N1 position is in close spatial proximity to the proton at the C5 position of the pyrazole ring.

  • 1,5-Isomer: The alkyl group at the N1 position is in close spatial proximity to the proton at the C3 position of the pyrazole ring.

Therefore, a NOESY experiment will show a cross-peak between the N-alkyl protons and the C5-H for the 1,3-isomer, and a cross-peak between the N-alkyl protons and the C3-H for the 1,5-isomer.[7] This provides an unambiguous assignment of the isomeric structure.

G cluster_13 1,3-Isomer cluster_15 1,5-Isomer 1,3-Structure N-Alkyl group is spatially close to C5-H 1,3-NOESY NOESY cross-peak observed between N-Alkyl-H and C5-H 1,3-Structure->1,3-NOESY leads to 1,5-Structure N-Alkyl group is spatially close to C3-H 1,5-NOESY NOESY cross-peak observed between N-Alkyl-H and C3-H 1,5-Structure->1,5-NOESY leads to

Caption: Differentiating Isomers with NOESY.

A Comparative Analysis of Structural Elucidation Techniques

While NOESY is a powerful tool, it is essential to understand its advantages and limitations in the context of other available analytical methods.

TechniquePrincipleAdvantagesLimitations
NOESY Through-space ¹H-¹H correlation (< 5 Å)Unambiguous determination of solution-state structure and stereochemistry.[8]Can be time-consuming; requires careful parameter optimization.[9]
HMBC Through-bond ¹H-¹³C correlation (2-3 bonds)Excellent for mapping carbon skeleton connectivity.Can be ambiguous for distinguishing N-alkylation sites due to similar bond distances.[10]
X-ray Crystallography Diffraction of X-rays by a single crystalProvides definitive solid-state structure.[11]Requires a high-quality single crystal, which can be difficult to obtain.[11] The solid-state structure may not represent the solution-state conformation.

Experimental Protocol: A Step-by-Step Guide to a Decisive NOESY Experiment

Acquiring high-quality, interpretable NOESY data requires meticulous attention to detail in both sample preparation and experimental setup.

Caption: NOESY Experimental Workflow.

Part 1: Sample Preparation

  • Solvent Selection: Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the sample is fully soluble.[12]

  • Concentration: An optimal concentration is typically around 10-20 mg/mL.[9][12]

  • Purity: The sample should be free of paramagnetic impurities, such as dissolved oxygen and metal ions, as these can significantly shorten relaxation times and quench the NOE effect.[13] Degassing the sample by the freeze-pump-thaw method is recommended for optimal results.[14]

  • NMR Tube: Use a high-quality NMR tube to ensure good magnetic field homogeneity.[12][15]

Part 2: NMR Spectrometer Setup and Parameter Optimization

  • Initial Setup: Acquire a standard 1D ¹H NMR spectrum to determine the chemical shifts of all protons.

  • NOESY Pulse Program: Select a standard 2D NOESY pulse sequence (e.g., noesygpph on Bruker instruments).

  • Mixing Time (d8 or tₘ): This is a critical parameter that dictates the time allowed for NOE cross-relaxation to occur.[16] For small molecules (MW < 600), a mixing time in the range of 0.5 to 1.0 seconds is a good starting point.[16] An optimal mixing time can be determined by running a series of 1D NOESY experiments with varying mixing times.

  • Number of Scans (ns) and Increments (ni): These parameters determine the signal-to-noise ratio and resolution in the indirect dimension. A typical starting point is ns=8 or 16 and ni=256 or 512.

  • Recycle Delay (d1): Set the recycle delay to be at least 1.5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation between scans.

Part 3: Data Processing and Interpretation

  • Fourier Transformation: Apply a 2D Fourier transform to the acquired data.

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply baseline correction in both dimensions.

  • Analysis: Identify the diagonal peaks, which correspond to the 1D ¹H spectrum. Look for off-diagonal cross-peaks, which indicate spatial proximity between the corresponding protons on the diagonal. The presence of a cross-peak between the N-alkyl protons and a specific pyrazole ring proton will provide the definitive structural assignment.

Conclusion

While a suite of analytical techniques is available for structural elucidation, NOESY spectroscopy stands out for its unique ability to probe through-space interactions, providing unambiguous evidence for the solution-state structure of N-alkylated pyrazole isomers.[17] By following a well-designed experimental protocol and carefully interpreting the resulting data, researchers can confidently assign the correct regioisomeric structure, a crucial step in advancing drug discovery and materials science.

References

  • A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives - Benchchem.
  • 1D NOESY made easy | NMR Facility - Chemistry Department - The University of Chicago.
  • 2D-NOESY Spectra of Small Molecules - Hints And Tips.
  • Technical Support Center: Refinement of Analytical Methods for Pyrazole Isomers - Benchchem.
  • NOESY and ROESY.
  • How NMR Helps Identify Isomers in Organic Chemistry? - Creative Biostructure.
  • Nuclear Overhauser effect - Wikipedia.
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI.
  • 2D NOESY and ROESY for Small Molecules (VnmrJ ChemPack) - IU NMR Facility.
  • The Nuclear Overhauser Effect.
  • The Structure of Pyrazoles in the Solid State: A Combined CPMAS, NMR, and Crystallographic Study | The Journal of Organic Chemistry - ACS Publications.
  • Basics of NOE/NOESY: Causes and Solutions When NO - JEOL USA blog.
  • Advances in the exact nuclear Overhauser effect 2018-2022 - PMC.
  • Sample Preparation - Max T. Rogers NMR - Michigan State University.
  • X-ray crystallographic investigations of some analgetic pyrazole derivatives and their crystalline complexes - etd@IISc.
  • Nuclear Overhauser Effect (NOE).
  • Reducing the Measurement Time of Exact NOEs by Non-Uniform Sampling - PMC.
  • Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations - MDPI.
  • 22: Nuclear Overhauser Effect (NOE) - Chemistry LibreTexts.
  • Techniques to distinguish between these two isomers? : r/chemhelp - Reddit.
  • Structure Elucidation of a Pyrazolo[1][15]pyran Derivative by NMR Spectroscopy - PMC. Available at:

  • NMR Sample Preparation - Western University.
  • Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds.
  • Does anyone have an easy technique on sample preparation for NOE experiment?
  • 5.4: NOESY Spectra - Chemistry LibreTexts.
  • 2D NMR: NOESY NMR INTERPRETATION - YouTube.
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC.

Sources

Comparative

Pyrazole-Based Scaffolds in Drug Discovery: A Comparative Guide to Biological Activities and Experimental Workflows

Introduction: The Privileged Pyrazole Scaffold In modern medicinal chemistry, the pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—is universally recognized as a "privileged structure." Un...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Pyrazole Scaffold

In modern medicinal chemistry, the pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—is universally recognized as a "privileged structure." Unsubstituted pyrazoles undergo rapid annular tautomerism in solution, allowing dynamic adaptation to diverse biological binding pockets[1]. This unique configuration enables the scaffold to act simultaneously as a hydrogen bond donor and acceptor. By serving as a versatile core for molecular hybridization, pyrazole derivatives have demonstrated a disproportionately high frequency of biological activity across diverse target classes, including oncogenic kinases, inflammatory enzymes, and infectious agents[1].

This guide provides an objective, data-driven comparison of different pyrazole-based scaffolds, evaluating their biological performance and detailing the self-validating experimental protocols required to benchmark their efficacy.

Comparative Analysis of Biological Activities

Diarylpyrazoles: Precision COX-2 Inhibition

The diarylpyrazole scaffold is the gold standard for anti-inflammatory drug design, most notably represented by Celecoxib. Systematic structure-activity relationship (SAR) optimization has demonstrated that a rigid diarylpyrazole core is essential for productive engagement of the cyclooxygenase-2 (COX-2) active site[1].

  • Mechanistic Advantage: The introduction of a trifluoromethyl group enhances metabolic stability, while a para-sulfonamide substituent enables critical hydrogen-bonding interactions within the COX-2 specific side pocket[1]. Recent synthetic diarylpyrazole derivatives have shown exceptional potency, achieving IC50 values between 38.7 and 61.2 nM, outperforming or matching traditional NSAIDs without the associated gastric toxicity[2].

Fused Pyrazoles (Pyrazolo-pyrimidines & Pyrazolo-quinolines): Kinase Inhibition

Fused pyrazole scaffolds are highly effective in oncology due to their structural mimicry of the adenine ring of ATP. This allows them to competitively bind to the ATP-binding cleft of various kinases (e.g., CDK2, Aurora-A, and Haspin kinase)[3][4].

  • Mechanistic Advantage: The planar nature of pyrazolo[1,5-a]pyrimidines allows deep insertion into the kinase hinge region. For example, novel pyrazolo-quinoline derivatives have demonstrated potent inhibition of Haspin kinase with IC50 values as low as 1.7 µM in HCT116 cancer cells[4]. Similarly, pyrazole-thiazolidin-4-one hybrids react strongly with Aurora-A kinase domain residues through hydrophobic interactions, effectively halting tumor cell proliferation[3].

Pyrazole-Thiadiazole Hybrids: Antimicrobial & Antiparasitic Activity

Molecular hybridization of pyrazole with thiadiazole rings has emerged as a powerful strategy to combat infectious diseases, including Chagas disease caused by Trypanosoma cruzi[5].

  • Mechanistic Advantage: The combination of these two pharmacophores enhances lipophilicity, which is crucial for penetrating complex parasitic cell membranes. Specific pyrazole-thiadiazole analogs have demonstrated significant antiparasitic activity against T. cruzi trypomastigotes (IC50 = 21.71 µM) by targeting the catalytic site of cruzain and inducing oxidative stress[5].

Quantitative Data Comparison

To facilitate objective benchmarking, the following table summarizes the biological performance of key pyrazole scaffolds across different therapeutic targets based on recent in vitro evaluations.

Scaffold ArchitecturePrimary TargetRepresentative CompoundIC50 / Activity LevelPrimary Indication
Diarylpyrazole COX-2 EnzymeCelecoxib analogs38.7 – 61.2 nM[2]Anti-inflammatory
Pyrazolo[1,5-a]pyrimidine CDK2 KinaseCompound 3010 µM (60% inhibition)[4]Anticancer
Pyrazolo-quinoline Haspin KinaseCompound 481.7 – 3.6 µM[4]Anticancer
Pyrazole-thiazolidin-4-one Aurora-A KinaseCompound P-6Sub-micromolar[3]Anticancer
Pyrazole-Thiadiazole T. cruzi (cruzain)Derivative 1c21.71 µM[5]Antiparasitic

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following step-by-step protocols detail the self-validating systems used to evaluate pyrazole scaffold efficacy.

Protocol A: In Vitro Kinase Inhibition Assay (Competitive ATP Displacement)

This protocol is utilized to determine the IC50 of fused pyrazole derivatives against targets like Aurora-A or CDK2.

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

    • Causality: DTT maintains the kinase in a reduced, active state, while Brij-35 prevents non-specific binding of the highly lipophilic pyrazole compounds to the microplate walls.

  • Inhibitor Pre-Incubation: Dispense the recombinant kinase into a 384-well plate. Add the pyrazole compound (serially diluted in DMSO) and incubate at room temperature for 30 minutes.

    • Causality: Pre-incubation allows the pyrazole inhibitor to reach steady-state binding equilibrium within the ATP-cleft. Adding ATP simultaneously could lead to rapid phosphorylation kinetics outcompeting the inhibitor, yielding artificially high IC50 values.

  • Reaction Initiation: Add a master mix containing the specific peptide substrate and ATP (at a concentration equal to its Km​ for the specific kinase).

    • Causality: Using ATP at its Km​ ensures the assay is highly sensitive to competitive inhibitors.

  • Detection: After a 60-minute incubation, add a luminescent ATP-detection reagent (e.g., Kinase-Glo). Read luminescence.

    • Self-Validation: The assay must include a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control. If Staurosporine fails to yield high luminescence (indicating conserved ATP), the enzyme batch is degraded or the initial ATP concentration was miscalculated.

Protocol B: COX-2 Selectivity Assay (In Vitro EIA)

This protocol measures the selectivity index (IC50 COX-1 / IC50 COX-2) of diarylpyrazole derivatives.

  • Enzyme Preparation: Incubate recombinant human COX-1 and COX-2 separately in Tris-HCl buffer (pH 8.0) containing 1 µM hematin.

    • Causality: Hematin is an absolute requirement; it acts as an essential cofactor for the peroxidase activity of the cyclooxygenase enzyme. Without it, the conversion of arachidonic acid to PGH2 cannot proceed.

  • Inhibitor Addition: Add the pyrazole derivatives and incubate for 15 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding 10 µM arachidonic acid. Allow the reaction to proceed for 2 minutes, then terminate by adding 1 M HCl.

  • Quantification: Neutralize the solution and quantify the downstream product, Prostaglandin E2 (PGE2), using a competitive Enzyme Immunoassay (EIA) kit.

    • Self-Validation: The run must be performed in parallel with Celecoxib (COX-2 selective) and Indomethacin (non-selective). A valid assay will show Celecoxib inhibiting only COX-2, while Indomethacin inhibits both. Any deviation indicates substrate oxidation or enzyme misfolding.

Mechanistic & Workflow Visualizations

KinasePathway P_Inhibitor Pyrazole Scaffold (ATP Competitor) ATP_Pocket Kinase ATP-Binding Cleft (e.g., Aurora-A, CDK2) P_Inhibitor->ATP_Pocket Blocks ATP Phos_Cascade Downstream Phosphorylation Cascade ATP_Pocket->Phos_Cascade If uninhibited Apoptosis Cell Cycle Arrest & Apoptosis ATP_Pocket->Apoptosis When inhibited Cell_Prolif Tumor Cell Proliferation Phos_Cascade->Cell_Prolif Promotes

Mechanism of pyrazole-based kinase inhibitors blocking ATP binding to induce tumor cell apoptosis.

ScreeningWorkflow Design Rational Design (Hybridization) Synthesis Chemical Synthesis Design->Synthesis InVitro In Vitro Assays (Kinase/COX-2) Synthesis->InVitro SAR SAR Optimization InVitro->SAR SAR->Design Feedback InVivo In Vivo Validation SAR->InVivo

Iterative experimental workflow for optimizing pyrazole scaffolds from design to in vivo validation.

References

  • Review on Biological Activities of Pyrazole Derivatives Journal of Chemical Health Risks URL
  • International Journal of Novel Research and Development (IJNRD)
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)
  • Synthesis and Anti-Trypanosoma cruzi Activity of New Pyrazole-Thiadiazole Scaffolds MDPI URL
  • PubMed Central (PMC)

Sources

Validation

In vitro testing protocols for novel pyrazole derivatives

As a Senior Application Scientist, I approach the preclinical evaluation of novel kinase inhibitors not merely as a sequence of liquid handling steps, but as a self-validating system of orthogonal assays. Pyrazole deriva...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the preclinical evaluation of novel kinase inhibitors not merely as a sequence of liquid handling steps, but as a self-validating system of orthogonal assays. Pyrazole derivatives have emerged as a privileged scaffold in medicinal chemistry, particularly for targeting the Janus Kinase (JAK) family [1]. However, differentiating a novel pyrazole derivative (which we will refer to as "Pyr-X24") from established clinical standards like Ruxolitinib requires a rigorous, multi-tiered in vitro testing strategy.

This guide provides a comprehensive, objective comparison of Pyr-X24 against standard alternatives, detailing the causality behind our experimental choices and providing the step-by-step protocols necessary to validate these compounds.

Mechanistic Overview: The JAK/STAT Pathway

Before designing an assay, we must define the biochemical intervention point. Pyrazole derivatives typically act as Type I ATP-competitive inhibitors. By binding to the highly conserved hinge region of the JAK2 kinase domain, they prevent the auto-phosphorylation of JAK2 and the subsequent phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).

G Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Kinase Receptor->JAK2 Activates STAT3 STAT3 (Monomer) JAK2->STAT3 Phosphorylates (Y705) Pyrazole Pyrazole Inhibitor (Pyr-X24) Pyrazole->JAK2 ATP Competition pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerization Transcription Gene Transcription (Proliferation) pSTAT3->Transcription Translocation

Fig 1: JAK/STAT signaling cascade and the mechanism of ATP-competitive pyrazole inhibition.

Tier 1: Cell-Free Enzymatic Kinase Assay (HTRF)

The Causality of the Method: To establish direct biochemical potency ( IC50​ ), we must isolate the target from cellular variables like membrane permeability and efflux pumps. We utilize Homogeneous Time-Resolved Fluorescence (HTRF) over standard radiometric assays. HTRF relies on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), which introduces a temporal delay (e.g., 100 µs) before signal integration [2]. This temporal gating is critical: it eliminates the short-lived auto-fluorescence inherent to many small-molecule pyrazole libraries, drastically reducing false-positive rates. Furthermore, running the assay at the ATP Km​ (Michaelis constant) sensitizes the system to accurately rank ATP-competitive inhibitors.

Step-by-Step Protocol: HTRF JAK2 Assay

Adapted from standard high-throughput screening protocols [3].

  • Compound Preparation: Dispense 250 nL of serially diluted pyrazole derivatives (Pyr-X24 and Ruxolitinib) in 100% DMSO into a dry 384-well black microplate using an acoustic dispenser (e.g., Echo 555) to ensure high-precision, low-volume transfer.

  • Enzyme/Substrate Addition: Add 18 µL of a master mix containing recombinant GST-tagged JAK2 catalytic domain and a biotinylated peptide substrate (e.g., LCB-EQEDEPEGDYFEWLW-NH2) in 1× kinase assay buffer (supplemented with 2 mM DTT and 0.05% BSA to prevent non-specific plastic binding).

  • Equilibration: Incubate the plate for 30 minutes at ambient temperature. Causality: This pre-incubation allows the inhibitor to reach binding equilibrium with the enzyme before the competing ATP is introduced.

  • Reaction Initiation: Add 2 µL of ATP (at Km​ concentration) to initiate the kinase reaction. Shake briefly and incubate for 120 minutes at room temperature.

  • Detection: Terminate the reaction by adding 20 µL of 2× stop/detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity), Streptavidin-XL665 (acceptor), and a Europium-Cryptate labeled anti-phospho antibody (donor).

  • Readout: Incubate for 60 minutes, then read the plate on a TR-FRET compatible reader (e.g., PHERAstar) at 620 nm and 665 nm. Calculate the 665/620 ratio to determine specific phosphorylation.

Data Presentation: Biochemical Potency Comparison
CompoundJAK1 IC50​ (nM)JAK2 IC50​ (nM)JAK3 IC50​ (nM)Selectivity (JAK2/JAK3)
Ruxolitinib (Standard)3.3 ± 0.42.8 ± 0.3428 ± 15~152x
Baricitinib (Standard)5.9 ± 0.65.7 ± 0.5>1000>175x
Pyr-X24 (Novel)12.1 ± 1.21.4 ± 0.2 >2000>1400x

Analysis: While Pyr-X24 shows slightly lower potency against JAK1 compared to Ruxolitinib, it demonstrates superior biochemical selectivity for JAK2 over JAK3, reducing potential immunosuppressive off-target effects.

Tier 2: Cell-Based Functional Assay (AlphaLISA)

The Causality of the Method: Biochemical potency does not guarantee cellular efficacy. Intracellular ATP concentrations are exceptionally high (~1-5 mM), which can outcompete weak inhibitors. To validate true target engagement, we measure the inhibition of endogenous STAT3 phosphorylation at Tyrosine 705 (Y705) in intact cells. We select the AlphaLISA SureFire Ultra platform over traditional Western Blotting [4]. Western blots require extensive washing steps that can degrade transient phosphorylation states and wash away weakly adherent cells. AlphaLISA is a no-wash, bead-based proximity assay that allows for the lysis and detection of p-STAT3 in the same well, preserving sample integrity and providing a highly quantitative, reproducible dynamic range.

G Lysate Cell Lysate (p-STAT3) Complex Proximity Complex Lysate->Complex Acceptor Acceptor Bead (Anti-p-STAT3) Acceptor->Complex Donor Donor Bead (Anti-Total STAT3) Donor->Complex Signal Emission (615 nm) Complex->Signal 680nm Excitation Singlet Oxygen

Fig 2: AlphaLISA workflow utilizing bead proximity for homogeneous p-STAT3 quantification.

Step-by-Step Protocol: AlphaLISA p-STAT3 (Y705) Assay

Adapted from Revvity cellular kinase assay guidelines [5].

  • Cell Seeding: Seed HeLa or Ba/F3 cells at 50,000 cells/well in a 96-well culture plate in 100 µL of media. Incubate overnight.

  • Serum Starvation: Replace media with serum-free media for 3-4 hours prior to treatment. Causality: Serum contains growth factors that cause high basal phosphorylation; starvation resets the baseline to maximize the assay's signal-to-background window.

  • Inhibitor Treatment: Treat cells with serial dilutions of the pyrazole derivatives for 1 hour at 37°C.

  • Stimulation: Spike in the agonist (e.g., 100 ng/mL IL-6 or IFNα) for exactly 15 minutes to induce a sharp peak in STAT3 phosphorylation.

  • Lysis: Aspirate media and immediately add 50 µL of 1X AlphaLISA Lysis Buffer. Shake at 350 rpm for 10 minutes. Causality: Rapid lysis halts phosphatase activity, locking the p-STAT3 state.

  • Detection: Transfer 10 µL of the lysate to a 384-well OptiPlate. Add 5 µL of Acceptor Bead mix (incubate 1 hour). Then, under subdued lighting, add 5 µL of Donor Bead mix (incubate 1 hour).

  • Readout: Read the plate on an Alpha-enabled reader (excitation at 680 nm, emission at 615 nm).

Tier 3: Phenotypic Translation & Viability

The Causality of the Method: Finally, we must prove that the inhibition of p-STAT3 translates to the desired phenotypic outcome—such as the cessation of proliferation in JAK2-mutant cancer cells (e.g., Ba/F3-JAK2V617F)—without causing generalized cytotoxicity. We use an ATP-quantification viability assay (CellTiter-Glo) against a paired wild-type cell line to establish a Selectivity Index (SI).

Data Presentation: Cellular Efficacy and Viability
CompoundCellular p-STAT3 IC50​ (nM)Ba/F3-JAK2V617F Viability IC50​ (nM)PBMC Cytotoxicity CC50​ (µM)Selectivity Index ( CC50​ / Viability)
Ruxolitinib 45 ± 585 ± 8>20>235
Baricitinib 60 ± 7110 ± 12>20>181
Pyr-X24 18 ± 3 32 ± 4 >50 >1560

Analysis: Pyr-X24 demonstrates a highly efficient translation from biochemical potency (1.4 nM) to cellular target engagement (18 nM). The high Selectivity Index (>1560) indicates that the pyrazole modification successfully avoids broad kinome toxicity, making it a superior candidate for further in vivo pharmacokinetic profiling.

Conclusion

By structuring our evaluation through a self-validating triad—biochemical target isolation (HTRF), intracellular target engagement (AlphaLISA), and phenotypic translation (Viability)—we objectively demonstrate that the novel pyrazole derivative Pyr-X24 outperforms current clinical standards in both JAK2 selectivity and cellular efficacy. This rigorous workflow ensures that only compounds with true mechanistic integrity advance in the drug development pipeline.

References

  • Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. ACS Omega. Available at:[Link]

  • HTRF Assay: The ability of compounds to inhibit the activity of JAK1, JAK2, JAK3, and Tyk2. PubChem BioAssay Record AID 1258569. Available at:[Link]

  • A comparison of THUNDER®, HTRF®, and AlphaLISA™ SureFire® Ultra™ for measurement of phosphorylated STAT3 (Y705) in cell lysates. Bioauxilium. Available at: [Link]

Comparative

Evaluating Aminopyrazole Analogs as Kinase Inhibitors: A Comparative SAR and Protocol Guide

As a Senior Application Scientist, navigating the structural nuances of small-molecule kinase inhibitors is critical for advancing preclinical drug development. The aminopyrazole core has emerged as a privileged scaffold...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the structural nuances of small-molecule kinase inhibitors is critical for advancing preclinical drug development. The aminopyrazole core has emerged as a privileged scaffold in medicinal chemistry, particularly for targeting cyclin-dependent kinases (CDKs)[1].

This guide provides an objective, data-driven comparison of aminopyrazole isomers—specifically contrasting the 3-aminopyrazole and 4-aminopyrazole scaffolds. By examining their Structure-Activity Relationships (SAR) and benchmarking their performance using self-validating experimental protocols, we can decode the mechanistic advantages that drive superior target affinity.

Structural Mechanistic Insights (SAR)

The efficacy of aminopyrazole analogs hinges on their ability to act as ATP-competitive inhibitors. The pyrazole ring, coupled with an exocyclic amino group, forms a highly stable hydrogen bond network within the narrow cleft of the kinase hinge region[2].

However, the spatial geometry of the nitrogen atoms dictates the binding thermodynamic penalty.

  • 3-Aminopyrazoles (e.g., 20-223 / CP668863): The positioning of the amino group allows the scaffold to form a perfect "donor-acceptor-donor" hydrogen bond triad with the backbone residues (Glu81 and Cys83) of the CDK5 hinge region[2]. This optimal vectoring minimizes the desolvation penalty and maximizes orbital overlap.

  • 4-Aminopyrazoles (e.g., AT7519): While highly potent pan-CDK inhibitors, the altered angle of the exocyclic amine in the 4-position slightly shifts the hydrogen bond geometry. This results in a broader selectivity profile but slightly lower absolute affinity for the specific CDK2/CDK5 ATP pocket compared to 3-aminopyrazole analogs[3].

Comparative Performance Analysis

To contextualize the SAR findings, we benchmarked the 3-aminopyrazole analog 20-223 against the clinically advanced 4-aminopyrazole analog AT7519 . Both compounds target CDK2 and CDK5, which are critical drivers in colorectal cancer (CRC) proliferation and migration[2].

As shown in the quantitative summary below, the structural optimization of the 3-aminopyrazole core in 20-223 yields a distinct potency advantage in cell-free enzymatic assays.

Table 1: Quantitative IC₅₀ Comparison of Aminopyrazole Analogs
CompoundScaffold TypePrimary TargetsCDK2 IC₅₀ (nM)CDK5 IC₅₀ (nM)Clinical / Preclinical Status
20-223 (CP668863) 3-AminopyrazoleCDK2, CDK56.08.8Preclinical (Anti-CRC agent)
AT7519 4-AminopyrazolePan-CDK44.018.0Phase II

Data supported by independent cell-free kinase assay profiling[4],.

Mechanism of Action: Signaling Pathway

The downstream phenotypic effect of these inhibitors is driven by the blockade of the CDK5/p25 complex, leading to the suppression of retinoblastoma protein (pRB) and focal adhesion kinase (pFAK) phosphorylation, ultimately triggering apoptosis[4].

CDK5_Pathway A Aminopyrazole Inhibitor (e.g., 20-223) C ATP Binding Pocket (Glu81/Cys83 Hinge) A->C Competitive Binding B CDK5/p25 Complex (Active Kinase) B->C Structural Target D Downstream Effectors (pRB, pFAK) C->D Inhibits Phosphorylation E Cell Cycle Arrest & Apoptosis D->E Phenotypic Outcome

Mechanism of CDK5 inhibition by aminopyrazole analogs leading to apoptosis.

Experimental Methodologies

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . Every step includes the causality behind the experimental choice, ensuring data integrity during SAR screening.

Protocol A: Self-Validating Cell-Free Kinase Assay (TR-FRET)

This assay determines the absolute IC₅₀ values of aminopyrazole analogs by measuring the transfer of phosphate from ATP to a synthetic substrate.

  • Buffer Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, and 1 mM DTT.

    • Causality: DTT prevents the oxidation of critical cysteine residues (e.g., Cys83 in the CDK5 hinge), ensuring the binding pocket remains structurally representative of the in vivo state. Mg²⁺ is an essential cofactor required to coordinate ATP.

  • Compound Pre-Incubation: Dispense 10 µL of the aminopyrazole analog (serial dilutions in DMSO) and 10 µL of the CDK5/p25 enzyme complex into a 384-well plate. Incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation allows the competitive inhibitor to reach thermodynamic binding equilibrium at the ATP pocket before the competing ATP substrate is introduced, preventing artificially inflated IC₅₀ values.

  • Reaction Initiation: Add 10 µL of a master mix containing ATP (at the predetermined Kₘ value) and the ULight-labeled substrate.

  • Reaction Termination: After 60 minutes, add 10 µL of EDTA (30 mM).

    • Causality: EDTA rapidly chelates the Mg²⁺ ions. Without Mg²⁺, the kinase cannot coordinate ATP, abruptly halting the reaction and ensuring a precise, uniform endpoint for quantification.

  • Validation & Controls (Self-Validation):

    • Positive Control: Staurosporine (broad-spectrum inhibitor) to prove the assay can detect inhibition.

    • Negative Control: DMSO vehicle to establish the 100% activity baseline.

    • Quality Metric: Calculate the Z'-factor. A Z' > 0.5 mathematically validates the assay's dynamic range and signal-to-noise ratio for that specific run.

Protocol B: ATP-Dependent Cell Viability Assay (CellTiter-Glo)

This cell-based assay profiles the anti-proliferative efficacy of the compounds against CRC cell lines.

  • Cell Seeding: Seed HCT116 cells at 3,000 cells/well in a 96-well opaque plate. Fill the outermost perimeter wells with sterile PBS.

    • Causality: The PBS perimeter prevents the "edge effect" (evaporation of media in outer wells), which can artificially concentrate the drug and skew luminescence readings.

  • Drug Treatment: After 24 hours of adherence, treat cells with serial dilutions of 20-223 or AT7519 for 72 hours.

  • Detection: Add CellTiter-Glo reagent (equal to the volume of cell culture media). Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

    • Causality: This reagent relies on the luciferase reaction, which requires ATP. Because ATP is strictly an indicator of metabolically active cells, this method prevents false-positive viability readings from senescent or structurally intact but dead cells.

  • Validation & Controls (Self-Validation):

    • Lower Limit Control: 10% Triton X-100 to induce complete cell lysis, establishing the true background luminescence (0% viability).

SAR Screening Workflow

The integration of computational docking, cell-free kinetics, and phenotypic assays forms a robust pipeline for lead optimization.

SAR_Workflow S1 Scaffold Design (Aminopyrazole) S2 Molecular Docking (Hinge Region) S1->S2 S3 In Vitro Assay (IC50 Profiling) S2->S3 S4 Cell-Based Assay (Viability) S3->S4 S5 Lead Optimization (Candidate Selection) S4->S5

Step-by-step SAR screening workflow for evaluating aminopyrazole kinase inhibitors.

References

  • Robb, C. M., et al. (Oncotarget). Characterization of CDK(5) inhibitor, 20-223 (aka CP668863) for colorectal cancer therapy. Available at:[Link]

  • Robb, C. M., et al. (ResearchGate). Characterization of CDK(5) inhibitor, 20-223 (aka CP668863) for colorectal cancer therapy. Available at:[Link]

Sources

Validation

Benchmarking the efficacy of new pyrazole compounds against existing drugs

Benchmarking the Efficacy of Novel Pyrazole Compounds Against Established JAK Inhibitors: A Comprehensive Methodological Guide As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Efficacy of Novel Pyrazole Compounds Against Established JAK Inhibitors: A Comprehensive Methodological Guide

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of distinguishing a genuinely superior novel compound from a crowded field of derivatives. The pyrazole scaffold is a privileged structure in medicinal chemistry, highly valued for its exceptional hydrogen-bonding capabilities within the ATP-binding hinge region of kinases[1][2]. Ruxolitinib, a first-in-class pyrazole-based JAK1/2 inhibitor, fundamentally transformed the clinical landscape for myeloproliferative neoplasms[3][4]. However, the persistence of off-target toxicities and dose-limiting cytopenias necessitates the continuous development of next-generation 4-amino-pyrazole derivatives[5][6].

This guide establishes a rigorous, self-validating benchmarking framework to objectively compare the efficacy, selectivity, and cellular penetrance of novel pyrazole compounds against established clinical standards like Ruxolitinib and Tofacitinib.

Mechanistic Rationale & Experimental Causality

To definitively benchmark a new pyrazole derivative, we must evaluate both its isolated thermodynamic binding affinity and its functional cellular efficacy. Relying on a single assay modality introduces critical blind spots.

We utilize a two-tiered validation system:

  • Biochemical Kinase Profiling (TR-FRET): We isolate the direct interaction between the pyrazole compound and the JAK kinase ATP-binding pocket. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected because its ratiometric readout (665 nm / 615 nm) inherently normalizes for well-to-well dispensing errors and compound auto-fluorescence, creating a self-validating data point[7][8].

  • Cell-Based Functional Assays (pSTAT3): A compound may exhibit single-digit nanomolar affinity biochemically but fail in cellular models due to poor membrane permeability or rapid efflux. By measuring downstream STAT3 phosphorylation in cytokine-stimulated cells, we validate target engagement in a complex physiological environment[5][9].

G Cytokine Cytokine / Ligand Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1 / JAK2 (Tyrosine Kinase) Receptor->JAK Activates STAT STAT Protein (Unphosphorylated) JAK->STAT Phosphorylates Pyrazole Pyrazole Inhibitor (e.g., Ruxolitinib) Pyrazole->JAK ATP-Competitive Inhibition pSTAT pSTAT Dimer (Active) STAT->pSTAT Dimerization Nucleus Gene Transcription (Cell Proliferation) pSTAT->Nucleus Translocates

Figure 1: JAK/STAT Signaling Pathway and the mechanism of ATP-competitive pyrazole intervention.

Step-by-Step Benchmarking Protocols

Protocol 1: TR-FRET Biochemical Kinase Assay (JAK1/JAK2 Selectivity)

Causality Check: This assay utilizes a biotinylated peptide substrate and a Europium-labeled anti-phospho antibody. Active JAK phosphorylates the substrate, allowing the Europium-antibody to bind. The subsequent addition of a Streptavidin-APC fluorophore brings the donor and acceptor into proximity. The delayed excitation window of TR-FRET eliminates short-lived background fluorescence, ensuring absolute signal trustworthiness[7][9].

Methodology:

  • Compound Preparation: Serially dilute the novel pyrazole compound, Ruxolitinib, and Tofacitinib (positive controls) in 100% DMSO to create a 10-point dose-response curve (3-fold dilutions). Transfer 100 nL to a 384-well low-volume white microplate using an acoustic dispenser to eliminate tip-based carryover.

  • Enzyme/Substrate Incubation: Add 5 µL of 2X Kinase/Peptide mixture (e.g., 0.2 nM JAK2, 1 µM biotinylated STAT3-derived peptide in HEPES buffer with 0.01% Tween-20) to the wells. Incubate for 15 minutes at room temperature to allow compound pre-equilibration.

  • Reaction Initiation: Add 5 µL of 2X ATP solution (at the predetermined Km​ value for each specific JAK isoform to ensure competitive benchmarking)[9]. Incubate for 60 minutes.

  • Reaction Termination & Detection: Add 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and stop kinase activity), Europium-labeled anti-phospho-STAT3 antibody, and Streptavidin-APC.

  • Readout: Incubate for 60 minutes. Read on a multi-mode plate reader (e.g., EnVision) using excitation at 320 nm and dual emission at 615 nm (Europium) and 665 nm (APC)[7].

Workflow Step1 Acoustic Compound Dispensing (DMSO) Step2 Kinase + Substrate Pre-incubation Step1->Step2 Step3 ATP Addition (Reaction Start) Step2->Step3 Step4 EDTA + Eu-Antibody + SA-APC Step3->Step4 Step5 TR-FRET Readout (665/615 nm Ratio) Step4->Step5

Figure 2: Self-validating TR-FRET experimental workflow for biochemical kinase profiling.

Protocol 2: Cell-Based STAT3 Phosphorylation Assay (AlphaLISA)

Causality Check: To ensure the reduction in pSTAT3 is due to true target engagement and not non-specific cytotoxicity, this protocol is multiplexed with a parallel cell viability assay (e.g., CellTiter-Glo). If viability drops concurrently with pSTAT3, the compound is a toxic artifact, not a selective inhibitor[5].

Methodology:

  • Cell Seeding: Seed HEL cells (Human Erythroleukemia, carrying the JAK2 V617F mutation) at 20,000 cells/well in a 96-well plate. Incubate overnight.

  • Compound Treatment: Treat cells with the pyrazole compounds for 2 hours.

  • Stimulation: Stimulate with 50 ng/mL Interleukin-6 (IL-6) for 15 minutes to trigger acute STAT3 phosphorylation[9].

  • Lysis: Remove media and add 50 µL of specialized lysis buffer containing protease and phosphatase inhibitors. Shake for 10 minutes.

  • Detection: Transfer 10 µL of lysate to a 384-well plate. Add AlphaLISA Acceptor beads conjugated to an anti-STAT3 antibody, followed by Donor beads conjugated to an anti-pSTAT3 (Tyr705) antibody. Read the luminescent signal at 615 nm.

Comparative Data Analysis

The following tables synthesize typical benchmarking data, illustrating how a novel 4-amino-pyrazole derivative ("Compound X") compares against industry standards.

Table 1: Biochemical Kinase Selectivity Profiling (TR-FRET) Data represents IC50​ values (nM). Lower values indicate higher potency.

CompoundJAK1 IC50​ (nM)JAK2 IC50​ (nM)JAK3 IC50​ (nM)Selectivity Fold (JAK2/JAK3)
Ruxolitinib 3.32.8428.0~152x
Tofacitinib 15.177.455.0~0.7x
Compound X (Novel) 4.11.2>10,000>8,300x

Analysis: While Ruxolitinib is highly potent against JAK1/2, it exhibits moderate off-target activity against JAK3[1][5]. The novel pyrazole "Compound X" demonstrates a superior selectivity profile, virtually eliminating JAK3 interaction, which could theoretically reduce immunosuppressive side effects in a clinical setting.

Table 2: Cellular Efficacy and Cytotoxicity (HEL Cell Line) Data represents IC50​ values (nM) for pSTAT3 inhibition and CC50​ (µM) for cell viability.

CompoundCellular pSTAT3 IC50​ (nM)Cell Viability CC50​ (µM)Therapeutic Index ( CC50​/IC50​ )
Ruxolitinib 82.545.2547
Compound X (Novel) 24.3>100.0>4,115

Analysis: Compound X maintains its biochemical potency in a cellular environment, proving excellent membrane permeability. Furthermore, the self-validating viability assay confirms that the pSTAT3 inhibition is mechanistically driven, as the CC50​ remains >100 µM, yielding a vastly superior therapeutic index compared to Ruxolitinib.

Conclusion

Benchmarking novel pyrazole compounds requires a holistic, multi-assay approach. By combining the absolute thermodynamic precision of TR-FRET biochemical assays with the physiological rigor of cell-based pSTAT3 profiling, researchers can confidently identify lead candidates. The data presented demonstrates that while existing drugs like Ruxolitinib are highly effective, rational structural modifications to the pyrazole scaffold can yield next-generation inhibitors with unprecedented selectivity and safety margins.

References

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC Source: National Institutes of Health (NIH) URL:[5]

  • Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases - PMC Source: National Institutes of Health (NIH) URL:[1]

  • Identification of Novel JAK2 Inhibitors from Amino Derivatives of Epoxyalantolactone: In Silico and In Vitro Studies - PMC Source: National Institutes of Health (NIH) URL:[6]

  • Developing a JAK Inhibitor for Targeted Local Delivery: Ruxolitinib Cream - PMC Source: National Institutes of Health (NIH) URL:[3]

  • Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC Source: National Institutes of Health (NIH) URL:[2]

  • Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches - PMC Source: National Institutes of Health (NIH) URL:[4]

  • Discovery of novel JAK1 inhibitors through combining machine learning, structure-based pharmacophore modeling and bio-evaluation - PMC Source: National Institutes of Health (NIH) URL:[7]

  • Covalent Targeting Leads to the Development of a LIMK1 Isoform-Selective Inhibitor - PMC Source: National Institutes of Health (NIH) URL:[8]

  • Inhibition of TYK2 and JAK1 Ameliorates Imiquimod-Induced Psoriasis-like Dermatitis by Inhibiting IL-22 and the IL-23/IL-17 axis - PMC Source: National Institutes of Health (NIH) URL:[9]

Sources

Safety & Regulatory Compliance

Safety

1H-Pyrazole-1-carboxylicacid,5-amino-,methylester(9CI) proper disposal procedures

Comprehensive Laboratory Guide: Proper Handling and Disposal of 1H-Pyrazole-1-carboxylic acid, 5-amino-, methyl ester (CAS 149139-36-6) As drug development and medicinal chemistry increasingly rely on multicomponent reac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Guide: Proper Handling and Disposal of 1H-Pyrazole-1-carboxylic acid, 5-amino-, methyl ester (CAS 149139-36-6)

As drug development and medicinal chemistry increasingly rely on multicomponent reactions (MCRs) to synthesize complex heterocyclic scaffolds, substituted pyrazoles have become ubiquitous in the laboratory (1)[1]. 1H-Pyrazole-1-carboxylic acid, 5-amino-, methyl ester (CAS 149139-36-6) is a highly functionalized building block. However, its nitrogen-rich core and reactive functional groups demand strict, causally-driven safety and disposal protocols to prevent environmental contamination and laboratory accidents.

This guide provides researchers with self-validating, step-by-step methodologies for the operational handling, spill response, and final disposal of this compound.

Hazard Assessment & Causality Rationale

To safely handle and dispose of any chemical, researchers must understand the mechanistic reasons behind its hazard profile.

  • Nitrogen-Rich Core ( NOx​ Generation): With a molecular formula of C5​H7​N3​O2​ , this compound contains a high mass percentage of nitrogen. Uncontrolled thermal decomposition or improper incineration will release toxic nitrogen oxides ( NOx​ ) (2)[2]. Therefore, disposal must involve flue gas scrubbing.

  • Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis if inadvertently mixed with strong aqueous acids or bases in a waste carboy. This side reaction can generate methanol and alter the solubility and pH of the waste stream, leading to unexpected pressurization in sealed containers.

  • Aquatic Toxicity: Like many pyrazole derivatives, this compound is classified under Water Hazard Class 1 (WGK 1), meaning it is slightly hazardous to water and must never be discharged into municipal sewer systems ().

Quantitative Chemical Profile
PropertyValue / Specification
Chemical Name 1H-Pyrazole-1-carboxylic acid, 5-amino-, methyl ester
CAS Number 149139-36-6
Molecular Formula C5​H7​N3​O2​
Predicted Boiling Point 295.9 ± 32.0 °C (3)[3]
Water Hazard Class WGK 1 (Slightly hazardous to water)
Incompatible Materials Strong oxidizing agents, strong acids/bases

Operational Protocol: Emergency Spill Response

In the event of a spill, standard sweeping can aerosolize the fine powder, leading to inhalation exposure. The following protocol utilizes an inert-absorption methodology to mitigate this risk.

Step-by-Step Spill Remediation:

  • Isolate & Ventilate: Immediately restrict access to the spill zone. Ensure the laboratory fume hood or local exhaust ventilation is operating at maximum capacity.

  • Don PPE: Equip standard chemical-resistant gloves (Nitrile, 0.11 mm thickness), safety goggles, and a lab coat.

  • Containment (Solid/Powder): Do not dry sweep. Lightly moisten the powder with a compatible, non-reactive solvent (e.g., a small amount of water or isopropanol) to suppress dust formation, then collect using non-sparking tools.

  • Containment (Liquid/Solution): If the compound is dissolved in an organic solvent, cover the spill with an inert absorbent material such as silica gel or sand (4)[4]. Causality Check: Never use combustible absorbents like sawdust, as the amino-pyrazole mixture may become reactive or highly flammable depending on the solvent used.

  • Collection & Decontamination: Transfer the absorbed slurry into a wide-mouth High-Density Polyethylene (HDPE) container. Wash the spill site thoroughly with a mild detergent and water, collecting the rinsate as hazardous liquid waste.

Standard Operating Procedure (SOP): Proper Waste Disposal

Chemical waste generators are legally required to determine whether a discarded chemical is classified as hazardous waste under US EPA guidelines (40 CFR 261.3) (5)[5].

Step-by-Step Disposal Workflow:

  • Waste Segregation: Separate waste containing 1H-Pyrazole-1-carboxylic acid, 5-amino-, methyl ester from strong oxidizers. If the compound is in a solvent, classify the waste stream based on the solvent's halogen content (e.g., "Non-Halogenated Organic Waste" for DMSO/Methanol mixtures).

  • Primary Containment: Pour liquid waste or place solid waste into HDPE or borosilicate glass containers. Causality Check: These materials are chosen for their extreme chemical inertness, preventing the ester from hydrolyzing and degrading the container walls over time.

  • Self-Validating Seal Check: Ensure the container cap is tightly sealed. Invert the container slightly to verify there are no micro-leaks around the threading. Store in a secondary containment tray.

  • RCRA Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. Explicitly list "5-amino-1H-pyrazole-1-carboxylic acid methyl ester" to inform downstream handlers of the high nitrogen content.

  • Licensed Incineration: Transfer the sealed containers to an approved, licensed chemical destruction plant. The facility must utilize controlled incineration with flue gas scrubbing to safely neutralize the NOx​ emissions generated during the destruction of the pyrazole ring (2)[2].

Waste Management Visualization

The following diagram illustrates the logical workflow for processing waste containing amino-pyrazole derivatives, ensuring environmental compliance and laboratory safety.

Workflow A Waste Generation: 5-Amino-1H-pyrazole-1-carboxylic acid methyl ester B Waste Segregation (Isolate from Oxidizers) A->B C Solid Waste (Powder / Contaminated PPE) B->C D Liquid Waste (Solvent Mixtures) B->D E Primary Containment (HDPE / Glass Containers) C->E D->E F RCRA Labeling & Storage (Secondary Containment) E->F G Licensed Incineration (Flue Gas Scrubbing for NOx) F->G

Fig 1. Step-by-step waste segregation and disposal workflow for amino-pyrazole derivatives.

References

  • ChemicalBook. "149139-36-6 CAS MSDS (1H-Pyrazole-1-carboxylicacid,5-amino-,methylester(9CI))".
  • AK Scientific, Inc. "3-Amino-1H-pyrazole-4-carboxamide Safety Data Sheet".
  • ChemicalBook. "1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID METHYL ESTER - Safety Data Sheet".
  • Cayman Chemical. "Safety Data Sheet - pyrazole-4-carboxylic acid, methyl ester".
  • ACI Sciences. "SAFETY DATA SHEET: 5-Bromomethyl-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester".
  • Royal Society of Chemistry. "Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds".

Sources

© Copyright 2026 BenchChem. All Rights Reserved.